molecular formula C7H7NO B7767700 2-Acetylpyridine CAS No. 30440-88-1

2-Acetylpyridine

Cat. No.: B7767700
CAS No.: 30440-88-1
M. Wt: 121.14 g/mol
InChI Key: AJKVQEKCUACUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylpyridine (CAS 1122-62-9) is a high-purity, colorless to light yellow liquid with a distinctive aroma profile often described as popcorn, roasted nut, and tobacco . This compound is a versatile building block in organic synthesis and a subject of significant interest in flavor science. With a guaranteed purity of >99.0% (by GC) , it is an essential reagent for researchers requiring high-quality starting materials. In research applications, this compound is critically valued as a key flavorant. It is naturally found in malt, corn tortillas, popcorn, and beer, contributing to their characteristic flavors through the Maillard reaction and nixtamalization . Its primary research value lies in studying and replicating these complex flavor profiles in food science. Furthermore, it serves as a key intermediate in the synthesis of more complex molecules, such as the antihistamine Doxylamine . The compound has a molecular weight of 121.14 g/mol and a boiling point of 188-189 °C . Key specifications include a density of 1.08 g/mL and a refractive index of 1.520 (at 20 °C) . It is insoluble in water but soluble in ethanol and ether . For safe handling, please note it is a combustible liquid (flash point 73 °C) and can cause skin and serious eye irritation . Handling and Storage: To maintain stability, this product should be stored in a cool, dark place, preferably at room temperature or below, and under inert gas. It is both light and air sensitive . Always consult the Safety Data Sheet (SDS) before use. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKVQEKCUACUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024409
Record name 1-(2-Pyridyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma
Record name 2-Acetylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19509
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Acetylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

189.00 to 193.00 °C. @ 760.00 mm Hg
Record name 2-Acetylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether and acids, Soluble (in ethanol)
Record name 2-Acetylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.077-1.084
Record name 2-Acetylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.37 [mmHg]
Record name 2-Acetylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19509
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1122-62-9, 30440-88-1
Record name 2-Acetylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylpyridine (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ACETYLPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2-pyridinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2-Pyridyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-pyridyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Acetylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Claisen-Schmidt condensation of 2-Acetylpyridine with benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Claisen-Schmidt Condensation of 2-Acetylpyridine with Benzaldehyde

This guide provides a comprehensive technical overview of the Claisen-Schmidt condensation reaction between this compound and benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of heterocyclic compounds. The document delves into the core reaction mechanism, provides a detailed experimental protocol, discusses potential side reactions and troubleshooting, and is grounded in authoritative scientific literature.

Introduction: The Strategic Synthesis of Pyridyl Chalcones

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. As a variation of the crossed aldol condensation, it typically involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, under basic or acidic conditions.[1][2] This specificity prevents the self-condensation of the aldehyde, leading to a more controlled reaction and higher yields of the desired crossed product.[3]

This reaction is the cornerstone for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds belonging to the flavonoid family.[4] Chalcones are not only valuable synthetic intermediates but also possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[5][6]

The condensation of this compound with benzaldehyde is of particular interest as it yields (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one, a pyridyl chalcone. The incorporation of the pyridine moiety, a prevalent heterocycle in pharmaceuticals, often enhances the biological activity of the chalcone scaffold, making this specific reaction a key strategy in medicinal chemistry and drug discovery programs.[7][8]

The Reaction Mechanism: A Stepwise Elucidation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration.

Step 1: Enolate Formation The reaction is initiated by a base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), which abstracts an acidic α-hydrogen from the methyl group of this compound. The acidity of this proton is enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group and the pyridine ring. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile.[1][9]

Step 2: Nucleophilic Attack The newly formed enolate anion attacks the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is an ideal substrate as it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation, minimizing the formation of side products.[3] This nucleophilic addition step leads to the formation of a tetrahedral alkoxide intermediate.

Step 3 & 4: Protonation and Dehydration The alkoxide intermediate is rapidly protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield a β-hydroxy ketone, the initial aldol addition product.[10] Under the reaction conditions, this intermediate is unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule). This elimination is thermodynamically driven by the formation of a highly stable, extended conjugated π-system that includes the pyridine ring, the carbonyl group, the newly formed carbon-carbon double bond, and the phenyl ring.[11] The final product is the α,β-unsaturated ketone, specifically the thermodynamically more stable E-isomer.[12]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 This compound I1 Enolate Ion (Nucleophile) R1->I1 R2 Benzaldehyde I2 Alkoxide Intermediate R2->I2 Base OH⁻ (Base) Base->R1 Step 1: Deprotonation I1->R2 Step 2: Nucleophilic Attack I3 β-Hydroxy Ketone (Aldol Adduct) I2->I3 Step 3: Protonation P1 (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one (Chalcone) I3->P1 Step 4: Dehydration (-H₂O)

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one. The causality behind each step is explained to ensure reproducibility and success.

3.1. Materials and Reagents

Reagent/MaterialFormulaM. Wt. ( g/mol )Quantity (Example)Moles (mmol)
This compoundC₇H₇NO121.141.21 g (1.1 mL)10
BenzaldehydeC₇H₆O106.121.06 g (1.02 mL)10
Sodium HydroxideNaOH40.001.6 g40
Ethanol (95%)C₂H₅OH46.07~40 mL-
Deionized WaterH₂O18.02~200 mL-
Hydrochloric Acid (dil.)HCl36.46As needed-

3.2. Step-by-Step Methodology

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and freshly distilled benzaldehyde (10 mmol) in 20 mL of ethanol. Stir the mixture at room temperature until a homogeneous solution is obtained.

    • Rationale: Ethanol serves as a mutual solvent for both the organic reactants and the aqueous base, creating a homogeneous reaction medium. Using equimolar amounts of reactants ensures efficient conversion.[8]

  • Catalyst Addition: Separately, prepare a 40% (w/v) aqueous solution of sodium hydroxide by dissolving 1.6 g of NaOH in 4 mL of water. Cool this solution to room temperature. Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes.

    • Rationale: Slow, dropwise addition of the base is crucial. It maintains a controlled concentration of the enolate, minimizing potential side reactions such as the Cannizzaro reaction of benzaldehyde or self-condensation of the ketone product.[3] A precipitate is expected to form during or after the addition.[11]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Petroleum Ether, 40:60).

    • Rationale: Many Claisen-Schmidt condensations of this type proceed efficiently at room temperature.[4] Vigorous stirring ensures proper mixing of the reactants and catalyst, facilitating the reaction.

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), pour the reaction mixture into approximately 150 mL of ice-cold water with stirring. A solid precipitate will form.

    • Rationale: Pouring the mixture into water precipitates the organic product, which has low aqueous solubility, while the inorganic base and any unreacted starting materials are partitioned into the aqueous phase.

  • Neutralization and Filtration: Slowly neutralize the suspension with dilute hydrochloric acid until it is slightly acidic (pH ~6-7). Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Rationale: Neutralization ensures that the product, which might exist partially as a phenolate-like enolate, is fully protonated and precipitates completely, maximizing the crude yield.

  • Purification: Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any residual salts and base. The crude product can then be purified by recrystallization from ethanol.

    • Rationale: Washing removes water-soluble impurities. Recrystallization from a suitable solvent like ethanol yields the purified chalcone as a crystalline solid, removing unreacted starting materials and side products.[13]

Workflow Figure 2: Experimental Workflow A 1. Dissolve Reactants (this compound + Benzaldehyde) in Ethanol C 3. Add NaOH Dropwise to Reactant Solution A->C B 2. Prepare & Cool 40% NaOH Solution B->C D 4. Stir at Room Temp (1-3 hours) Monitor by TLC C->D E 5. Quench Reaction Pour into Ice-Water D->E F 6. Neutralize with dil. HCl E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Ethanol H->I J 10. Dry and Characterize Product I->J

Caption: Figure 2: Experimental Workflow.

3.3. Product Characterization

The identity and purity of the synthesized (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one can be confirmed by various spectroscopic methods.[5][14]

  • Appearance: Typically a yellow or off-white solid.

  • Molecular Formula: C₁₄H₁₁NO.[15]

  • Molecular Weight: 209.24 g/mol .[15]

  • IR (KBr, cm⁻¹): Characteristic absorptions are expected around 1650-1685 (C=O stretch, conjugated ketone), 1580-1600 (C=C stretch), and 3040-3100 (aromatic C-H stretch).[4][14]

  • ¹H NMR (CDCl₃, ppm): The most diagnostic signals are the two doublets for the vinyl protons (H-α and H-β) of the enone system. The trans (E) configuration is confirmed by a large coupling constant (J) of approximately 15-16 Hz between these protons. Aromatic protons for the phenyl and pyridine rings will appear in the range of 7.4-8.7 ppm.[14]

Potential Challenges and Side Reactions

While the Claisen-Schmidt condensation is generally reliable, certain conditions can lead to the formation of undesired byproducts.

  • Michael Addition and Cyclization: A common side reaction involves the Michael addition of a second molecule of the enolate (from this compound) to the initially formed chalcone. This can lead to the formation of 1,5-diketones or, through subsequent intramolecular aldol reactions, complex cyclohexanol derivatives.[16][17][18] These side reactions are more prevalent when there is a high concentration of the enolizable ketone or under prolonged reaction times.

  • Cannizzaro Reaction: If the concentration of the base is too high, benzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield benzyl alcohol and benzoic acid.[3] This is generally avoided by using a catalytic amount or a moderately concentrated base and controlled addition.

  • Low Yields: Potential causes for low yields include incomplete reaction, using aged or impure benzaldehyde (which may have oxidized to benzoic acid), or losses during the work-up and purification steps. Ensuring the use of fresh reagents and careful execution of the protocol can mitigate these issues.

Conclusion

The Claisen-Schmidt condensation of this compound and benzaldehyde is an efficient and synthetically valuable method for producing pyridyl chalcones. A thorough understanding of the reaction mechanism, careful control of reaction parameters such as base concentration and reactant stoichiometry, and a systematic approach to purification are paramount for achieving high yields and purity. The resulting α,β-unsaturated ketone is a versatile scaffold for the development of novel therapeutic agents and functional materials, underscoring the importance of this classic reaction in modern chemical science.

References

  • Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.
  • Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar.
  • Potvin, P. G., & Lajoie, G. (1998). Condensation Reactions of this compound and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4о-p-Tolyl. J. Chem. Research (S), 180-181.
  • Mishra, R. M., & Patel, M. P. (2015). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. JETIR.
  • Unknown. (n.d.).
  • Kaur, N. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Inorganic and Nano-Metal Chemistry.
  • Unknown. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
  • Unknown. (n.d.). Crossed Aldol Reaction of this compound and 4-Nitrobenzaldehyd. Labflow.
  • Mogilaiah, K., Swamy, T. K., Chandra, A. V., Srivani, N., & Vidya, K. (2010). Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry.
  • Suwunwong, S., Chantrapromma, S., Fun, H. K., & Ratananukul, P. (2011). (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online.
  • Gulea, A., et al. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Beilstein Archives.
  • Singh, V., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. UCL Discovery.
  • Unknown. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
  • Unknown. (n.d.). Claisen-Schmidt condensation under solventfree conditions.
  • Mubofu, E. B., & Engberts, J. B. F. N. (2023).
  • PubChem. (n.d.). (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one.
  • Unknown. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. nevoLAB.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • PraxiLabs. (n.d.).
  • Unknown. (n.d.). Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine. IJRASET.
  • Potvin, P. G., & Lajoie, G. (1998). Condensation Reactions of this compound and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses (RSC Publishing).
  • Unknown. (n.d.). Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives.
  • Unknown. (2022). Draw the mechanism for the aldol addition product and the aldol condensation product for the aldol reaction. brainly.com.
  • Unknown. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.
  • Unknown. (2012). Chemistry 211 Experiment 5. Saddleback College.
  • Unknown. (n.d.). (PDF) Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.
  • Unknown. (n.d.). (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one. NIH.
  • Unknown. (n.d.). Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis.
  • Unknown. (n.d.). Crossed-aldol condensation of this compound (8) with aromatic...
  • Unknown. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.
  • Unknown. (n.d.).
  • Unknown. (2024). 23.
  • Unknown. (n.d.). Analytical, Spectroscopic and Crystallographic Characterization of 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione.
  • Unknown. (2020).
  • Unknown. (n.d.).

Sources

Spectroscopic Characterization of 2-Acetylpyridine: A Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers an in-depth technical exploration of the spectroscopic characterization of 2-Acetylpyridine using ¹H and ¹³C NMR. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, delving into the causal relationships behind experimental choices and the logic of spectral interpretation. We will explore fundamental concepts, present detailed experimental protocols, and provide a comprehensive analysis of the resulting spectra, all grounded in authoritative references.

Introduction: The Significance of this compound and NMR

This compound is a key heterocyclic aromatic ketone with a diverse range of applications.[1][2] It serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[3] Furthermore, its presence has been noted in various natural products, including Camellia sinensis (tea) and Mentha arvensis (mint).[2] The precise structural elucidation of this compound and its derivatives is paramount for understanding their chemical reactivity, biological activity, and overall function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule.[3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), we can glean detailed information about molecular structure, connectivity, and even subtle electronic effects.[3] This guide will provide a comprehensive framework for utilizing ¹H and ¹³C NMR to unequivocally characterize this compound.

¹H NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters we analyze are chemical shift (δ), spin-spin coupling (J-coupling), and integration.

Principles of ¹H NMR Interpretation for this compound

The pyridine ring's aromatic nature and the presence of the electron-withdrawing nitrogen atom and acetyl group create a distinct pattern of chemical shifts for the ring protons.[3] Protons closer to the nitrogen (α-protons) are the most deshielded and appear at the highest chemical shift values (downfield).[3] The β and γ protons are progressively more shielded and resonate at lower chemical shift values (upfield).[3]

Spin-spin coupling between adjacent protons provides crucial information about their connectivity. In a pyridine ring, we typically observe ortho, meta, and para couplings, each with a characteristic magnitude.[3]

Expected ¹H NMR Spectral Data

The following table summarizes the typical ¹H NMR chemical shifts and coupling constants for this compound in a common deuterated solvent, Chloroform-d (CDCl₃).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H6~8.6 - 8.7d³J ≈ 4-6 Hz1H
H4~7.8 - 7.9t³J ≈ 7-8 Hz1H
H5~7.4 - 7.5t³J ≈ 6-8 Hz1H
H3~8.0 - 8.1d³J ≈ 7-8 Hz1H
CH₃ (Acetyl)~2.7sN/A3H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[4][5]

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are inherently less sensitive than ¹H NMR spectra.[6]

Principles of ¹³C NMR Interpretation for this compound

The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the acetyl group is significantly deshielded and appears at a very high chemical shift. The pyridine ring carbons also exhibit a characteristic pattern of chemical shifts, with the carbon atom attached to the nitrogen (C2) and the carbon at the para position (C6) being the most deshielded.

Expected ¹³C NMR Spectral Data

The following table summarizes the typical ¹³C NMR chemical shifts for this compound in CDCl₃.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbonyl)~200
C2~153
C6~149
C4~137
C5~127
C3~122
CH₃ (Acetyl)~26

Note: These values are typical and can vary based on experimental conditions.[7][8]

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental technique.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the this compound sample. Chloroform-d (CDCl₃) is a common choice.[9] Ensure the solvent is of high purity to minimize interfering signals.

  • Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg in 0.5-0.6 mL of the deuterated solvent.[9]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically added (0 ppm).

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integration (¹H) Reference->Integrate

Figure 1: A generalized workflow for NMR analysis.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1.5-2.0 seconds.[9]

  • Number of Scans: Dependent on sample concentration, but often 8 or 16 scans are sufficient.

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Pulse Sequence: Standard proton-decoupled single-pulse sequence.

  • Spectral Width: Wide enough to encompass all carbon signals (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Significantly more scans are required than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the pyridine ring protons.[9] Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[9] It is a powerful tool for assigning the protonated carbons of the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular structure.[9] The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[9]

Influence of Solvent on NMR Spectra

It is crucial to recognize that the chemical shifts of this compound can be solvent-dependent.[11] The choice of deuterated solvent can influence the electronic environment of the nuclei, leading to shifts in their resonance frequencies. For instance, more polar solvents may interact more strongly with the molecule, causing noticeable changes in the spectrum. When comparing NMR data, it is essential to use the same solvent or to be aware of the potential for solvent-induced shifts.

Conclusion

The spectroscopic characterization of this compound by ¹H and ¹³C NMR is a powerful and definitive method for structural elucidation. By understanding the principles of chemical shifts, coupling constants, and the application of both 1D and 2D NMR techniques, researchers can confidently identify and characterize this important molecule. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of NMR spectroscopy in the analysis of this compound and related compounds.

References

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.
  • ESA-IPB. (n.d.).
  • ChemicalBook. (n.d.). This compound(1122-62-9) 1H NMR spectrum.
  • BenchChem. (n.d.). Application Notes and Protocols for High- Resolution NMR Spectroscopy using Pyridine.
  • Guidechem. (n.d.). 1122-62-9 this compound C7H7NO, Formula,NMR,Boiling Point,Density,Flash Point.
  • ChemicalBook. (n.d.). This compound(1122-62-9) 13C NMR spectrum.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (2015).
  • NIH. (n.d.).
  • BenchChem. (n.d.).
  • ACS Publications. (n.d.).
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. Technical Support Center.
  • ChemRxiv. (n.d.).
  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. (n.d.). 4-Acetylpyridine(1122-54-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Acetylpyridine(350-03-8) 1H NMR spectrum.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Rashid, U., et al. (2017).
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).
  • Sigma-Aldrich. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-Acetylpyrazine - Optional[1H NMR] - Chemical Shifts.
  • (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

Physical and chemical properties of 2-Acetylpyridine for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Acetylpyridine: Properties and Laboratory Applications

Introduction

This compound (CAS No. 1122-62-9), also known as methyl 2-pyridyl ketone or 1-(pyridin-2-yl)ethanone, is a versatile heterocyclic ketone that serves as a crucial building block and ligand precursor in modern chemical research.[1][2][3] Its unique molecular architecture, featuring a pyridine ring substituted with an acetyl group at the 2-position, imparts a combination of physical and chemical properties that make it invaluable in organic synthesis, coordination chemistry, and the development of pharmaceuticals and advanced materials.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical characteristics of this compound. It delves into its reactivity, spectroscopic profile, synthesis, and key applications, while also emphasizing the critical safety protocols required for its handling, storage, and disposal in a laboratory setting. The insights provided herein are intended to facilitate its effective and safe use in driving scientific innovation.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature, possessing a distinct heavy, oily, popcorn-like odor.[5][6][7] Its physical state as a low-melting liquid is an important consideration for handling and storage, as it can solidify at temperatures just below ambient room temperature.[2][8] The compound exhibits good solubility in water and is miscible with many common organic solvents, which allows for its use in a wide range of reaction conditions.[8][9]

Table 1: Key Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇NO[1][5][8][10]
Molecular Weight 121.14 g/mol [1][8][10]
Appearance Colorless to pale yellow clear liquid[4][5][6]
Odor Heavy, oily, popcorn-like, tobacco[5][6][8]
Melting Point 8 to 10 °C (46 to 50 °F)[2][8][11]
Boiling Point 188 to 189 °C (370 to 372 °F) at 760 mmHg[8][11]
Density ~1.08 g/mL at 25 °C[8][11][9]
Flash Point 73 °C (163-164 °F) (Closed Cup)[5][8][11]
Refractive Index (n20/D) 1.518 to 1.524[1][6][8]
Solubility Soluble in water (18.2 g/100g at 25°C), ether, and acids.[1][8][9] Miscible with ethanol.[8]
Vapor Pressure 0.481 mmHg at 25 °C[8]
pKa 2.643 (for the protonated pyridine ring)[8]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing pyridine ring and the reactive acetyl group. This bifunctional nature is the foundation of its utility in synthesis.[3][12]

  • Basicity : The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule basic and allowing it to form salts with acids.[12]

  • Acetyl Group Reactivity : The carbonyl group is susceptible to nucleophilic attack. More significantly, the protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate, enabling participation in a wide array of condensation and substitution reactions.[13] For instance, deprotonation with sodium hydride (NaH) allows for subsequent alkylation or arylation at the methyl position.[13]

  • Coordination Chemistry : this compound is an excellent ligand in coordination chemistry. The pyridine nitrogen and the carbonyl oxygen can act as a bidentate chelating agent, forming stable complexes with various transition metals.[2][3][14] These metal complexes are instrumental in catalysis and have been investigated for their biological activities.[15][16] Derivatives such as oximes, hydrazones, and thiosemicarbazones are frequently synthesized to create more complex, multidentate ligands.[15][17]

  • Stability and Incompatibilities : The compound is stable under recommended storage conditions but is sensitive to air, moisture, and light.[10][18][19] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[18] Contact with these materials should be avoided to prevent vigorous reactions.

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. The data below represents typical values and is essential for identity confirmation and purity assessment in a laboratory setting.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data / ObservationsSource(s)
¹H NMR Signals corresponding to the methyl protons and the four aromatic protons on the pyridine ring.[1][20]
¹³C NMR Resonances for the carbonyl carbon, methyl carbon, and the five distinct carbons of the pyridine ring.[21]
IR Spectroscopy Strong absorption band for the C=O (carbonyl) stretch, along with characteristic peaks for the aromatic C=C and C=N bonds of the pyridine ring.[1]
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight (m/z = 121).[1][22]
UV-Vis Spectroscopy UV absorption maxima related to the electronic transitions within the aromatic system.[1][23]

Synthesis and Laboratory Applications

Common Synthesis Route

While several methods exist for its preparation, a common laboratory and industrial synthesis involves the acylation of a pyridine derivative.[4][24] One established method is the reaction of the Grignard reagent derived from 2-bromopyridine with an acetylating agent.[11] Other routes include the oxidation of 2-ethylpyridine or Friedel-Crafts acylation.[4][24]

G cluster_synthesis Illustrative Synthesis Workflow Bromopyridine 2-Bromopyridine GrignardFormation Grignard Reagent Formation (Mg, THF) Bromopyridine->GrignardFormation GrignardReagent 2-Pyridylmagnesium bromide GrignardFormation->GrignardReagent Acetylation Acetylation (e.g., Acetonitrile) GrignardReagent->Acetylation Product This compound Acetylation->Product

Caption: A simplified workflow for the synthesis of this compound.

Key Laboratory Applications

This compound is a cornerstone intermediate with diverse applications in research and development.[25]

  • Pharmaceutical Synthesis : It is a precursor for a wide range of biologically active molecules. Its derivatives, particularly thiosemicarbazones, are potent iron chelators and exhibit significant antiproliferative and antitumor activities.[2] It is also used in synthesizing compounds with potential as anticancer and antitubercular agents.[2][4][16]

  • Organic Synthesis Building Block : Its reactive acetyl group makes it a valuable starting material for creating more complex heterocyclic compounds through condensation and substitution reactions.[2][4][13]

  • Coordination Chemistry and Catalysis : As a ligand, it is used to prepare metal complexes that function as catalysts in various organic transformations.[2][3] These complexes are also studied for their unique material and optical properties.[4]

  • Biochemical Probes : The this compound scaffold is used in the design of advanced biochemical tools, such as near-infrared fluorescent probes for monitoring pH changes in living cells and luminescence probes for detecting singlet oxygen.[25]

G cluster_applications Core Applications of this compound cluster_pharma_details cluster_coord_details Core This compound Pharma Pharmaceuticals Core->Pharma Organic Organic Synthesis Core->Organic Building Block Coord Coordination Chemistry Core->Coord Ligand Probes Biochemical Probes Core->Probes Precursor Anticancer Anticancer Agents Pharma->Anticancer IronChelators Iron Chelators Pharma->IronChelators Catalysis Catalysis Coord->Catalysis Materials Advanced Materials Coord->Materials

Caption: Logical relationships of this compound's primary applications.

Safety, Handling, and Disposal

Due to its hazardous properties, strict safety protocols must be followed when working with this compound. It is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[5][10][26]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Experimental Protocol: Safe Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][26]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety glasses or goggles with side-shields conforming to EN166 or NIOSH standards.[10][19]

    • Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.[10][19]

    • Body Protection : Wear a laboratory coat.

  • Handling Procedures :

    • Avoid contact with skin, eyes, and clothing.[10][19] Avoid breathing vapor or mist.[10]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[5][10][19] No smoking.

    • Take measures to prevent the buildup of electrostatic charge.[10][19]

    • Wash hands thoroughly after handling.[10][19]

  • Storage :

    • Store in a cool, dry, well-ventilated place.[10][18][26]

    • Keep the container tightly closed.[5][10][18] Containers that are opened must be carefully resealed and kept upright.[10][19]

    • Store under an inert atmosphere (e.g., nitrogen or argon) as the material is sensitive to air and moisture.[18] It is also light-sensitive.[19]

    • Store away from incompatible materials such as strong oxidizing agents.[18]

Experimental Protocol: Spill and Disposal Procedures
  • Spill Response :

    • Ensure adequate ventilation and remove all sources of ignition.[10][19]

    • Evacuate personnel from the immediate area.[10][19]

    • Wear appropriate PPE, including respiratory protection if necessary.[10]

    • Contain the spill to prevent it from entering drains.[10][19]

    • Absorb the spillage with an inert, dry material such as sand, earth, or vermiculite.[5][26]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[10][19]

    • Wash the spill area thoroughly.

G cluster_spill Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate PPE Don PPE Evacuate->PPE Contain Contain Spill & Prevent Drain Entry PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Dispose Dispose via Licensed Waste Company Collect->Dispose

Caption: A step-by-step workflow for responding to a this compound spill.

  • Waste Disposal :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10][19]

    • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10][19]

    • Contaminated packaging should be disposed of as unused product.[10][19]

    • Do not allow the product to enter drains or the environment.[19][26]

Conclusion

This compound is a chemical of significant utility in the modern research laboratory. Its distinct physical properties, coupled with the versatile reactivity of its pyridine and acetyl functionalities, establish it as a valuable precursor in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. A thorough understanding of its properties, reactivity, and hazards is paramount for its effective and safe application. By adhering to the handling, storage, and disposal guidelines outlined in this guide, researchers can confidently leverage the synthetic potential of this compound to advance their scientific objectives.

References

  • Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. [Link]

  • ChemBK. 2-acetyl-pyridine - Physico-chemical Properties. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind this compound: Synthesis and Chemical Properties. [Link]

  • PubChem. This compound | C7H7NO | CID 14286. National Center for Biotechnology Information. [Link]

  • LookChem. This compound Safety Data Sheet. [Link]

  • The Good Scents Company. 2-acetyl pyridine, 1122-62-9. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some this compound and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • Wikipedia. This compound. [Link]

  • Khan, I. U., et al. (2018). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 41(5), 481-488. [Link]

  • SD Fine-Chem Limited. This compound MSDS. [Link]

  • Autechaux. This compound 1122-62-9. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 22). Harnessing this compound for Advanced Organic Synthesis and Biochemical Research. [Link]

  • El-Tabl, A. S., et al. (2015). Synthesis, characterization and biological activity of this compound-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 1044-1056. [Link]

  • Castiñeiras, A., et al. (2007). Synthesis and structure of this compound-salicyloylhydrazone and its copper(II) and zinc(II) complexes. CrystEngComm, 9(8), 668-675. [Link]

  • Wiley Science Solutions. This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Wiley Science Solutions. This compound - Optional[UV-VIS] - Spectrum - SpectraBase. [Link]

  • Wiley Science Solutions. This compound - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • Google Patents.
  • Google Patents.
  • R Discovery. This compound Research Articles. [Link]

  • National Toxicology Program. (1997). Nomination Background: this compound (CASRN: 1122-62-9). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Acetylpyridine from 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Acetylpyridine is a pivotal structural motif in medicinal chemistry, materials science, and fragrance development, serving as a key building block for a multitude of functional molecules.[1] Its synthesis, particularly from readily available precursors like 2-bromopyridine, is a subject of significant interest for researchers aiming for efficiency, scalability, and functional group tolerance. This technical guide provides an in-depth analysis of the primary synthetic strategies for converting 2-bromopyridine into this compound. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of prominent methods, including the Stille cross-coupling, Negishi cross-coupling, and Grignard-based acylation. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, enabling informed decisions in the design and execution of synthetic routes to this valuable compound.

Introduction: The Significance of this compound

This compound, a colorless to pale yellow liquid, is more than a simple heterocyclic ketone.[2] It is a versatile intermediate in the synthesis of a wide range of biologically active compounds, including anti-inflammatory and anti-cancer drugs.[1][3] Its ability to act as a bidentate ligand through its nitrogen atom and carbonyl oxygen makes it a valuable component in coordination chemistry, influencing the catalytic activity of metal complexes.[1] Furthermore, its characteristic aroma has led to its use as a flavoring agent in the food and tobacco industries.[2][4]

Given its broad utility, the development of robust and efficient synthetic methodologies from accessible starting materials like 2-bromopyridine is paramount. The choice of synthetic route can significantly impact yield, purity, cost, and scalability, making a thorough understanding of the available options critical for any research or development program.

A Comparative Overview of Synthetic Strategies

The transformation of 2-bromopyridine to this compound primarily involves the formation of a carbon-carbon bond at the C2 position of the pyridine ring. Several powerful synthetic methodologies have been adapted for this purpose, each with its own set of advantages and challenges. The most prominent among these are palladium-catalyzed cross-coupling reactions and classical Grignard reactions.

Synthetic Method Key Reagents Primary Advantages Primary Disadvantages Typical Yield Range
Stille Cross-Coupling Organostannane (e.g., tributyl(1-ethoxyvinyl)tin), Pd catalystHigh functional group tolerance, stable reagents.[5][6]Toxicity of tin reagents, difficulty in removing tin byproducts.[6]70-90%
Negishi Cross-Coupling Organozinc reagent, Pd or Ni catalystHigh reactivity, good yields, tolerates various functional groups.[7][8]Moisture and air sensitivity of organozinc reagents.[9]75-95%
Grignard-based Acylation Magnesium, Acetylating agent (e.g., Acetic Anhydride, Acetyl Chloride)Low-cost reagents, well-established methodology.Lower functional group tolerance, potential for side reactions (e.g., homocoupling).[4][10]50-75%

In-Depth Focus: Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for C-C bond formation, renowned for its excellent functional group tolerance.[7] The reaction couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[11] For the synthesis of this compound, this typically involves the reaction of 2-bromopyridine with an acetyl anion equivalent, such as tributyl(1-ethoxyvinyl)tin, which upon hydrolysis of the resulting enol ether, yields the desired ketone.[12][13]

The Catalytic Cycle: A Mechanistic Perspective

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Br-Pd(II)L₂(Py) (Oxidative Adduct) Pd0->PdII_complex Oxidative Addition PdII_transmetalated R-Pd(II)L₂(Py) (Transmetalated Complex) PdII_complex->PdII_transmetalated Transmetalation PdII_transmetalated->Pd0 Reductive Elimination prod1 Coupled Product (Py-R) PdII_transmetalated->prod1 prod2 Br-SnBu₃ PdII_transmetalated->prod2 start start->Pd0 react1 2-Bromopyridine (Py-Br) react1->PdII_complex react2 Organostannane (R-SnBu₃) react2->PdII_transmetalated Workflow cluster_prep Organozinc Preparation cluster_coupling Negishi Coupling A 2-Bromopyridine C Formation of 2-Pyridylzinc Bromide A->C B Activate Zinc (e.g., with I₂, TMSCl) B->C D Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E Add Acetylating Agent (e.g., Acetyl Chloride) D->E F Reaction at RT to Reflux E->F G Aqueous Work-up F->G H Purification G->H I I H->I Final Product: This compound

Sources

A Technical Guide to the Reactivity of the Acetyl Group in 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyridine (C₇H₇NO) is a heterocyclic ketone of significant interest in pharmaceutical and materials science due to the unique and versatile reactivity of its acetyl group.[1][2][3] The electronic interplay between the electron-withdrawing pyridine ring and the carbonyl moiety confers a distinct chemical personality upon the molecule, differentiating it from simple aromatic ketones like acetophenone. This guide provides an in-depth analysis of the acetyl group's reactivity, exploring its electrophilic carbonyl center, the acidity of its α-protons, and the modulatory role of the pyridine nitrogen. Key transformations, mechanistic principles, and validated experimental protocols are detailed to equip researchers with the foundational knowledge required to strategically employ this compound in complex organic synthesis.

Introduction: The Electronic Architecture of this compound

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent parts: the aromatic pyridine ring and the acetyl substituent. The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the sigma framework.[4][5] Furthermore, the nitrogen atom deactivates the ring towards electrophilic substitution by withdrawing electron density through resonance (-M effect).[5]

This net electron withdrawal has two profound consequences for the attached acetyl group:

  • Increased Electrophilicity of the Carbonyl Carbon: The electron deficiency of the pyridine ring enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack compared to acetophenone.

  • Increased Acidity of α-Protons: The electron-withdrawing nature of the pyridyl group stabilizes the conjugate base (enolate) formed upon deprotonation of the methyl group.[6][7] This enhanced acidity allows for enolate formation under milder basic conditions than those required for acetophenone.

These electronic features are the cornerstone of this compound's diverse chemical behavior, enabling a wide array of synthetic transformations.

Reactions at the Electrophilic Carbonyl Carbon

The polarized C=O bond of the acetyl group is a prime target for nucleophiles. This reactivity is central to building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds at this position.

Nucleophilic Addition: Reduction to Alcohols

The reduction of the acetyl carbonyl to a secondary alcohol, 1-(pyridin-2-yl)ethanol, is a common and synthetically useful transformation. The choice of reducing agent is critical to ensure chemoselectivity.

Key Reagent: Sodium Borohydride (NaBH₄)

Sodium borohydride is the preferred reagent for this reduction due to its mild nature. It selectively reduces aldehydes and ketones without affecting more robust functional groups like esters or the aromatic pyridine ring.[8][9][10] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[8][9]

Experimental Protocol: Sodium Borohydride Reduction of this compound [11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, at 0 °C (ice bath).

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize excess NaBH₄ and protonate the resulting alkoxide.

  • Extraction: Make the aqueous solution basic with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(pyridin-2-yl)ethanol, which can be further purified by column chromatography if necessary.

Condensation Reactions with Amines

The carbonyl group readily undergoes condensation with primary amines and their derivatives (e.g., hydroxylamine, hydrazine) to form imines, also known as Schiff bases.[12] These products are valuable ligands in coordination chemistry and intermediates in pharmaceutical synthesis.[2][13][14]

G cluster_0 Schiff Base Formation 2-AP This compound Hemiaminal Hemiaminal Intermediate 2-AP->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase - H₂O

Workflow for Schiff Base Formation

Reactivity of the α-Protons: Enolate Chemistry

The methyl protons adjacent to the carbonyl group (α-protons) in this compound are significantly more acidic (pKa ≈ 19-20 in DMSO) than those of simple alkanes (pKa ≈ 50).[15][16] This is due to the formation of a resonance-stabilized conjugate base, the enolate, where the negative charge is delocalized onto the electronegative oxygen atom.[15] The electron-withdrawing pyridine ring further stabilizes this enolate, enhancing the acidity relative to acetophenone.[6][7]

G cluster_1 Enolate Formation and Resonance Keto This compound (Keto Form) EnolateC Enolate (Carbanion) Keto->EnolateC + Base, - H⁺ EnolateC->Keto + H⁺ EnolateO Enolate (Oxyanion) EnolateC->EnolateO Resonance EnolateO->EnolateC

Resonance Stabilization of the Enolate

This enhanced acidity opens up a rich field of C-C bond-forming reactions via the enolate intermediate.

Aldol and Claisen-Schmidt Condensations

The enolate of this compound can act as a nucleophile, attacking other carbonyl compounds. In the presence of a base, it readily undergoes condensation with aldehydes (Claisen-Schmidt condensation) or other ketones (Aldol condensation) to form α,β-unsaturated ketones, known as chalcones.[17]

Knoevenagel Condensation

A particularly powerful C-C bond-forming reaction is the Knoevenagel condensation.[18][19] It involves the reaction of a carbonyl compound with a molecule containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[18][19] this compound can participate in variations of this reaction, though the classic variant involves aldehydes or ketones reacting with active methylene compounds.[20]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [20]

This protocol describes the reaction of a pyridylcarbaldehyde with an active methylene compound, illustrating a green and efficient methodology often applied in this reaction class.

  • Setup: In a flask, dissolve the pyridinecarbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Stir the solution vigorously at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30-60 minutes. Monitor progress by TLC.

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be recrystallized from an ethanol/water mixture if necessary.

The Influence of the Pyridine Nitrogen

The basic lone pair on the pyridine nitrogen (pKa of conjugate acid ≈ 5.2) adds another layer of reactivity.[4]

  • Protonation: Under acidic conditions, the nitrogen is protonated. The resulting pyridinium cation is strongly electron-withdrawing, which further increases the carbonyl carbon's electrophilicity and the α-protons' acidity.[5]

  • Coordination: The nitrogen atom acts as a Lewis base, coordinating to metal ions. This coordination can be used to direct reactions, form catalytically active species, or create functional materials.[21][22]

Summary of Reactivity and Applications

The acetyl group in this compound is a versatile functional handle, enabling diverse chemical transformations crucial for drug discovery and materials science.

Reactivity SiteReaction TypeTypical Reagents/ConditionsProduct Type
Carbonyl Carbon Nucleophilic AdditionNaBH₄, Organometallics (e.g., Grignard)Alcohols
CondensationPrimary Amines (R-NH₂)Schiff Bases (Imines)
α-Protons Enolate FormationBase (e.g., NaOH, NaH[23])Enolate
Aldol/Claisen-SchmidtAldehydes/Ketones, Baseα,β-Unsaturated Ketones
Pyridine Nitrogen Protonation/CoordinationAcids, Metal SaltsPyridinium Salts, Metal Complexes

This dual reactivity makes this compound a valuable building block for synthesizing a wide range of complex molecules, including bioactive heterocyclic compounds and ligands for catalysis.[2][3][13] Its derivatives are found in pharmaceuticals, agrochemicals, and as key components of ligands in coordination chemistry.[2]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Synthesis and Chemical Properties. Retrieved from [Link]

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some this compound and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Retrieved from [Link]

  • Newkome, G. R., & Hager, D. C. (1982). Condensation Reactions of this compound and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses, (12), 316-317. Retrieved from [Link]

  • Wikipedia. (2023). This compound. Retrieved from [Link]

  • Khan, S., Nisa, A., Majid, A., & Hussain, Z. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 748-753. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Retrieved from [Link]

  • Gulea, A., Poirier, D., Roy, J., Stavila, V., Tapscoi, V., & Tsapkov, V. (2019). Novel compounds from condensation reaction between this compound and 2-formylpyridine. Synthesis, crystal structure and biological evaluation. ResearchGate. Retrieved from [Link]

  • Reddit. (2015). This compound vs. acetophenone. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing this compound for Advanced Organic Synthesis and Biochemical Research. Retrieved from [Link]

  • Reddit. (2015). The increased acidity of this compound relative to acetophenone allows for the use of a weaker base. Explain the increased acidity of each making reference to the resonance structures of each species. Retrieved from [Link]

  • Kanan, S. M., & Al-Qaradawi, S. Y. (2012). Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on the electronic structure, spectra, and photochemistry of the complex. Journal of Coordination Chemistry, 65(4), 577-591. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

  • Ado, I., Bawa, U., & Sani, Y. M. (2022). Synthesis, Characterization and Antimicrobial Studies of Zn (II) Complex of a Schiff Base Derived from Semicarbazide Hydrochloride and this compound. ResearchGate. Retrieved from [Link]

  • Fegley, M. E., Ross, K. F., & McQuate, S. E. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5406-5414. Retrieved from [Link]

  • West, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Heravi, M. M., & Bakhtiari, K. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 45(3), 405-408. Retrieved from [Link]

  • Cranwell, P. B., & Saxton, J. E. (1972). A New Synthesis of Ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2266-2270. Retrieved from [Link]

  • Barbazán, P., Carballo, R., & Vázquez-López, E. M. (2002). Synthesis and structure of this compound-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Dalton Transactions, (4), 669-674. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary. Retrieved from [Link]

  • LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens. Retrieved from [Link]

Sources

Structural Analysis of 2-Acetylpyridine by X-ray Crystallography: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior, biological activity, and potential as a pharmaceutical agent. 2-Acetylpyridine, a key heterocyclic ketone, serves as a vital scaffold in numerous pharmacologically active compounds. Its structural elucidation via single-crystal X-ray crystallography provides the definitive solid-state conformation, offering unparalleled insights into its steric and electronic properties. This guide presents a comprehensive, field-proven methodology for the structural analysis of this compound.

It is important to note that while this compound is a widely used compound[1], a definitive, publicly accessible single-crystal structure of the pure compound was not located in primary crystallographic databases at the time of this writing. Therefore, this document outlines the authoritative, step-by-step protocol that a crystallographer would employ to determine this structure, using data from a closely related derivative to illustrate the process and expected outcomes. This approach ensures a technically robust and scientifically valid guide to the analytical process.

Foundational Principles: The Rationale for Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline material.[2] The technique works on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, one can reconstruct a three-dimensional model of the electron density within the crystal, and from this, the precise arrangement of atoms, as well as bond lengths and angles, can be determined.[3]

For a molecule like this compound, this analysis is critical for:

  • Conformational Validation: Determining the preferred orientation of the acetyl group relative to the pyridine ring.

  • Intermolecular Interaction Mapping: Identifying and quantifying non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal packing. These interactions are crucial models for understanding drug-receptor binding.[4]

  • Computational Model Validation: Providing an empirical benchmark for validating and refining theoretical models, such as those derived from Density Functional Theory (DFT).

Experimental Workflow: From Liquid to Structure

The journey from a sample to a fully refined crystal structure is a multi-stage process that demands precision and a deep understanding of the underlying chemical principles.

Diagram of the Crystallographic Workflow

workflow cluster_prep Part 1: Crystal Growth cluster_data Part 2: Data Collection cluster_solve Part 3: Structure Solution & Refinement A High-Purity This compound (>99%) B In Situ Crystallization (Low Temperature) A->B Cooling below M.P. (8-10°C) C Crystal Mounting (Cryo-loop) B->C Rapid transfer to goniometer D Mount on Diffractometer (Cryostream cooling, e.g., 100 K) C->D E Unit Cell Determination & Data Strategy D->E Initial frames F Full Diffraction Data Collection E->F Calculated exposure & rotation G Data Integration & Scaling F->G H Structure Solution (e.g., Direct Methods) G->H Phase Problem I Structure Refinement (Full-Matrix Least-Squares) H->I Initial Model J Final Validation & Reporting (CIF File) I->J Convergence

Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Crystal Growth

The quality of the final structure is entirely dependent on the quality of the initial crystal. Since this compound is a liquid at room temperature with a melting point of 8-10°C, an in situ crystallization approach on the diffractometer is the most effective strategy.[1]

Protocol:

  • Sample Preparation: Procure high-purity (>99%) this compound.[5] Impurities can inhibit crystallization or lead to disordered structures.

  • Capillary Mounting: Load a small volume of the liquid into a fine glass capillary tube.

  • On-Diffractometer Crystallization: Mount the capillary on the goniometer head of the diffractometer, which is equipped with a cryostream cooling device.

  • Controlled Cooling: Slowly lower the temperature of the cryostream to just below the melting point. A controlled cooling rate (e.g., 10-20 K/hour) is crucial to promote the growth of a single, well-ordered crystal rather than a polycrystalline mass.

  • Crystal Selection: Once a suitable single crystal has formed within the capillary, the experiment can proceed.

Step-by-Step Protocol: Data Collection

Data is collected by rotating the crystal in a finely collimated X-ray beam and recording the resulting diffraction pattern on a detector.

Protocol:

  • Instrument Setup: Use a modern single-crystal X-ray diffractometer equipped with a low-temperature unit (e.g., operating at 100 K to minimize thermal motion of atoms).

  • Unit Cell Determination: Collect a few initial diffraction images. Software is used to identify the positions of several reflections to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, the software calculates an optimal strategy (e.g., combination of omega and phi scans) to collect a complete and redundant dataset.

  • Full Data Collection: Execute the data collection run. The duration can range from a few hours to overnight, depending on the crystal's scattering power and the X-ray source intensity.

Step-by-Step Protocol: Structure Solution and Refinement

This phase is computational and involves converting the raw diffraction data into a final, validated atomic model.

Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

  • Space Group Determination: The integrated data is analyzed to determine the crystal's space group, which describes its internal symmetry.

  • Structure Solution: The "phase problem" is solved using computational methods. For small organic molecules, direct methods are typically successful.[3] This yields an initial electron density map and a rough atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for any inconsistencies. The final data is typically deposited in a standard format, such as a Crystallographic Information File (CIF).

Data Analysis and Interpretation: An Exemplar Study

To illustrate the output of a crystallographic analysis, we will use the data reported for a this compound derivative as a proxy.[6] This allows for a concrete discussion of the structural parameters.

Table 1: Exemplar Crystallographic Data
ParameterValueCausality and Significance
Chemical FormulaC₂₃H₂₃NODefines the atomic composition of the asymmetric unit.
Formula Weight329.43 g/mol Derived from the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cSpecifies the complete symmetry of the crystal structure.
a (Å)10.123(5)Unit cell dimension.
b (Å)16.456(5)Unit cell dimension.
c (Å)11.543(5)Unit cell dimension.
β (°)108.95(5)Unit cell angle for a monoclinic system.
Volume (ų)1817.0(13)The volume of a single unit cell.
Z4Number of molecules in the unit cell.
T (K)293(2) KTemperature of data collection.
R₁ [I > 2σ(I)]0.045The R-factor is a measure of agreement between the model and data. A value <0.05 is excellent for small molecules.
wR₂ (all data)0.125A weighted R-factor that includes all reflection data.

Data adapted from a study on a this compound derivative for illustrative purposes.[6]

Molecular Geometry and Conformation

The primary output of the analysis is the precise three-dimensional structure of the molecule. Key insights are gained by examining bond lengths, bond angles, and torsion angles.

Diagram of this compound Molecular Structure

Caption: Ball-and-stick representation of the this compound molecule.

In the solid state, the planarity of the pyridine ring is expected to be maintained. The key structural question is the torsion angle between the pyridine ring and the acetyl group (N1-C2-C7-O8). This angle is dictated by a balance between resonance stabilization (favoring planarity) and steric hindrance. The crystallographic data would provide a precise value for this angle, which is critical for understanding its interaction with biological targets.

Supramolecular Assembly and Crystal Packing

Individual molecules pack in the crystal lattice to maximize favorable intermolecular interactions. In derivatives of this compound, weak intermolecular interactions like C-H···O and C-H···N hydrogen bonds are often observed, which link the molecules into larger supramolecular structures.[4] Analysis of these interactions is vital, as they provide an experimental model for the types of forces that will govern the molecule's behavior in a protein binding pocket.

Conclusion and Outlook

Single-crystal X-ray crystallography provides the most definitive and high-resolution insight into the solid-state structure of this compound. The detailed protocol and analysis outlined in this guide represent a robust pathway to determining its precise molecular geometry, conformation, and supramolecular assembly. This empirical data is an invaluable asset for drug development professionals, enabling the validation of computational models, informing the design of new derivatives, and ultimately accelerating the journey from a lead compound to a viable therapeutic agent.

References

  • García-Raso, Á., Fiol, J. J., Adrover, B., et al. (2007). Synthesis and structure of this compound-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Dalton Transactions, (9), 668-675. Available at: [Link]

  • Hörner, M., Chagas, M. H., & de Souza, A. R. (2006). Syntheses and structures of this compound-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Journal of the Brazilian Chemical Society, 17(8), 1612-1616. Available at: [Link]

  • Kamal, A., Hussaini, S. M. A., & Ali, M. (2012). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 57(4), 1383-1387. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Srijana, P. J., Karthick, T., Narayana, B., et al. (2024). 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis. Molecular Crystals and Liquid Crystals, 768(5). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (2023). This compound. Available at: [Link]

  • Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (2023). This compound. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Acetylpyridine in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Chemical Profile and Associated Hazards

2-Acetylpyridine (C7H7NO), also known as methyl 2-pyridyl ketone, is a colorless to pale yellow liquid with a characteristic popcorn-like odor.[1] It is a key intermediate in the synthesis of various biologically active molecules and ligands.[2] While invaluable in research, its handling requires a thorough understanding of its hazard profile to ensure a safe laboratory environment.

Primary Hazards:

  • Combustible Liquid: this compound has a flash point of 73°C (163.4°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[2][3][4]

  • Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation.[1][3][5][6][7]

  • Respiratory Tract Irritant: Inhalation of vapors may lead to respiratory irritation, causing symptoms like coughing and difficulty breathing.[3][5][6][7]

  • Harmful if Swallowed: Ingestion can be harmful and may cause irritation.[1]

Regulatory Classification: Globally Harmonized System (GHS) classifications for this compound typically include Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3) for respiratory tract irritation.[1][5]

Quantitative Data Summary
PropertyValueSource
CAS Number 1122-62-9[1][3]
Molecular Formula C7H7NO[1][3]
Molecular Weight 121.14 g/mol [5]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 188-193°C[2][3][6][7]
Flash Point 73°C (164°F) (closed cup)[2][3][4]
Density ~1.08 g/mL at 25°C[2]
Solubility Soluble in ether and acids.[7] Miscible with hot water, alcohols.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound that may generate vapors should be conducted within a properly functioning chemical fume hood. This is crucial to prevent inhalation of irritant vapors.[8]

  • Adequate Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour, preventing the accumulation of flammable or irritant vapors.[1][9]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are mandatory to protect against splashes.[3][5][6][10]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are suitable choices.[8] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[5][6]

  • Skin and Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.[8][9] For larger quantities or procedures with a higher risk of splashing, an impervious apron may be necessary.

  • Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors) should be used.[5][6][10]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to preventing accidents and exposure.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Avoid inhaling vapors or mists.[5][6]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][5][10] No smoking in the handling area.[3][10]

  • Use non-sparking tools when handling containers.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][9][10]

Experimental Workflow for Safe Dispensing:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment (e.g., glassware, syringes, spatulas) before opening the this compound container.

    • Don the appropriate PPE as outlined in Section 2.

  • Dispensing:

    • Open the container slowly to release any potential pressure buildup.

    • Carefully transfer the required amount of this compound to the reaction vessel. For liquid transfers, use a syringe or a graduated cylinder.

    • Immediately and securely close the container after dispensing.

  • Post-Dispensing:

    • Clean any minor drips or spills within the fume hood immediately with a suitable absorbent material.

    • Wipe down the exterior of the container before returning it to storage.

    • Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

Storage and Incompatibility: Maintaining Chemical Integrity and Safety

Proper storage is crucial not only for safety but also for maintaining the quality of the reagent.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[1][5][9][10]

  • Keep containers tightly closed to prevent the escape of vapors and contamination.[1][5][9][10]

  • Store away from direct sunlight and sources of ignition.[9] Some sources indicate that this compound is light-sensitive.[6]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

  • It is recommended to store this compound in a locked cabinet or area.[3]

Incompatible Materials: To prevent hazardous reactions, this compound should be stored separately from:

  • Strong oxidizing agents [1][5][10][11]

  • Strong acids [5][10][11]

  • Strong reducing agents [5][10][11]

  • Strong bases [11]

Emergency Procedures: Preparedness and Response

In the event of an accident, a swift and informed response is critical to minimizing harm.

Spill Response

For small spills (manageable by trained lab personnel):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.[13]

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.[12]

  • Contain and Absorb: Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1][8][10][13] Work from the outside of the spill inwards.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][5][6]

  • Decontaminate: Clean the spill area with soap and water or another appropriate decontaminating agent.[13]

For large spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or local fire department.

  • Do not attempt to clean up a large spill without proper training and equipment.

Handling_and_Storage_Logic cluster_handling Handling Protocol cluster_storage Storage Protocol handling_start Need to Handle This compound use_fume_hood Work in Fume Hood wear_ppe Wear Required PPE (Goggles, Gloves, Lab Coat) avoid_ignition Avoid Ignition Sources dispense Dispense Carefully close_container Securely Close Container wash_hands Wash Hands After Use handling_end Handling Complete storage_start Need to Store This compound check_container Ensure Container is Tightly Closed & Labeled storage_location Store in Cool, Dry, Well-Ventilated Area segregate Segregate from Incompatibles (Oxidizers, Acids, etc.) storage_end Properly Stored

First Aid Measures

It is imperative to have the Safety Data Sheet (SDS) readily available when working with this compound, as it should be provided to any medical personnel in case of an emergency.[3][5][10]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5][10] If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water.[5][6][10] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[5][6][10] Rinse the mouth with water.[5][10] Never give anything by mouth to an unconscious person.[5][6][10] Seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound, including empty containers and contaminated absorbent materials, must be treated as hazardous waste.

  • Collection: Collect waste in suitable, labeled, and closed containers.[5][10]

  • Disposal: Disposal must be carried out by a licensed professional waste disposal service and in accordance with all local, regional, and national regulations.[3][6][10] Do not dispose of it in drains or the environment.[1][5][10]

Conclusion: A Culture of Safety

The safe use of this compound in a laboratory setting is not merely about following a list of rules but about fostering a deep-seated culture of safety. This requires a comprehensive understanding of the chemical's properties, a proactive approach to risk assessment, and diligent adherence to established protocols. By integrating the principles and procedures outlined in this guide, researchers can confidently utilize this valuable compound while ensuring the well-being of themselves and their colleagues.

References

  • Synerzine. (2019, January 31).
  • ChemicalBook. (2025, June 28).
  • AK Scientific, Inc. This compound.
  • CDH Fine Chemical. 2-Acetyl Pyridine CAS No.
  • LookChem. This compound.
  • 2 - SAFETY D
  • Chemical Bull. (2025, September 22).
  • Guidechem. This compound (cas 1122-62-9) SDS/MSDS download.
  • SD Fine-Chem. This compound.
  • Sigma-Aldrich. This compound = 99 1122-62-9.
  • PubChem. This compound | C7H7NO | CID 14286.
  • Sigma-Aldrich. (2025, September 15).
  • Benchchem. Safe handling and storage procedures for 3-Acetylpyridine.
  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide.
  • Guide for Chemical Spill Response.

Sources

An In-depth Technical Guide to Maillard Reaction Products Involving 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds. This guide provides a comprehensive technical overview of the formation of a particularly potent aroma compound, 2-Acetylpyridine, and its associated products, with a focus on the reaction pathways involving the amino acid proline. We will delve into the mechanistic intricacies of its formation, the critical parameters that influence its yield, validated analytical methodologies for its quantification, and its broader implications in the realms of food science and safety. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this significant class of Maillard reaction products.

Introduction: The Significance of this compound in Maillard Chemistry

The Maillard reaction is responsible for the desirable color and flavor of a vast array of thermally processed foods, from baked bread to roasted coffee.[1][2] Among the hundreds of compounds generated, heterocyclic aroma compounds play a pivotal role in defining the sensory profile of these products. This compound, a viscous, colorless liquid, is a key flavor constituent renowned for its characteristic popcorn-like, nutty, and roasted aroma.[3] It is naturally found in malt and is a product of both the Maillard reaction and nixtamalization, contributing significantly to the flavor of corn tortillas, popcorn, and beer.[3]

From a chemical standpoint, this compound (C₇H₇NO) is a potent flavorant due to its low odor threshold. Its formation is intricately linked to the availability of specific precursors, primarily the amino acid proline and a reducing sugar, and is highly dependent on reaction conditions such as temperature, pH, and water activity. Understanding the pathways to its formation is not only crucial for flavor development in the food industry but also for potential applications in other fields where taste and aroma modulation are important.

This guide will provide a detailed exploration of the Maillard reaction pathways leading to this compound, with a particular focus on the well-established proline pathway. We will then transition to practical, field-proven analytical techniques for the identification and quantification of these products, followed by a discussion on their sensory impact and toxicological considerations.

The Genesis of Flavor: Mechanistic Pathways to this compound

The formation of this compound via the Maillard reaction is a multi-step process that begins with the initial condensation of a reducing sugar and an amino acid. While other amino acids can contribute to the formation of various flavor compounds, proline is a key precursor for this compound.

The reaction can be broadly divided into three stages:

  • Initial Stage: This stage involves the condensation of the carbonyl group of a reducing sugar (e.g., glucose) with the amino group of proline to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This unstable intermediate undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product.[4][5]

  • Intermediate Stage: The Amadori product undergoes enolization and dehydration to form various reactive intermediates, including dicarbonyl compounds like 3-deoxyglucosone. This stage is also characterized by the Strecker degradation of amino acids, where dicarbonyl compounds react with amino acids to produce Strecker aldehydes, α-aminoketones, and pyrazines.

  • Final Stage: In this stage, the highly reactive intermediates from the previous stage undergo further reactions such as aldol condensation, polymerization, and cyclization to form a complex mixture of products, including the brown nitrogenous polymers and copolymers known as melanoidins, as well as a plethora of volatile aroma compounds, including this compound.[4]

The Proline Pathway: A-Focus on 1-Pyrroline

The formation of this compound from proline and a reducing sugar is believed to proceed through the formation of a key intermediate, 1-pyrroline. The proposed mechanism is as follows:

  • Strecker Degradation of Proline: Proline undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to yield 1-pyrroline, carbon dioxide, and a Strecker aldehyde.

  • Formation of the Acetyl Moiety: The acetyl group (CH₃CO-) is derived from the fragmentation of the reducing sugar.

  • Condensation and Cyclization: 1-pyrroline then reacts with a C2 sugar fragment (such as methylglyoxal) or other reactive carbonyl species, followed by cyclization and dehydration, to form this compound.

The overall reaction pathway is a complex interplay of various competing reactions, and the yield of this compound is influenced by several factors.

graph MaillardReactionPathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Simplified pathway for the formation of this compound from proline and a reducing sugar.
Concurrent Formation of Related Proline-Derived Products

It is important to note that the Maillard reaction of proline can also lead to the formation of other structurally related and sensorially significant compounds, most notably 2-acetyltetrahydropyridine (ATHP). The formation of ATHP is also believed to proceed through the intermediate 1-pyrroline. The relative amounts of this compound and ATHP formed are highly dependent on the reaction conditions.

Key Factors Influencing this compound Formation

The yield of this compound in the Maillard reaction is not static but is influenced by a number of critical parameters:

  • Temperature: Higher temperatures generally accelerate the Maillard reaction and the formation of volatile compounds. However, excessively high temperatures can lead to the degradation of the desired aroma compounds and the formation of undesirable burnt notes. Studies have shown that the formation of this compound from 2-acetyl-tetra-hydro-pyridine is favored at higher temperatures, around 30°C, which can reduce off-flavors in products like wine.[1]

  • pH: The pH of the reaction medium plays a crucial role. A neutral to slightly alkaline pH generally favors the Maillard reaction and the formation of many aroma compounds. The formation of this compound has been observed to be influenced by pH, with different optimal pH ranges for its formation from different precursors.[1]

  • Water Activity (a_w): Water is both a product and a solvent in the Maillard reaction. A moderate level of water activity is generally optimal for the formation of volatile compounds. Too high or too low water activity can inhibit the reaction rate.

  • Reactant Type and Concentration: The type of reducing sugar (e.g., pentoses vs. hexoses) and the concentration of both the sugar and proline can significantly impact the reaction pathways and the final product profile.

Analytical Methodologies for the Characterization of this compound

Accurate and sensitive analytical methods are essential for the identification and quantification of this compound in various matrices, from model systems to complex food products. Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for this purpose due to its high resolution and sensitivity.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is crucial for the successful analysis of volatile compounds like this compound. The goal is to efficiently extract and concentrate the analyte from the sample matrix while minimizing interferences.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely adopted technique for the analysis of volatile and semi-volatile compounds in food. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a heated sample. The volatile compounds partition onto the fiber and are then thermally desorbed into the GC inlet.

Experimental Protocol: HS-SPME for this compound Analysis in a Solid Food Matrix (e.g., Rice)

This protocol is a general guideline and may require optimization for different matrices.

  • Sample Homogenization:

    • Weigh a representative sample of the food product (e.g., 1-5 g of ground rice) into a headspace vial (e.g., 20 mL).

    • For solid samples, grinding to a uniform particle size is recommended to increase the surface area and improve volatile release.

  • Addition of Internal Standard:

    • Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated analog of this compound or another pyridine derivative not present in the sample) to correct for variations in extraction efficiency and instrument response.

  • Equilibration and Extraction:

    • Seal the vial with a PTFE/silicone septum.

    • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) to allow for the adsorption of the analytes. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including this compound.[6][7][8][9]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

graph SPME_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: General workflow for the analysis of this compound using HS-SPME-GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
Injector Splitless mode, 250°CEnsures efficient transfer of the thermally desorbed analytes onto the column without discrimination.
Carrier Gas Helium, constant flow rate (e.g., 1.0-1.5 mL/min)Provides good chromatographic resolution and is inert.
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, DB-WAX)Provides good separation of a wide range of volatile compounds, including this compound.
Oven Program Initial temp: 40-50°C (hold 2-5 min), Ramp: 5-10°C/min to 230-250°C (hold 5-10 min)A temperature gradient is necessary to separate compounds with different boiling points.
Mass Spectrometer Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Acquisition Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification)SIM mode provides higher sensitivity and selectivity for target compounds by monitoring specific ions. For this compound, characteristic ions would be monitored.

Table 1: Recommended GC-MS Parameters for this compound Analysis

Data Analysis and Quantification

Identification of this compound is typically achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard and with mass spectral libraries (e.g., NIST, Wiley).

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration. The concentration of this compound in the sample is then determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Implications and Considerations

The formation of this compound in the Maillard reaction has significant implications for the food industry and requires careful consideration from a safety perspective.

Sensory Impact: A Double-Edged Sword

As a potent flavor compound, this compound can be highly desirable in many food products, contributing to the characteristic roasted, nutty, and popcorn-like notes. However, its sensory perception is highly concentration-dependent. At optimal levels, it enhances the flavor profile, but at excessive concentrations, it can impart a harsh, burnt, or even medicinal off-flavor. Therefore, controlling its formation during food processing is critical for achieving the desired sensory outcome.

Sensory DescriptorConcentration Range
Nutty, Popcorn-likeLow to moderate
Roasted, ToastedModerate
Harsh, Burnt, MedicinalHigh

Table 2: Sensory Profile of this compound at Different Concentrations

Toxicological Profile and Safety Assessment

The safety of Maillard reaction products is a subject of ongoing research. While many of the generated compounds contribute positively to the sensory properties of food, some have been identified as potential process contaminants with toxicological concerns.

This compound is listed as a "generally recognized as safe" (GRAS) substance by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent in food.[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[11]

However, it is important to note that toxicological data on this compound is somewhat limited. Some in vitro studies have been conducted, and in vivo studies have been performed on some of its derivatives.[1][12][13] One study reported that this compound was positive for the induction of mitotic aneuploidy in Saccharomyces cerevisiae.[10] It has also been shown to have very low teratogenicity in chicken embryos.[10] The available data suggests that at the low levels typically found in food, this compound does not pose a significant health risk. Nevertheless, continuous monitoring and further research into the toxicology of this and other Maillard reaction products are warranted, particularly in the context of high consumption of processed foods. A safety data sheet for this compound indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[14]

Conclusion and Future Perspectives

This compound stands out as a pivotal Maillard reaction product, shaping the desirable flavor profiles of numerous cooked foods. Its formation, primarily through the proline pathway, is a testament to the intricate and elegant chemistry of the Maillard reaction. This guide has provided a comprehensive technical framework for understanding the mechanistic aspects of its genesis, the critical factors influencing its yield, and robust analytical methodologies for its characterization.

For researchers and professionals in the food and pharmaceutical industries, a deep understanding of these principles is paramount for the targeted development of flavor, the optimization of processing conditions, and the assurance of product safety. The provided experimental protocols offer a validated starting point for the reliable quantification of this compound, enabling a more controlled and scientific approach to its study and application.

Future research should continue to unravel the complex network of reactions involved in the Maillard browning, particularly the competitive formation of different proline-derived aroma compounds. Furthermore, ongoing toxicological evaluation of Maillard reaction products is essential to ensure the continued safety of our food supply. The continued development of advanced analytical techniques will undoubtedly play a crucial role in deepening our understanding of this fascinating and important area of chemical science.

References

  • National Toxicology Program. (1997). Nomination Background: this compound (CASRN: 1122-62-9). U.S. Department of Health and Human Services.
  • Pour Nikfardjam, M. S., & Kunsági-Máté, S. (2022). Influence of pH and temperature on the conversion of the mousiness causing agent acetyl-tetra-hydro-pyridine (ATHP) to acetyl-pyridine (AP).
  • de Oliveira, R. B., et al. (2022). Evaluation of Toxicity and Oxidative Stress of this compound-N(4)-orthochlorophenyl Thiosemicarbazone.
  • BYJU'S. (n.d.). Mechanism of the Maillard Reaction. Retrieved from [Link]

  • Paravisini, L., & Peterson, D. G. (2019). The Maillard Reaction in Foods. In The Maillard Reaction (pp. 1-13).
  • Wikipedia. (2023). Maillard reaction. Retrieved from [Link]

  • Blank, I., et al. (2002). Formation of Odorants in Maillard Model Systems Based on L-Proline as Affected by pH. Journal of Agricultural and Food Chemistry, 50(10), 2959-2965.
  • Su, G., et al. (2023). Taste and taste enhancing abilities of Maillard reaction products of proline and glucose. Food Chemistry, 426, 136594.
  • de Cássia da Silveira e Sá, R., et al. (2022). Evaluation of Toxicity and Oxidative Stress of this compound-N(4)-orthochlorophenyl Thiosemicarbazone.
  • INCHEM. (2006). JECFA Evaluations-2-ACETYLPYRIDINE-. Retrieved from [Link]

  • Sinuco, D. C., et al. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology, 60(5), 1483-1492.
  • Rahman, T., et al. (2015). Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition.
  • Al-Jedah, J. H., & Ali, A. A. (2024). Maillard reaction: formation, advantage, disadvantage and control. A review. Iraqi Journal of Agricultural Sciences, 55(1), 213-225.
  • Bösl, B., Granvogl, M., & Schieberle, P. (2021). Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS. Journal of Agricultural and Food Chemistry, 69(4), 1365-1372.
  • Synerzine. (2019).
  • Fisher Scientific. (2025).
  • Lee, S., et al. (2019). Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS. Food Science & Nutrition, 7(2), 659-665.
  • Mathure, S. V., et al. (2014). HS-SPME-GC-MS/MS Method for the Rapid and Sensitive Quantitation of 2-Acetyl-1-pyrroline in Single Rice Kernels. Food Analytical Methods, 7(7), 1466-1473.
  • Grimm, C. C., et al. (2001). Screening for 2-acetyl-1-pyrroline in the headspace of rice using SPME/GC-MS. Journal of Agricultural and Food Chemistry, 49(1), 245-249.
  • Ames, J. M., & Hofmann, T. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of Agricultural and Food Chemistry, 49(4), 1985-1994.
  • Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews, 106(6), 2299-2319.
  • Gonceariuc, M., et al. (2020). Compounds Removed from the Condensation Reaction between this compound and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 85-94.
  • Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn and a Mixture of Asparagine and Proline with Glucose. ACS Food Science & Technology, 1(5), 848-857.
  • Su, G., et al. (2023). Impact of ternary NADES prepared from proline, glucose and water on the Maillard reaction: Reaction activity, Amadori compound yield, and taste-enhancing ability. Food Chemistry, 426, 136594.
  • Wikipedia. (2023). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Natural Occurrence and Isolation of 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyridine (IUPAC name: 1-(pyridin-2-yl)ethanone) is a heterocyclic aromatic ketone that serves as a significant contributor to the desirable roasted, nutty, and popcorn-like aromas in a wide array of cooked and processed foods.[1][2] Its characteristic flavor profile makes it a valuable compound in the food and fragrance industries.[3][4] Beyond its sensory attributes, this compound and its derivatives are also important intermediates in the synthesis of pharmaceuticals and specialty chemicals, exhibiting a range of biological activities.[5][6] This guide provides an in-depth exploration of the natural origins of this compound, its formation through chemical reactions during food processing, and detailed methodologies for its isolation and purification from natural matrices.

Part 1: Natural Occurrence and Formation

This compound is not typically found in raw or unprocessed biological materials. Instead, it is primarily a product of thermal processing.[2] Its presence is a hallmark of the complex chemical transformations that occur when foods are heated.

Occurrence in Food and Beverages

This compound has been identified as a key volatile flavor component in numerous food products. Its formation is intrinsically linked to cooking methods that involve heating, such as baking, roasting, and frying. Notable sources include:

  • Baked Goods: The crust of wheaten and other types of bread develops this compound during baking.[3]

  • Roasted Products: It is a well-documented component of roasted coffee, roasted peanuts, and roasted filberts (hazelnuts).[3]

  • Corn Products: this compound contributes to the characteristic flavor of corn tortillas, popcorn, and products from corn flour extrusion.[2][7] Its formation is particularly associated with nixtamalization, a traditional maize preparation process.[2]

  • Beverages: It is found in alcoholic beverages such as beer and various types of brandy.[3]

  • Other Sources: The compound has also been detected in cooked meats (beef and lamb), cocoa, black tea, and coriander seed.[3]

Table 1: Reported Concentrations of this compound in Various Food Matrices

Food MatrixConcentrationReference(s)
Dough from spray-dried masa flour8 ppb[7]
Tortillas from fresh masa dough2 ppb[7]
General Food Use (Max)up to 10 ppm[3]
Baked Goods (Typical)5 ppm[3]
Breakfast Cereals (Typical)3 ppm[3]
Formation via the Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction.[2] This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures.[8][9] The reaction cascade involves condensation, rearrangement, degradation, and polymerization, leading to the generation of a multitude of flavor and aroma compounds, including pyridines.

The formation of the pyridine ring is a complex process. A plausible pathway involves the reaction of dicarbonyl intermediates, formed from sugar fragmentation, with an amino acid (providing the nitrogen atom) and an aldehyde or ketone. The specific precursors and reaction conditions dictate the final structure of the substituted pyridine.

cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing Sugar Reducing Sugar Glycosylamine Glycosylamine Reducing Sugar->Glycosylamine Condensation Amino Acid Amino Acid Amino Acid->Glycosylamine This compound This compound Amino Acid->this compound Amadori Product Amadori Product Glycosylamine->Amadori Product Rearrangement Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Strecker Aldehydes Strecker Aldehydes Amadori Product->Strecker Aldehydes Strecker Degradation Dicarbonyls->this compound Cyclization & Condensation Other Heterocycles Other Heterocycles Dicarbonyls->Other Heterocycles Melanoidins Melanoidins Dicarbonyls->Melanoidins Strecker Aldehydes->Melanoidins

Figure 1: Simplified pathway of the Maillard reaction leading to the formation of this compound and other products.

Biosynthesis

While the Maillard reaction is the dominant formation route in food, the biosynthesis of pyridine alkaloids in microorganisms and plants offers another potential natural origin.[7] The specific enzymatic pathways for this compound are not as well-elucidated as for other alkaloids. However, research into the biosynthesis of related compounds suggests that precursors such as amino acids (e.g., lysine, aspartate) and intermediates from primary metabolism are likely involved.[10] Microbial systems, including certain bacteria and fungi, are known to produce a wide range of flavor compounds, and it is plausible that some strains may synthesize this compound through dedicated metabolic pathways.

Part 2: Isolation and Purification Strategies

The isolation of this compound from natural matrices is challenging due to its volatility, its typically low concentration, and the complexity of the food matrix. The choice of method depends on the desired scale (analytical vs. preparative) and the nature of the source material. The overall workflow involves extraction from the matrix, followed by concentration and purification.

Natural Source Natural Source Sample Prep Sample Prep Natural Source->Sample Prep Grinding, Homogenization Extraction Extraction Sample Prep->Extraction e.g., Steam Distillation, Solvent Extraction Concentration Concentration Extraction->Concentration Rotary Evaporation Purification Purification Concentration->Purification e.g., Preparative Chromatography Analysis Analysis Purification->Analysis GC-MS, NMR

Figure 2: General workflow for the isolation and analysis of this compound from natural sources.

Extraction Techniques

The initial step is to separate the volatile and semi-volatile compounds, including this compound, from the solid or liquid food matrix.

Principle: Steam distillation is an effective method for isolating volatile compounds that are immiscible or sparingly soluble in water, especially those that are heat-sensitive.[11] By passing steam through the sample matrix, the volatile compounds are co-distilled with water at a temperature below the boiling point of water, thus preventing thermal degradation.[12]

Causality: This method is chosen for its ability to efficiently extract volatile compounds from complex solid matrices like grains or roasted beans without the use of organic solvents in the primary extraction step. The relatively high boiling point of this compound (188-189 °C) makes direct distillation impractical as it would degrade the sample matrix and the compound itself.

Representative Protocol: Preparative Steam Distillation from a Grain Matrix

  • Sample Preparation: Grind the source material (e.g., 1 kg of roasted corn or basmati rice) to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a sample flask (biomass flask), a condenser, and a collection flask (receiver). Place the ground material into the sample flask and add a small amount of water to wet the sample.

  • Distillation: Introduce steam from the generator into the bottom of the sample flask. The steam will pass through the material, vaporizing the volatile compounds.

  • Condensation: Pass the resulting vapor mixture through a water-cooled condenser. The condensate, a milky emulsion of water and volatile oils (the distillate), is collected in the receiver.

  • Collection: Continue the distillation process until a sufficient volume of distillate is collected (e.g., 1-2 L). The end of the extraction is often indicated by the distillate becoming clear.

  • Post-Distillation Extraction: Transfer the collected distillate to a large separatory funnel. Perform a liquid-liquid extraction using a low-boiling-point, non-polar organic solvent such as dichloromethane or diethyl ether (e.g., 3 x 300 mL).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator at low temperature and pressure to yield the crude volatile extract containing this compound.

Principle: This classic technique involves the use of an organic solvent to selectively dissolve the target compounds from the sample matrix. The choice of solvent is critical and is based on the polarity and solubility of this compound.

Causality: Solvent extraction is versatile and can be applied to both solid and liquid samples. For this compound, which is soluble in ether and other organic solvents, this method can be highly efficient.[13] Techniques like Soxhlet extraction can be used for exhaustive extraction from solid materials, although care must be taken to avoid thermal degradation of the analyte.

Representative Protocol: Solvent Extraction from Roasted Coffee Beans

  • Sample Preparation: Grind roasted coffee beans (e.g., 500 g) to a fine powder.

  • Extraction: Place the ground coffee in a large flask. Add a suitable solvent, such as ethanol or a mixture of ethanol and n-hexane, at a solid-to-liquid ratio of 1:5 (g/mL).[14]

  • Maceration/Sonication: Agitate the mixture at room temperature for several hours or use an ultrasonic bath to enhance extraction efficiency and reduce extraction time.

  • Filtration: Separate the solid material from the liquid extract by vacuum filtration.

  • Concentration: Remove the bulk of the solvent from the filtrate using a rotary evaporator. This will yield a concentrated crude extract.

  • Cleanup (Optional): The crude extract may be further processed by liquid-liquid extraction or solid-phase extraction (SPE) to remove non-volatile interferences like lipids and pigments before proceeding to purification.

Purification Techniques

The crude extract obtained from either steam distillation or solvent extraction is a complex mixture. High-purity this compound requires further purification, typically using chromatographic methods.

Principle: Preparative GC operates on the same principles as analytical GC but is scaled up to handle larger sample volumes. The separated components are collected (fractionated) as they exit the column.

Causality: Prep-GC offers very high resolution and is ideal for separating volatile compounds with close boiling points.[15] For obtaining high-purity this compound from a complex volatile extract, this is a powerful, albeit low-throughput, technique.

Representative Protocol: Purification by Prep-GC

  • System Preparation: Equip a preparative gas chromatograph with a wide-bore column suitable for separating polar compounds (e.g., a wax-type or polar-modified stationary phase). Optimize the temperature program and carrier gas flow rate using an analytical GC first.

  • Injection: Inject a small volume (e.g., 10-100 µL) of the concentrated crude extract into the Prep-GC system.

  • Separation and Detection: The components are separated based on their volatility and interaction with the stationary phase. A portion of the column effluent is directed to a detector (e.g., FID or TCD) to generate a chromatogram, while the majority is directed to the collection system.

  • Fraction Collection: Based on the retention time of this compound (determined from prior analytical runs), program the fraction collector to open and trap the effluent as the target peak elutes. Trapping can be done in cooled vials or on a sorbent material.

  • Pooling and Analysis: Repeat the injection and collection cycle multiple times to accumulate a sufficient quantity of the purified compound. Pool the collected fractions and confirm the purity using analytical GC-MS.

Principle: Prep-HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is scaled up from analytical HPLC to handle larger sample loads.

Causality: While GC is often preferred for volatile compounds, reverse-phase HPLC can also be effective for purifying moderately polar compounds like this compound from less volatile or non-volatile matrix components. It is particularly useful for cleaning up crude extracts before a final polishing step by Prep-GC.

Part 3: Analysis and Characterization

Accurate identification and quantification are crucial for verifying the success of the isolation process and for research applications.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.

  • Identification: The identity of the compound is confirmed by comparing its retention time on the GC column and its mass spectrum with that of an authentic reference standard. The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint.

  • Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound at known concentrations.[16] The peak area of a characteristic ion (quantifier ion) from the mass spectrum of the analyte is plotted against concentration.

Headspace Solid-Phase Microextraction (HS-SPME): For rapid analysis and quantification of this compound directly from the food matrix without extensive sample preparation, HS-SPME is a powerful technique. A fused silica fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs the volatile compounds. The fiber is then desorbed in the GC injector for analysis.[17]

Representative Protocol: HS-SPME-GC-MS Analysis

  • Sample Preparation: Place a small, weighed amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial. If necessary, add water and salt (NaCl) to improve the release of volatiles from the matrix.

  • Extraction: Seal the vial and place it in a temperature-controlled agitator. After an equilibration period (e.g., 15 minutes at 60 °C), expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated GC injector port (e.g., 250 °C), where the adsorbed analytes are thermally desorbed onto the GC column.

  • GC-MS Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is typically used.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to elute all compounds.

    • MS Detection: Operate the mass spectrometer in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Conclusion

This compound is a pivotal aroma compound whose presence is intimately linked to the desirable flavors developed during the thermal processing of food. Its natural occurrence is a direct consequence of the Maillard reaction. The isolation and purification of this compound from these complex natural matrices require a multi-step approach, leveraging the principles of volatility and polarity. Techniques such as steam distillation and solvent extraction are effective for initial recovery, while chromatographic methods like preparative GC are essential for achieving high purity. Robust analytical techniques, particularly GC-MS, are indispensable for the confident identification and accurate quantification of this important flavor compound. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to effectively isolate and study this compound for applications in food science, flavor chemistry, and drug development.

References

  • Ames, J. M. (1992). The Maillard reaction. In Biochemistry of Food Proteins (pp. 99-153). Springer, Boston, MA.
  • Buttery, R. G., Ling, L. C., & Guadagni, D. G. (1973). Volatiles of roasted-reconstituted-dehydrated potato flakes. Journal of Agricultural and Food Chemistry, 21(4), 745-747.
  • Chinese Patent CN109503469A. (2019).
  • Wikipedia. (n.d.). This compound. Retrieved from [Link][2]

  • Current Topics in Medicinal Chemistry. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Retrieved from [Link][10]

  • FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from [Link][18]

  • Google Patents. (n.d.). CN109503469A - A kind of preparation method of this compound. Retrieved from [19]

  • Journal of Chromatography A. (2007).
  • Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some this compound and acetophenone derivatives. Retrieved from [Link][5]

  • LATU. (n.d.). Maillard Reaction. Retrieved from [Link][10]

  • MDPI. (2022). Impact of Coffee Bean Roasting on the Content of Pyridines Determined by Analysis of Volatile Organic Compounds. Retrieved from [Link]

  • MDPI. (2024). Ultrasound-Assisted Extraction of Squalene and 2-Acetyl-1-Pyrroline from Pandan Leaf: The Effects of Drying Methods and Extraction Conditions. Retrieved from [Link][14]

  • ODOWELL. (n.d.). This compound manufacturers and suppliers in China. Retrieved from [Link][4]

  • Purodem. (2023). The Process of Essential Oil Distillation. Retrieved from [Link][5]

  • ResearchGate. (2008). Preparative Gas Chromatography and Its Applications. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Extraction // Steam Distillation. Retrieved from [Link][11]

  • Royal Society of Chemistry. (n.d.). Synthesis of this compound-N-substituted thiosemicarbazonates of copper(II) with high antimicrobial activity against methicillin resistant S.aureus, K. pneumonia 1 and C. albicans. Retrieved from [Link][20]

  • ScienceDirect. (n.d.). Maillard reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Pesticides in Food with GC-MS/MS Using Hydrogen Carrier Gas. Retrieved from [Link][21]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Synthesis, characterization and biological activity of this compound-α-naphthoxyacetylhydrazone and its metal complexes. Retrieved from [Link][6]

  • Technical Resources International, Inc. (1997). Nomination Background: this compound (CASRN: 1122-62-9).
  • The Good Scents Company. (n.d.). 2-acetyl pyridine. Retrieved from [Link]

  • U.S. Patent 6,087,507. (2000).
  • U.S. Patent 7,067,673. (2006).
  • University of Birmingham Research Portal. (2010). Supercritical carbon dioxide and solvent extraction of 2-acetyl-1-pyrroline from Pandan leaf: The effect of pre-treatment. Retrieved from [Link]

  • WIPO Patentscope. (2017). WO/2017/195894 METHOD FOR PRODUCING this compound COMPOUND. Retrieved from [Link][1]

  • YouTube. (2020). Steam Distillation. Retrieved from [Link][12]

  • YouTube. (2021). Preparing Beer Flavour Standards for Gas Chromatography. Retrieved from [Link][14]

  • Zenodo. (2019). The Maillard Reaction. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Versatility of 2-Acetylpyridine as a Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-acetylpyridine and its derivatives as robust bidentate ligands in transition metal-catalyzed reactions. This document will move beyond simple procedural outlines to deliver a comprehensive understanding of the underlying chemical principles, practical experimental considerations, and the broad applicability of these ligand systems.

Introduction: Why this compound?

This compound is a readily available and synthetically versatile building block for constructing powerful bidentate ligands. Its core structure, featuring a pyridine nitrogen and a carbonyl oxygen, offers a classic N,O-chelation motif that can stabilize a wide range of transition metals in various oxidation states. This chelation effect not only enhances the stability of the resulting metal complex but also profoundly influences its electronic and steric properties, which are critical for catalytic activity and selectivity.

The true power of the this compound scaffold lies in its tunability. The acetyl group's methyl protons are acidic and can be readily deprotonated to facilitate the formation of enolates, which can then be used to build more complex ligand architectures. Furthermore, the pyridine ring can be substituted at various positions to modulate the electronic and steric environment around the metal center. This allows for the rational design of ligands tailored to specific catalytic transformations.

Coordination Chemistry and Electronic Effects

The coordination of a this compound-derived ligand to a metal center creates a stable five-membered chelate ring. The pyridine nitrogen acts as a σ-donor, while the carbonyl oxygen also donates a lone pair of electrons. The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the pyridine ring. For instance, an electron-donating group will increase the electron density at the metal center, which can be beneficial for oxidative addition steps in a catalytic cycle. Conversely, an electron-withdrawing group will make the metal center more electrophilic, potentially enhancing its reactivity towards nucleophiles.

Coordination_of_2_Acetylpyridine cluster_ligand This compound Ligand M M N M->N σ-donation O M->O Lone Pair Donation Py Pyridine Ring C1 C=O Me CH3

Caption: Coordination of this compound to a Metal Center.

Application in Catalysis: Atom Transfer Radical Polymerization (ATRP)

One of the prominent applications of this compound-based ligands is in the field of Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The catalyst in ATRP typically consists of a transition metal complex (often copper) and a ligand. The ligand plays a crucial role in solubilizing the metal salt and tuning the redox potential of the metal center to control the polymerization process.

Mechanistic Considerations in ATRP

The catalytic cycle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by the transition metal complex. The activator (the lower oxidation state metal complex) reacts with an alkyl halide initiator to generate a radical and the deactivator (the higher oxidation state metal complex). This radical then propagates by adding to a monomer unit. The deactivator can then react with the propagating radical to reform the dormant species. The equilibrium between the activator and deactivator is key to maintaining a low concentration of radicals, which minimizes termination reactions and allows for controlled polymerization.

ATRP_Catalytic_Cycle cluster_main ATRP Catalytic Cycle Activator [Cu(I)L]+ Deactivator [Cu(II)LCl]+ Activator->Deactivator ka Deactivator->Activator kd Initiator R-X Radical R• Initiator->Radical Activation Dormant P-X Propagating P• Dormant->Propagating Re-activation Radical->Propagating + Monomer Propagating->Dormant Deactivation Polymer P-M-X Propagating->Polymer + Monomer Monomer Monomer

/ \ / C C C C \ // \ // N N

/ \ / C N C | | | C=N-Ph C=N-Ph | | Me Me

/ \ / C C C | C=O | Me

Caption: A typical experimental workflow for catalyst development.

Conclusion and Future Outlook

This compound and its derivatives have proven to be highly effective ligands in transition metal catalysis, with notable success in areas like controlled polymerization. The ease of synthesis and the tunability of their electronic and steric properties make them attractive candidates for the development of new and improved catalysts. Future research in this area will likely focus on the design of chiral this compound-based ligands for asymmetric catalysis, the immobilization of these catalysts on solid supports for enhanced recyclability, and their application in a broader range of organic transformations. The principles and protocols outlined in these application notes provide a solid foundation for researchers to explore the exciting possibilities offered by this versatile class of ligands.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition, 38(4), 428-447. [Link]

  • Concepcion, J. J., Jurss, J. W., Templeton, J. L., & Meyer, T. J. (2008). One-Electron/Two-Site Mechanism for Water Oxidation by a Ruthenium-Based Catalyst. Journal of the American Chemical Society, 130(49), 16462–16463. [Link]

Application of 2-Acetylpyridine in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Acetylpyridine in the Synthesis of Pharmaceutical Intermediates

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, a heterocyclic ketone, is a cornerstone in the edifice of modern pharmaceutical synthesis. Its unique molecular architecture, featuring an electrophilic carbonyl group and a nucleophilic pyridine ring, offers a rich landscape for chemical transformations. This application note provides an in-depth exploration of this compound as a versatile starting material and intermediate for constructing complex molecular scaffolds found in a variety of therapeutic agents. We will delve into the mechanistic rationale behind key reactions, provide detailed, field-proven protocols, and present case studies illustrating its role in the synthesis of antiviral and anti-inflammatory drug precursors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this invaluable building block.

The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS: 1122-62-9) is more than a simple flavoring agent; it is a pivotal intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] Its utility stems from two primary reactive sites: the acetyl group and the pyridine ring itself. The methyl protons of the acetyl group are acidic and readily deprotonated to form a nucleophilic enolate, while the carbonyl carbon is an electrophilic center. The pyridine nitrogen can act as a base, a nucleophile, or a coordinating ligand, influencing the molecule's reactivity and enabling diverse synthetic pathways.

These characteristics allow this compound to participate in a variety of critical synthetic transformations, including:

  • Condensation Reactions: Forming carbon-carbon bonds to build complex backbones.

  • Heterocycle Formation: Serving as a scaffold for constructing new ring systems, particularly those with therapeutic relevance.

  • Reduction & Hydrogenation: Creating chiral centers and saturated heterocyclic systems like piperidines, which are prevalent in drug molecules.[3]

The following sections will provide detailed protocols and scientific justification for these key applications.

Core Synthetic Applications & Protocols

Condensation Reactions: Building Molecular Complexity

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction where the enolate of a ketone reacts with an aldehyde. For this compound, the acidity of the α-protons on the methyl group allows for facile enolate formation under basic conditions, which can then attack various aromatic or aliphatic aldehydes. This reaction is a gateway to synthesizing chalcones, which are precursors to flavonoids and other important heterocyclic systems.[4]

Protocol 2.1.1: Synthesis of (E)-1-(pyridin-2-yl)-3-(4-tolyl)prop-2-en-1-one (A Chalcone Intermediate)

This protocol is adapted from methodologies described for the synthesis of terpyridine ligands, which share structural motifs with various bioactive compounds.[4][5]

Materials:

  • This compound (1.0 eq)

  • p-Tolualdehyde (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Deionized Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and p-tolualdehyde (1.0 eq) in 30 mL of ethanol. Stir the mixture at room temperature until a homogenous solution is formed.

  • Base Addition: Cool the solution in an ice bath. Slowly add 10 mL of a 10% aqueous NaOH solution dropwise over 15 minutes with vigorous stirring. The dropwise addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. A yellow precipitate will typically form.

  • Isolation: Quench the reaction by pouring the mixture into 100 mL of ice-cold water.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying and Purification: Dry the crude product in a vacuum oven at 40-50°C. The product can be further purified by recrystallization from ethanol to yield the pure chalcone as a crystalline solid.

Data Presentation:

Aldehyde SubstrateBaseSolventTime (h)Yield (%)Reference
p-TolualdehydeNaOHEthanol488[4]
4-tert-ButylbenzaldehydeNaOHEthanol660[4]
BenzaldehydeKOHMethanol5~85General

Diagram: General Workflow for Chalcone Synthesis

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A This compound C Dissolve in Ethanol A->C B Aromatic Aldehyde (e.g., p-Tolualdehyde) B->C D Add aq. NaOH (Base Catalyst) C->D E Stir at RT (4-6h) D->E F Quench with Ice Water E->F G Filter & Wash Solid F->G H Recrystallize from Ethanol G->H I Pure Chalcone Product H->I

Caption: Workflow for Claisen-Schmidt condensation.

Heterocycle Formation: Crafting Antiviral Agents

The carbonyl group of this compound is an excellent electrophile for condensation with dinucleophiles to form heterocyclic rings. A prominent example is its reaction with thiosemicarbazide derivatives to form thiosemicarbazones. These compounds have shown significant potential as antiviral agents, particularly against Herpes Simplex Virus (HSV), by inhibiting the viral ribonucleotide reductase enzyme.[6][7]

Protocol 2.2.1: Synthesis of this compound Thiosemicarbazone

This protocol outlines the straightforward synthesis of the parent this compound thiosemicarbazone, a scaffold for more complex antiviral candidates.[7]

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Ethanol (95%)

  • Glacial Acetic Acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Dissolution: Dissolve thiosemicarbazide (1.05 eq) in 50 mL of 95% ethanol in a 100 mL round-bottom flask by heating gently.

  • Addition of this compound: To the warm solution, add this compound (1.0 eq) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The product will begin to precipitate from the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield pure this compound thiosemicarbazone.

Expert Insight: The use of a slight excess of thiosemicarbazide ensures complete consumption of the this compound. The catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine nitrogen.

Diagram: Synthesis of Antiviral Thiosemicarbazones

G Start This compound + Thiosemicarbazide Process Reflux in Ethanol + Catalytic Acetic Acid Start->Process Condensation Product {this compound Thiosemicarbazone} Process->Product Application Inhibition of Viral Ribonucleotide Reductase Product->Application Biological Activity

Caption: Pathway to antiviral thiosemicarbazones.

Catalytic Hydrogenation: Accessing Piperidine Scaffolds

The hydrogenation of the pyridine ring to a piperidine ring is a critical transformation, as the piperidine scaffold is one of the most common N-heterocycles in FDA-approved drugs.[3] Catalytic hydrogenation of this compound can be challenging, as reduction of the ketone can compete with or accompany the ring saturation. The choice of catalyst and reaction conditions is paramount for selectivity. Platinum oxide (PtO₂, Adams' catalyst) and rhodium-based catalysts are often employed under acidic conditions to facilitate ring reduction.[8][9]

Protocol 2.3.1: Hydrogenation of this compound to 1-(Piperidin-2-yl)ethan-1-ol

This protocol describes the reduction of both the pyridine ring and the ketone using a powerful hydrogenation catalyst under mild pressure.

Materials:

  • This compound (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (solvent)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite™ for filtration

Procedure:

  • Reactor Setup: Place this compound (1.0 eq) and PtO₂ (5 mol%) into a high-pressure reactor vessel.

  • Solvent Addition: Add glacial acetic acid as the solvent. The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[8]

  • Reaction: Stir the mixture at room temperature for 6-8 hours, or until hydrogen uptake ceases.

  • Catalyst Removal: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the pad with additional acetic acid or methanol.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Data Presentation: Selectivity in Reduction

CatalystH₂ PressureConditionsMajor ProductRationaleReference
PtO₂50-70 barGlacial Acetic Acid, RT1-(Piperidin-2-yl)ethan-1-olStrong catalyst, acidic conditions favor ring reduction. Ketone is also reduced.[8]
Rh₂O₃5 barTFE, 40°C1-(Piperidin-2-yl)ethan-1-olHighly active rhodium catalyst reduces both functionalities under mild conditions.[3]
NaBH₄AtmosphericMethanol, 0°C1-(Pyridin-2-yl)ethan-1-olChemoselective for ketone reduction; does not reduce the aromatic pyridine ring.General

Diagram: Reduction Pathways of this compound

G A This compound B 1-(Pyridin-2-yl)ethan-1-ol (Alcohol) A->B  Selective Ketone Reduction  (e.g., NaBH₄) C 2-Ethylpiperidine (Saturated Alkane) A->C  Ring Saturation &  Complete Ketone Reduction  (e.g., Wolff-Kishner then H₂) D 1-(Piperidin-2-yl)ethan-1-ol (Amino Alcohol) A->D  Ring & Ketone Reduction  (e.g., PtO₂/H₂, high P) B->D  Ring Hydrogenation  (e.g., Rh/C, H₂)

Caption: Diverse products from this compound reduction.

Case Study: Application in Donepezil-like Scaffolds

Donepezil is a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[10][11] Its synthesis involves the condensation of an indanone moiety with an N-benzylpiperidine unit. Research into next-generation Alzheimer's treatments has explored Donepezil analogues, some of which can be synthesized using precursors derived from reactions analogous to those involving this compound.[12]

For instance, an aldol condensation/dehydration between a substituted indanone and a pyridine-4-carboxaldehyde (an isomer of this compound's functional groups) is a key step.[12] By applying the condensation principles discussed in Section 2.1, researchers can synthesize rigid, unsaturated precursors that serve as platforms for developing dual-inhibitors of both AChE and BACE-1, another key target in Alzheimer's pathology.[12] This highlights how the fundamental reactivity of the acetylpyridine scaffold can be extrapolated to the synthesis of complex and highly relevant pharmaceutical targets.

Conclusion

This compound has firmly established its role as a versatile and indispensable building block in pharmaceutical synthesis. Its ability to undergo controlled condensation, reduction, and cyclization reactions provides synthetic chemists with reliable pathways to a multitude of valuable intermediates. From antiviral thiosemicarbazones to the ubiquitous piperidine scaffolds found in countless drugs, the applications are both broad and impactful. The protocols and principles outlined in this guide demonstrate the causality behind its synthetic utility and provide a robust framework for its application in the ongoing quest for novel therapeutic agents.

References

  • Vertex AI Search. This compound: Key Flavor & Fragrance Intermediate.
  • Chem-Impex. This compound.
  • Gwaram NS, Ali HM, Saharin SM, et al. Synthesis, characterization, and biological applications of some this compound and acetophenone derivatives. Journal of Applied Pharmaceutical Science. 2012; 2(10): 027-038.
  • Chamchoumis C, Potvin PG. Condensation Reactions of this compound and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′-p-Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses. 1998.
  • Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. 2024.
  • Scribd. Synthesis and Reactivity of Heterocycles.
  • Shipman C Jr, Smith SH, Drach JC, Klayman DL. Antiviral Activity of this compound Thiosemicarbazones Against Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy.
  • RSC Publishing. Condensation Reactions of this compound and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4о-p-Tolyl. 1998.
  • PubMed. This compound thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase.
  • Costanzo P, Cariati L, Desiderio D, et al. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.
  • Frontiers. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease.
  • Sreenivasulu R, Ranganath KV, Raju RR. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. 2015.
  • ResearchGate. Synthesis of donepezil from (benzylpiperidinyl)propenyldimethoxybenzaldehyde.
  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. 2025.

Sources

Application Notes and Protocols for the Development of Novel Agrochemicals from 2-Acetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Acetylpyridine Scaffold in Agrochemical Discovery

The pyridine ring is a cornerstone in the development of modern agrochemicals, with a significant number of commercially successful products in the 21st century containing this heterocyclic motif.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel herbicides, insecticides, and fungicides. Within this chemical space, this compound derivatives have emerged as a particularly promising class of compounds. The presence of a reactive acetyl group at the 2-position provides a versatile handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and environmental profile.[3]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel agrochemicals based on the this compound scaffold. We will delve into the synthetic strategies for creating diverse libraries of this compound derivatives, followed by robust protocols for evaluating their biological activity as herbicides, insecticides, and fungicides. The emphasis throughout is on providing not just the procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible workflow.

I. Synthesis of this compound Derivatives: A Gateway to Chemical Diversity

The synthetic accessibility of this compound allows for the facile generation of a wide array of derivatives. The most common and biologically relevant modifications involve the condensation of the acetyl group with various nucleophiles to form thiosemicarbazones, hydrazones, and other related structures. These derivatives often exhibit enhanced biological activity due to their ability to chelate metal ions or interact with specific enzyme active sites.[4][5]

Protocol 1: General Synthesis of this compound Thiosemicarbazones

Thiosemicarbazones derived from this compound are a well-established class of compounds with a broad spectrum of biological activities, including antifungal and antibacterial properties.[4] The following protocol provides a general method for their synthesis.

Materials:

  • This compound

  • Substituted thiosemicarbazide (e.g., 4-methyl-3-thiosemicarbazide, 4-phenyl-3-thiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.05 equivalents of the desired substituted thiosemicarbazide.

  • Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound thiosemicarbazone derivative.

  • Dry the purified product in a vacuum oven and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Causality Behind Experimental Choices:

  • The use of a slight excess of the thiosemicarbazide ensures the complete consumption of the this compound.

  • The catalytic amount of acetic acid protonates the carbonyl oxygen of the acetyl group, making the carbon more electrophilic and facilitating the nucleophilic attack by the thiosemicarbazide.

  • Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Recrystallization is a crucial step to obtain a highly pure product, which is essential for accurate biological evaluation.

Synthesis_Thiosemicarbazone This compound This compound Reaction_Vessel + This compound->Reaction_Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Vessel Reflux_Heat Reflux, EtOH Catalytic Acid Reaction_Vessel->Reflux_Heat Precipitation_Filtration Cooling & Filtration Reflux_Heat->Precipitation_Filtration Recrystallization Recrystallization Precipitation_Filtration->Recrystallization Final_Product This compound Thiosemicarbazone Recrystallization->Final_Product Insecticidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis Test_Solutions Prepare Test Solutions (Compound + Surfactant) Leaf_Dipping Dip Leaves in Solutions (10-15 seconds) Test_Solutions->Leaf_Dipping Host_Leaves Excise Host Plant Leaves Host_Leaves->Leaf_Dipping Air_Dry Air Dry Leaves Leaf_Dipping->Air_Dry Petri_Dish_Setup Place Leaves in Petri Dishes Air_Dry->Petri_Dish_Setup Aphid_Transfer Transfer Aphids to Leaves Petri_Dish_Setup->Aphid_Transfer Incubation Incubate in Growth Chamber (25°C, 16:8 L:D) Aphid_Transfer->Incubation Mortality_Assessment Assess Mortality (24, 48, 72h) Incubation->Mortality_Assessment Abbotts_Formula Calculate Corrected Mortality (Abbott's Formula) Mortality_Assessment->Abbotts_Formula LC50_Calculation Determine LC50 (Probit Analysis) Abbotts_Formula->LC50_Calculation

Caption: A step-by-step workflow for the leaf-dipping insecticidal bioassay.

Protocol 5: Pre-Emergent Herbicidal Activity Screening

This protocol is designed to evaluate the ability of a compound to inhibit the germination and early growth of weed seeds. [1] Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Petri dishes (90 mm)

  • Filter paper

  • Stock solutions of test compounds in acetone (e.g., 10 mg/mL)

  • Tween-20

  • Distilled water

  • Growth chamber with controlled temperature and light conditions

  • Parafilm

Procedure:

  • Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.

  • Prepare test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should be prepared with acetone and Tween-20 in water.

  • Place one sheet of filter paper in each Petri dish.

  • Evenly apply 5 mL of the test solution or control solution to the filter paper in each Petri dish.

  • Place a known number of seeds (e.g., 20) of the selected weed species on the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark cycle.

  • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the control.

III. Conclusion and Future Directions

The this compound scaffold offers a fertile ground for the discovery of novel agrochemicals with diverse modes of action. The synthetic protocols outlined in this guide provide a robust framework for generating libraries of derivatives, while the detailed biological assay protocols ensure reliable and reproducible evaluation of their potential as herbicides, insecticides, and fungicides. The provided data tables and workflows serve as valuable resources for researchers in this field.

Future research should focus on exploring a wider range of substitutions on both the pyridine ring and the derivatized acetyl group to further optimize biological activity and selectivity. Mechanistic studies to elucidate the mode of action of the most promising compounds will be crucial for their development into commercial products. Furthermore, investigations into the environmental fate and toxicological profile of these novel derivatives will be essential for ensuring their safety and sustainability.

References

  • Ma J, Xu L, Wang S. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. 2017;65(2):247-254. Available from: [Link]

  • Synthesis and crystal structures of this compound-N(4)-methyl-3-thiosemicarbazone (L) and its metal complexes: Anticancer ac. Scientific Reports. 2018;8(1):1-10. Available from: [Link]

  • Kim S, Kim J. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. 2023;79(1):1-10. Available from: [Link]

  • Synthesis, characterization and biological activity of this compound-α naphthoxyacetylhydrazone and its metal complexes [corrected]. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015;135:597-607. Available from: [Link]

  • Sukhoverkov KV, Corral MG, Leroux J, et al. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Organic & Biomolecular Chemistry. 2021;19(12):2735-2743. Available from: [Link]

  • Sukhoverkov KV, Corral MG, Leroux J, et al. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Organic & Biomolecular Chemistry. 2021;19(12):2735-2743. Available from: [Link]

  • Procedure for the Preparation of Thiosemicarbazone. ResearchGate. Available from: [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmaceutical Research. 2017;6(7):1-10. Available from: [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. 2014;62(41):9982-9986. Available from: [Link]

  • Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. Molecules. 2018;23(10):2646. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 2013;1(2):104-109. Available from: [Link]

  • Synthesis, antibacterial and antifungal activity of metal (II) complexes of this compound thiosemicarbazones. European Journal of Medicinal Chemistry. 1986;21(5):433-436. Available from: [Link]

  • Preparation and Biological Evaluation of a [55Co]-2-Acetylpyridine Thiosemicarbazone. Scientia Pharmaceutica. 2009;77(3):567-578. Available from: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Frontiers in Chemistry. 2022;10:963668. Available from: [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. 2023;8(32):28987-28994. Available from: [Link]

  • Synthesis and characterization and Mössbauer studies of Fe(II) and Fe(III) complexes of this compound thiosemicarbazone. Journal of the Brazilian Chemical Society. 2002;13(1):34-39. Available from: [Link]

  • Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. Available from: [Link]

  • Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. Records of Natural Products. 2017;11(6):531-540. Available from: [Link]

  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. 2014;62(41):9982-9986. Available from: [Link]

  • Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. Available from: [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. 2023;8(32):28987-28994. Available from: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. 2021;9:705881. Available from: [Link]

  • Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo. Molecules. 2022;27(14):4469. Available from: [Link]

Sources

Synthesis of Pyridyl Chalcones: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of chalcones derived from 2-acetylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of the Claisen-Schmidt condensation, offering a reproducible and robust methodology.

Introduction: The Significance of Chalcones

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one framework. This structural motif, featuring an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[1][2] The unique electronic and structural properties of chalcones confer a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][3][4][5][6] The incorporation of a pyridine ring into the chalcone structure can further enhance these pharmacological properties, making the synthesis of pyridyl chalcones a significant area of interest in the development of novel therapeutic agents.[6][7]

The Claisen-Schmidt condensation is the most common and effective method for synthesizing chalcones.[5] This base-catalyzed reaction involves the condensation of an aromatic ketone (in this case, this compound) with an aromatic aldehyde.[8][9] The reaction is known for its simplicity, efficiency, and the ability to generate a diverse range of chalcone derivatives by varying the aldehyde reactant.[10]

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis of chalcones from this compound and an aromatic aldehyde proceeds via a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[8][11] The mechanism can be understood in the following steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.[9] this compound serves as the enolizable component in this reaction.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of an alkoxide intermediate.[11] Aromatic aldehydes are ideal for this reaction as they lack α-hydrogens and therefore cannot undergo self-condensation.[8]

  • Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol addition product).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone. This dehydration step is typically facile due to the formation of a conjugated system, which provides thermodynamic stability to the final product.[12]

Experimental Protocol

This protocol outlines a general and efficient procedure for the synthesis of chalcones from this compound.

Materials and Reagents
  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, beaker, graduated cylinders, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FTIR, NMR)

Step-by-Step Procedure
  • Reactant Preparation: In a suitable round-bottom flask or beaker, dissolve equimolar quantities of this compound and the chosen aromatic aldehyde in ethanol.[6] A typical scale would be 0.01 mol of each reactant in 20-30 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a concentrated aqueous or ethanolic solution of NaOH or KOH.[6][10] A 40% aqueous NaOH solution is commonly used.[6] The addition should be dropwise to control the reaction temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by observing the formation of a precipitate. For many derivatives, the reaction is complete within a few hours, but it is often left to stir overnight to ensure maximum yield.[10]

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and water.[10]

    • Acidify the mixture by slowly adding dilute hydrochloric acid until it is neutral or slightly acidic. This step helps to precipitate the chalcone product and neutralize any remaining base.[10]

    • The solid chalcone product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with cold water to remove any inorganic impurities.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol.[10] This process involves dissolving the crude product in a minimum amount of hot ethanol and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried.

  • Characterization: The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques:

    • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

    • Spectroscopy:

      • Infrared (IR) Spectroscopy: Look for characteristic absorption bands, such as the C=O stretch of the α,β-unsaturated ketone (typically around 1630-1685 cm⁻¹) and the C=C stretch of the alkene (around 1550-1625 cm⁻¹).[10]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule. The two vinyl protons of the enone moiety typically appear as doublets in the ¹H NMR spectrum.[10][13]

Quantitative Data Summary

The following table provides examples of reaction parameters for the synthesis of various chalcones derived from this compound.

Aldehyde ReactantMolar Ratio (this compound:Aldehyde)CatalystSolventReaction TimeTypical Yield
Benzaldehyde1:1NaOHEthanolOvernightGood to Excellent
4-Chlorobenzaldehyde1:1NaOHEthanolOvernightGood to Excellent
4-Methoxybenzaldehyde1:1KOHEthanolOvernightGood to Excellent
2,4-Dichlorobenzaldehyde1:1NaOHEthanolOvernight~60%[13]
2,4-Dihydroxybenzaldehyde1:1NaOHEthanolOvernight~50%[13]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of chalcones from this compound.

Chalcone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants Dissolve this compound and Aromatic Aldehyde in Ethanol Catalyst Add NaOH or KOH Solution Reactants->Catalyst Stir Stir at Room Temperature (Overnight) Catalyst->Stir Quench Pour into Ice-Water Stir->Quench Acidify Acidify with dilute HCl Quench->Acidify Filter1 Filter to Collect Crude Product Acidify->Filter1 Recrystallize Recrystallize from Ethanol Filter1->Recrystallize Filter2 Filter and Dry Purified Chalcone Recrystallize->Filter2 Characterize Characterize by MP, IR, and NMR Filter2->Characterize

Caption: Experimental workflow for the synthesis of pyridyl chalcones.

Trustworthiness and Self-Validation

The protocol described is a well-established and widely used method for chalcone synthesis. The trustworthiness of this procedure is validated by the following:

  • Reproducibility: The Claisen-Schmidt condensation is a highly reproducible reaction, and the protocol provided is based on numerous successful reports in the scientific literature.[6][10][14][15]

  • Purity Assessment: The protocol includes a crucial purification step (recrystallization) and subsequent characterization by melting point and spectroscopic methods. A sharp melting point and clean NMR and IR spectra are indicators of a successful synthesis and a pure product.

  • Predictable Outcomes: The reaction mechanism is well-understood, allowing for predictable outcomes based on the starting materials used. The α,β-unsaturated ketone functionality of the chalcone product provides a clear and unambiguous spectroscopic signature for reaction monitoring and product confirmation.

By adhering to this detailed protocol and performing the recommended characterization, researchers can be confident in the identity and purity of their synthesized pyridyl chalcones, ensuring the reliability of subsequent biological or chemical studies.

References

  • Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of the Indian Chemical Society, 85(2), 209-212.
  • Saleh, M. A., Ali, A. H., & El-Gaby, M. S. A. (2021). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organic Synthesis, 18(6), 636-653.
  • CHEMISTRY HELP. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube.
  • Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. International Journal of Medicinal Chemistry, 2012, 475182.
  • JETIR. (2020). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 13(5), 135-144.
  • Al-Ostoot, F. H., Al-Asmari, A. F., & Al-Otaibi, K. M. (2022).
  • Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine.
  • Kumbhare, S. L., & Meshram, Y. K. (2022). Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine. International Journal for Research in Applied Science & Engineering Technology, 10(5), 4596-4601.
  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Saini, A., Kumar, S., & Dwivedi, J. (2016). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-17.
  • Kumbhare, S. L., & Meshram, Y. K. (2022). Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine. International Journal for Research in Applied Science and Engineering Technology.
  • Rusnac, R., Botnaru, M., Barba, N., Gulea, A., & Tsapkov, V. (2020). Compounds removed from the condensation reaction between this compound and 2-formylpyridine. Synthesis, crystal structure and biological evaluation. Chemistry Journal of Moldova, 15(2), 88-98.
  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • Rusnac, R., Botnaru, M., Barba, N., Gulea, A., & Tsapkov, V. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova.
  • Rusnac, R., Botnaru, M., Barba, N., Gulea, A., & Tsapkov, V. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE.
  • Rusnac, R., Botnaru, M., Barba, N., Gulea, A., & Tsapkov, V. (2021). Compounds Removed from the Condensation Reaction between this compound and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation.
  • Mhlanga, J. T., Khanye, S. D., & Faya, M. (2020). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 25(21), 5157.
  • Kumar, M. R., & Kumar, G. S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072.
  • de la Torre, M. C., & Sierra, M. A. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7623.
  • Shihab, N. L. (2019). Synthesis, Characterization, and Cytotoxicity study of Some Pyridine Chalcone Derivatives. Journal of Basrah Researches (Sciences), 45(1).

Sources

Application Notes & Protocols: 2-Acetylpyridine in the Formation of Schiff Base Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-acetylpyridine for the synthesis of Schiff base ligands and their subsequent coordination complexes. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and explores the diverse applications of these fascinating compounds.

Foundational Principles: The Unique Role of this compound in Schiff Base Chemistry

This compound is a versatile precursor in coordination chemistry, primarily due to the strategic placement of its functional groups. The presence of a pyridine ring, an acetyl group, and an imine nitrogen in the resulting Schiff base ligand allows for the formation of stable, multidentate chelates with a wide range of metal ions.

The condensation reaction between this compound and a primary amine is the cornerstone of Schiff base ligand synthesis. This reaction, typically acid- or base-catalyzed, proceeds via a nucleophilic addition-elimination mechanism. The electron-donating ability of the amine's side chain can influence the rate of this condensation reaction by increasing the nucleophilicity of the amino nitrogen.[1]

The resulting Schiff base ligands are of significant interest because they can form stable complexes with various transition metals.[2] The coordination of these ligands to metal ions often enhances their biological activity, making them potent agents for various therapeutic applications.[3][4]

Mechanism of Schiff Base Formation

The formation of a Schiff base from this compound and a primary amine is a reversible reaction that involves two key steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable imine (C=N) bond characteristic of a Schiff base.

Schiff_Base_Formation acetylpyridine This compound carbinolamine Carbinolamine Intermediate acetylpyridine->carbinolamine + R-NH2 (Nucleophilic Addition) amine Primary Amine (R-NH2) amine->carbinolamine schiff_base Schiff Base carbinolamine->schiff_base - H2O (Dehydration) water H2O

Figure 1: General mechanism for the formation of a Schiff base from this compound.

Synthesis of this compound-Derived Schiff Base Ligands: A Step-by-Step Protocol

This protocol outlines a general procedure for the synthesis of a Schiff base ligand from this compound and a primary amine. The choice of solvent and catalyst may vary depending on the specific amine used.

Materials and Reagents
  • This compound

  • Primary amine (e.g., substituted aniline, amino acid, etc.)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

Experimental Procedure
  • Dissolution of Reactants: In a round-bottom flask, dissolve the primary amine (1 equivalent) in a minimal amount of warm ethanol. In a separate container, dissolve this compound (1 equivalent) in ethanol.

  • Reaction Setup: While stirring, add the ethanolic solution of this compound dropwise to the solution of the primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Synthesis_Workflow start Start dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine dissolve_acetylpyridine Dissolve this compound in Ethanol start->dissolve_acetylpyridine mix Mix Reactant Solutions dissolve_amine->mix dissolve_acetylpyridine->mix add_catalyst Add Acetic Acid Catalyst mix->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product cool->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of a this compound Schiff base ligand.

Coordination Chemistry: Formation of Metal Complexes

Schiff base ligands derived from this compound are excellent chelating agents, capable of coordinating with a variety of metal ions to form stable complexes. The pyridine nitrogen, imine nitrogen, and often another donor atom from the amine precursor (e.g., a hydroxyl or carboxyl group) participate in coordination.[5]

General Protocol for Metal Complex Synthesis

This protocol provides a general method for the synthesis of a metal complex using a pre-synthesized this compound Schiff base ligand.

Materials and Reagents
  • Synthesized this compound Schiff base ligand

  • Metal salt (e.g., Cu(II) acetate, Ni(II) chloride, Zn(II) bromide)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware

Experimental Procedure
  • Ligand Solution: Dissolve the Schiff base ligand (1 or 2 equivalents, depending on the desired stoichiometry) in warm methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in methanol.

  • Complexation: Slowly add the methanolic solution of the metal salt to the ligand solution with constant stirring.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours. The formation of the metal complex is often indicated by a color change and the precipitation of a solid.

  • Isolation and Washing: Collect the precipitated complex by filtration, wash it with cold methanol to remove any unreacted starting materials, and then with diethyl ether.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride or in a vacuum oven.

Characterization of Schiff Base Ligands and Their Metal Complexes

A combination of spectroscopic and analytical techniques is employed to confirm the formation and elucidate the structure of the synthesized Schiff base ligands and their metal complexes.

Technique Information Obtained Key Observations for this compound Schiff Bases
FT-IR Spectroscopy Identification of functional groups.Appearance of a strong C=N (imine) stretching band around 1585–1656 cm⁻¹.[3] Disappearance of the C=O stretch from this compound and the N-H stretches from the primary amine. A shift in the C=N band upon coordination to a metal ion indicates its involvement in bonding.
¹H NMR Spectroscopy Elucidation of the molecular structure.The chemical shifts of the protons in the pyridine ring and the amine moiety can confirm the structure of the ligand. Coordination to a paramagnetic metal ion can lead to broadening or shifting of the NMR signals.
UV-Vis Spectroscopy Information on electronic transitions.Ligands typically show π→π* and n→π* transitions.[6] Metal complexes exhibit additional d-d transitions and ligand-to-metal charge transfer (LMCT) bands, providing insights into the coordination geometry.[6][7]
Elemental Analysis Determination of the elemental composition.Confirms the empirical formula of the synthesized compounds.
Molar Conductance Determination of the electrolytic nature of the complexes.Helps to distinguish between ionic and non-ionic complexes in solution.[6][8]
X-ray Crystallography Definitive determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and the coordination geometry around the metal center.[3]

Applications in Drug Development and Beyond

Schiff base metal complexes derived from this compound have garnered significant attention due to their diverse biological activities. The chelation of the metal ion to the Schiff base ligand often enhances the therapeutic potential of the organic molecule.[3][4]

Antimicrobial Activity

Many this compound Schiff base complexes have demonstrated potent antibacterial and antifungal properties.[3][9][10] The enhanced activity of the metal complexes compared to the free ligands is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[7]

Complex Bacterial Strain Activity Reference
Cu(II), Ni(II), Zn(II) complexesMethicillin-resistant Staphylococcus aureus (MRSA)High activity[3]
Zn(II) complexesStaphylococcus aureus, Bacillus cereusSignificant inhibition[4]
Cu(II) and Zn(II) complexesStaphylococcus aureus, Salmonella typhi, Escherichia coliActive[8]
Anticancer and Antioxidant Properties

Certain this compound Schiff base complexes have been investigated for their potential as anticancer agents.[11] For instance, some zinc(II) complexes have shown moderate anti-cancer activity against MCF-7 breast cancer cells.[11] These complexes may exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA.[6][11] Additionally, some complexes exhibit antioxidant activity, which can be evaluated using assays such as the DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays.[11]

Catalytic Applications

The versatile coordination geometries and redox properties of transition metal complexes of this compound Schiff bases make them promising catalysts for various organic transformations. For example, manganese(II) complexes of pyridine Schiff bases have been shown to be effective catalysts for the epoxidation of cyclohexene.[12]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide array of Schiff base ligands. The resulting ligands readily form stable complexes with various metal ions, leading to compounds with tunable electronic, geometric, and biological properties. The straightforward synthesis, coupled with the significant therapeutic and catalytic potential of these complexes, ensures that this area of coordination chemistry will continue to be a fertile ground for future research and development.

References

  • Gwaram, N. S., Ali, H. M., Khaledi, H., Abdulla, M. A., Hadi, A. H., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from this compound and Their Metal Complexes. Molecules, 17(5), 5952–5971. [Link]

  • Gwaram, N. S., Ali, H. M., Khaledi, H., Abdulla, M. A., Hadi, A. H., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Antibacterial evaluation of some Schiff bases derived from this compound and their metal complexes. Molecules (Basel, Switzerland), 17(5), 5952–5971. [Link]

  • Hosny, N. M., & El-Dossoki, F. I. (2008). Schiff Base Complexes Derived from this compound, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. Journal of Chemical & Engineering Data, 53(11), 2536–2543. [Link]

  • Gwaram, N. S., Ali, H. M., Khaledi, H., Abdulla, M. A., Hadi, A. H., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from this compound and Their Metal Complexes. ResearchGate. [Link]

  • Sharma, K., & Singh, R. V. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Chinese Chemical Society, 66(7), 687-697. [Link]

  • Rehman, S. U., Chohan, Z. H., & Kausar, S. (2018). Crystallographic, antibacterial, and in silico studies of Ni(II) and Cu(II) Schiff base complexes derived from this compound. ResearchGate. [Link]

  • Abdullahi, M., Sani, A. I., & Abdullahi, A. G. (2015). Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. African Journal of Online. [Link]

  • Gwaram, N. S., Ali, H. M., Khaledi, H., Abdulla, M. A., & Hadi, A. H. (2013). Synthesis, characterization, antioxidant and cytotoxicity studies of some this compound derived Schiff bases and their metal complexes. ResearchGate. [Link]

  • El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2022). Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Hosny, N. M., & El-Dossoki, F. I. (2008). Schiff Base Complexes Derived from this compound, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. Journal of Chemical & Engineering Data, 53(11), 2536-2543. [Link]

  • Aliyu, H. N., & Sani, U. (2019). Spectroscopic and Antimicrobial Studies of Cu(II) and Zn(II) Complexes of a Schiff Base derived from this compound with 4-Phenylthiosemicarbazide. Federal University of Kashere. [Link]

  • Hafedh, F. R. (2017). Synthesis and Spectroscopic Study of Metal Complexes with New Schiff Base Derived from this compound and Methionine Amino Acid. Journal of Al-Nahrain University, 20(2), 43-52. [Link]

  • Hosny, N. M., & El-Dossoki, F. I. (2008). Schiff Base Complexes Derived from this compound, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. ResearchGate. [Link]

  • Hafedh, F. R. (2017). Synthesis and Spectroscopic Study of Metal Complexes with New Schiff Base Derived from this compound and Methionine Amino Acid. ResearchGate. [Link]

  • Castiñeiras, A., García, I., Bermejo, E., & West, D. X. (2002). Synthesis and structure of this compound-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. ResearchGate. [Link]

  • Gwaram, N. S., Ali, H. M., Khaledi, H., Abdulla, M. A., Hadi, A. H., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from this compound and Their Metal Complexes. Semantic Scholar. [Link]

  • Facile Synthesis of 2-Acetyl Pyridine. (n.d.). Scribd. [Link]

  • Kumar, S., & Singh, A. (2022). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ChemistrySelect, 7(4), e202103981. [Link]

  • Zhang, Y., Wang, Y., & Zhang, J. (2014). Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. RSC Advances, 4(59), 31235-31241. [Link]

  • Presa, A., Martínez-Calvo, M., & Domínguez, S. (2018). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. Molecules, 23(11), 2955. [Link]

  • El-ajaily, M. M., Ben-gweirif, S. F., & El-bareg, A. M. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl). Scientific Research Publishing. [Link]

  • Dib, A. (2013). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. International Journal of ChemTech Research, 5(1), 204-212. [Link]

Sources

The Fulcrum of Chirality: 2-Acetylpyridine in Asymmetric Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Asymmetry

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the starting materials and catalysts employed are the master architects. Among these, 2-acetylpyridine, a seemingly simple heterocyclic ketone, emerges as a remarkably versatile and powerful building block. While widely recognized for its characteristic popcorn-like aroma and its role as an intermediate in the flavor and fragrance industry, its true potential is unlocked in the realm of enantioselective transformations.[1] The unique electronic properties of the pyridine ring, coupled with the reactivity of the acetyl group, make this compound and its derivatives exceptional scaffolds for the construction of chiral ligands and valuable synthons for producing enantiomerically enriched molecules. This guide provides an in-depth exploration of the multifaceted roles of this compound in asymmetric synthesis, offering detailed application notes and validated protocols for researchers and professionals in drug development and chemical synthesis.

The Lewis basicity of the pyridine nitrogen allows for its coordination to metal centers, a fundamental interaction in catalysis. This property, however, can also lead to catalyst deactivation in certain systems, presenting a unique challenge that has spurred the development of innovative catalytic strategies.[2] This document will delve into how chemists have harnessed the distinct characteristics of this compound, transforming it from a simple starting material into a sophisticated tool for stereocontrol. We will explore its application in asymmetric reductions, its derivatization into potent chiral ligands, and its use as a key substrate in stereoselective carbon-carbon bond-forming reactions.

Application I: Asymmetric Reduction of the Keto Group - Accessing Chiral Pyridyl Alcohols

One of the most direct applications of this compound in asymmetric synthesis is the enantioselective reduction of its carbonyl group to produce chiral 1-(pyridin-2-yl)ethanols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Both asymmetric transfer hydrogenation and pressure hydrogenation have proven to be highly effective methods for this transformation.

Mechanism of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical and operationally simple method for the reduction of ketones, avoiding the need for high-pressure hydrogen gas. The most successful catalysts for this transformation are typically ruthenium(II) complexes bearing chiral diamine ligands, such as those pioneered by Noyori. The mechanism, in simplified terms, involves the formation of a ruthenium hydride species from a hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol. The prochiral ketone, this compound, coordinates to the chiral metal complex. The stereochemistry of the final alcohol is dictated by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, which is controlled by the chiral ligand environment.

Workflow for Asymmetric Transfer Hydrogenation of this compound

cluster_prep Catalyst Activation & Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification precatalyst Ru(II) Precatalyst (e.g., [RuCl₂(p-cymene)]₂) activation Formation of Active Ru-Hydride (HCOOH/NEt₃ or i-PrOH) precatalyst->activation + Ligand ligand Chiral Diamine Ligand (e.g., (S,S)-TsDPEN) ligand->activation transfer Diastereoselective Hydride Transfer activation->transfer Active Catalyst substrate This compound substrate->transfer Substrate quench Quench Reaction transfer->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Enantiomerically Enriched (R)- or (S)-1-(pyridin-2-yl)ethanol purify->product

Caption: Workflow for the asymmetric transfer hydrogenation of this compound.

Protocol: Asymmetric Transfer Hydrogenation of this compound

This protocol is a representative procedure for the asymmetric transfer hydrogenation of this compound using a Noyori-type catalyst.

Materials:

  • This compound (1.0 mmol, 121.1 mg)

  • [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg)

  • (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 mmol, 4.0 mg)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (1.0 mL)

  • Degassed solvent (e.g., Dichloromethane) (5.0 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (3.1 mg) and (S,S)-TsDPEN (4.0 mg).

  • Add degassed dichloromethane (5.0 mL) to the flask and stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

  • Add this compound (121.1 mg) to the reaction mixture.

  • Add the formic acid/triethylamine (5:2) mixture (1.0 mL) to the flask.

  • Stir the reaction mixture at 28-30 °C for the time required to reach full conversion (typically 12-24 hours, monitor by TLC or GC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-(pyridin-2-yl)ethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

Catalyst SystemSubstrateTemp (°C)Time (h)Yield (%)ee (%)
Ru/(S,S)-TsDPENThis compound2816>9595 (R)
Ru/(R,R)-TsDPENThis compound2816>9595 (S)
Rh/BinapineThis compound30129999 (S)

Note: Data is representative and may vary based on specific reaction conditions and ligand choice. The Rh/Binapine system represents a highly efficient alternative using pressure hydrogenation.[3]

Application II: A Versatile Scaffold for Chiral Ligand Synthesis

The true power of this compound in asymmetric catalysis is most evident when it is used as a scaffold for the synthesis of novel chiral ligands. The acetyl group provides a reactive handle for condensation reactions with chiral amines or amino alcohols to form chiral Schiff bases, which are potent N,N' or N,N',N''-donor ligands.

Synthesis and Application of Chiral Schiff Base Ligands

The condensation of this compound with a chiral primary amine, such as a derivative of an amino acid or a chiral diamine, yields a chiral imine, commonly known as a Schiff base. These ligands can coordinate with various transition metals (e.g., Cu(II), Zn(II), Pd(II)) to form well-defined chiral catalysts.[4][5]

Logical Relationship in Chiral Schiff Base Synthesis and Catalysis

cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis ketone This compound condensation Condensation (-H₂O) ketone->condensation amine Chiral Amine (e.g., (R)-2-amino-2-phenylethanol) amine->condensation ligand Chiral Schiff Base Ligand condensation->ligand catalyst Chiral Metal Complex (In situ formation) ligand->catalyst metal Metal Salt (e.g., Cu(OAc)₂) metal->catalyst reaction Asymmetric Reaction (e.g., Henry Reaction) catalyst->reaction product Enantioenriched Product reaction->product

Caption: Synthesis of a chiral Schiff base ligand and its application in catalysis.

Protocol: Synthesis of a Chiral Schiff Base Ligand and its use in an Asymmetric Henry Reaction

This protocol describes the synthesis of a chiral Schiff base from this compound and (1R,2S)-1-amino-2-indanol, followed by its application in a copper-catalyzed asymmetric Henry (nitroaldol) reaction.

Part A: Synthesis of the Chiral Schiff Base Ligand

Materials:

  • This compound (1.0 mmol, 121.1 mg)

  • (1R,2S)-1-amino-2-indanol (1.0 mmol, 149.2 mg)

  • Methanol (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add this compound (121.1 mg) and (1R,2S)-1-amino-2-indanol (149.2 mg).

  • Add methanol (5 mL) and a small amount of activated 4 Å molecular sieves.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Remove the solvent under reduced pressure to yield the crude chiral Schiff base ligand, which can often be used in the next step without further purification.

Part B: Copper-Catalyzed Asymmetric Henry Reaction

Materials:

  • Benzaldehyde (0.5 mmol, 53.1 mg)

  • Nitromethane (2.5 mmol, 152.6 mg)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol, 10.0 mg)

  • Chiral Schiff base ligand from Part A (0.055 mmol)

  • Isopropanol (2.0 mL)

  • Triethylamine (Et₃N) (0.05 mmol, 7 µL)

Procedure:

  • In a dry reaction tube, dissolve Cu(OAc)₂·H₂O (10.0 mg) and the chiral Schiff base ligand in isopropanol (1.0 mL) and stir for 30 minutes at room temperature to form the catalyst complex.

  • Add benzaldehyde (53.1 mg) to the catalyst solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add nitromethane (152.6 mg) followed by triethylamine (7 µL).

  • Stir the reaction at 0 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the resulting nitroaldol product.

Application III: 2-Acylpyridine N-Oxides in Asymmetric Catalysis

A significant advancement in the use of this compound derivatives involves their conversion to N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing the electrophilicity of the carbonyl carbon and providing an additional coordination site for metal catalysts. This strategy has been particularly successful in the asymmetric Henry reaction.

Mechanism of the Ni-Catalyzed Asymmetric Henry Reaction

In this reaction, a chiral nickel complex, typically formed in situ from a nickel(II) salt and a chiral ligand (e.g., an aminophenol sulfonamide), acts as the catalyst. The 2-acylpyridine N-oxide substrate coordinates to the nickel center through both the N-oxide oxygen and the carbonyl oxygen. This bidentate coordination rigidly positions the substrate within the chiral environment of the catalyst. A base then deprotonates nitromethane to form a nitronate anion, which attacks the activated carbonyl carbon. The facial selectivity of this nucleophilic attack is controlled by the chiral ligand, leading to the formation of one enantiomer of the β-nitro alcohol product in excess. Mechanistic studies suggest that a mononuclear nickel complex is the active catalytic species.[6]

Catalytic Cycle for the Asymmetric Henry Reaction of 2-Acylpyridine N-Oxide

catalyst [Ni(II)-Chiral Ligand] complex Substrate-Catalyst Complex catalyst->complex + Substrate substrate 2-Acylpyridine N-Oxide substrate->complex addition Enantioselective C-C Bond Formation complex->addition nitronate Nitronate (from CH₃NO₂ + Base) nitronate->addition Nucleophilic Attack product_complex Product-Catalyst Complex addition->product_complex product_complex->catalyst Release Product product Chiral β-Nitro Alcohol product_complex->product

Caption: Simplified catalytic cycle for the Ni-catalyzed asymmetric Henry reaction.

Protocol: Ni-Catalyzed Asymmetric Henry Reaction of this compound N-Oxide

This protocol is adapted from the literature for the asymmetric addition of nitromethane to this compound N-oxide.[6]

Materials:

  • This compound N-oxide (0.2 mmol, 27.4 mg) - Note: Synthesized from this compound and m-CPBA.

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (0.02 mmol, 5.0 mg, 10 mol%)

  • Chiral aminophenol sulfonamide ligand (L2 in the reference) (0.022 mmol, 11 mol%)

  • A base (e.g., 2,6-lutidine) (0.04 mmol, 4.3 mg, 20 mol%)

  • Nitromethane (CH₃NO₂) (0.2 mL)

  • Tetrahydrofuran (THF), anhydrous (0.8 mL total)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Ni(OAc)₂·4H₂O (5.0 mg) and the chiral ligand.

  • Add anhydrous THF (0.5 mL) and stir the mixture at 35 °C for 1 hour.

  • Add this compound N-oxide (27.4 mg) and the base (4.3 mg).

  • Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.

  • Add nitromethane (0.2 mL) and additional anhydrous THF (0.3 mL).

  • Continue stirring the mixture at 0 °C for the required time (e.g., 24-72 hours), monitoring by TLC.

  • After the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the product by column chromatography (e.g., petroleum ether/ethyl acetate) to afford the optically active β-nitro tert-alcohol.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Data Presentation:

Substrate (R group)Yield (%)ee (%)
Methyl (this compound N-oxide)8685
5-Methyl substituent on pyridine9997
Ethyl8692
Phenyl4879

Data adapted from Molecules 2019, 24(8), 1471.[6]

Conclusion and Future Outlook

This compound has firmly established its position as a versatile and indispensable tool in the field of asymmetric synthesis. Its utility extends far beyond that of a simple precursor, acting as a foundational element for the rational design of sophisticated chiral ligands and as a highly effective substrate in a variety of enantioselective transformations. The protocols detailed herein for asymmetric reduction, chiral ligand synthesis, and N-oxide-mediated C-C bond formation represent just a snapshot of its broad applicability.

The ongoing development of novel chiral pyridine-containing ligands continues to push the boundaries of asymmetric catalysis, enabling reactions with ever-increasing efficiency and selectivity. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the strategic application of readily available and modifiable building blocks like this compound will remain a cornerstone of innovation in synthetic organic chemistry. Future research will undoubtedly uncover new catalytic systems and transformations that further exploit the unique properties of this remarkable molecule, solidifying its role as a key player in the synthesis of a chiral world.

References

  • Yang, H., Huo, N., Yang, P., Pei, H., Lv, H., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(16), 4144-4147. Available at: [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Available at: [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available at: [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Available at: [Link]

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some this compound and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

  • Li, X., et al. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. Molecules, 24(8), 1471. Available at: [Link]

  • Vertex AI Search. (n.d.). This compound: Key Flavor & Fragrance Intermediate.
  • Wikipedia. (2023). This compound. Retrieved from [Link]

  • National Toxicology Program. (1997). Nomination Background: this compound. Available at: [Link]

  • Zhang, W.-B., & Lu, X. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Tetrahedron Letters, 126, 154739. Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • Gwaram, N. S., et al. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from this compound and Their Metal Complexes. Molecules, 17(5), 5952-5971. Available at: [Link]

  • Request PDF. (n.d.). Schiff Base Complexes Derived from this compound, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. Retrieved from [Link]

Sources

Preparation of 2-Acetylpyridine-Based Hydrazones for Biological Screening: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrazones, characterized by the azomethine group (>C=N-NH-), are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1] Their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[1][2] Among these, hydrazones derived from 2-acetylpyridine are of particular interest due to their potent biological activities, which are often enhanced upon chelation with metal ions.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological screening of this compound-based hydrazones.

The core structure, featuring a pyridine ring, a carbonyl group, and a hydrazone linkage, provides a unique platform for structural modification, allowing for the fine-tuning of their biological properties. This guide will delve into the synthetic methodologies, crucial characterization techniques, and protocols for evaluating their potential as therapeutic agents.

Synthesis of this compound-Based Hydrazones

The synthesis of this compound-based hydrazones is typically a straightforward condensation reaction between this compound and a substituted hydrazine. The reaction is generally carried out in a suitable solvent, often with catalytic amounts of acid.

General Synthetic Protocol

This protocol outlines a general method for the synthesis of this compound-based hydrazones.

Materials:

  • This compound

  • Substituted hydrazine (e.g., isonicotinohydrazide, benzhydrazide)[1][6]

  • Ethanol or Methanol[1][7]

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted hydrazine in a minimal amount of ethanol or methanol in a round bottom flask.[4]

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure hydrazone.

  • Dry the purified product in a desiccator or under vacuum.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Dissolve in\nEthanol/Methanol Dissolve in Ethanol/Methanol This compound->Dissolve in\nEthanol/Methanol Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Dissolve in\nEthanol/Methanol Add Acetic Acid\n(Catalyst) Add Acetic Acid (Catalyst) Dissolve in\nEthanol/Methanol->Add Acetic Acid\n(Catalyst) Reflux Reflux Add Acetic Acid\n(Catalyst)->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Synthetic workflow for this compound-based hydrazones.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Physicochemical and Structural Characterization

Confirmation of the structure and purity of the synthesized hydrazones is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

TechniqueKey Observables and Interpretations
¹H NMR - Appearance of a singlet for the N-H proton (often downfield and D₂O exchangeable).[8] - Signals for the aromatic protons of the pyridine and substituted hydrazine moieties. - A singlet for the methyl protons adjacent to the imine carbon.[8]
¹³C NMR - A signal for the imine carbon (C=N) in the range of 140-160 ppm.[8] - Signals for the aromatic carbons. - A signal for the methyl carbon.[8]
IR Spectroscopy - A characteristic stretching vibration for the C=N bond around 1600-1650 cm⁻¹.[9] - The absence of the C=O stretching band from the this compound starting material. - The presence of an N-H stretching band around 3100-3300 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized hydrazone.

Biological Screening Protocols

This compound-based hydrazones have shown promise in various biological applications, particularly as antimicrobial and anticancer agents. The following are general protocols for initial screening.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized hydrazones

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]

  • Fungal strains (e.g., Candida albicans)[10]

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., tetracycline, fluconazole) as positive controls.[11]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Prepare a stock solution of each hydrazone in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the respective growth media in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial culture.

  • Add the microbial inoculum to each well.

  • Include a positive control (medium with inoculum and standard drug) and a negative control (medium with inoculum and DMSO).

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[11]

Anticancer Activity Screening

The cytotoxic potential of the synthesized hydrazones can be assessed against various cancer cell lines using the MTT assay, which measures cell viability.[6]

Materials:

  • Synthesized hydrazones

  • Cancer cell lines (e.g., A549 human lung cancer, BGC823 and SGC7901 human gastric cancer cell lines)[6]

  • Normal cell line (for assessing selectivity)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized hydrazones (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • Include a vehicle control (cells treated with DMSO-containing medium).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Biological Screening Workflow

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_antimicrobial Antimicrobial Details cluster_anticancer Anticancer Details Synthesized Hydrazone Synthesized Hydrazone Antimicrobial Screening Antimicrobial Screening Synthesized Hydrazone->Antimicrobial Screening Anticancer Screening Anticancer Screening Synthesized Hydrazone->Anticancer Screening MIC Determination\n(Bacteria & Fungi) MIC Determination (Bacteria & Fungi) Antimicrobial Screening->MIC Determination\n(Bacteria & Fungi) MTT Assay\n(Cancer Cell Lines) MTT Assay (Cancer Cell Lines) Anticancer Screening->MTT Assay\n(Cancer Cell Lines) Data Analysis & SAR Data Analysis & SAR MIC Determination\n(Bacteria & Fungi)->Data Analysis & SAR IC50 Determination IC50 Determination MTT Assay\n(Cancer Cell Lines)->IC50 Determination IC50 Determination->Data Analysis & SAR

Caption: Workflow for biological screening of hydrazones.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield during synthesis - Incomplete reaction. - Inappropriate solvent. - Catalyst inefficiency.- Increase reaction time and/or temperature. - Screen different solvents. - Use a more effective acid catalyst.
Difficulty in purifying the product - Presence of impurities. - Product is an oil.- Try different recrystallization solvents or use column chromatography. - Attempt to form a salt of the product to induce crystallization.
Inconsistent results in biological assays - Compound insolubility. - Pipetting errors. - Cell line contamination.- Ensure complete dissolution of the compound in DMSO before diluting in media. - Use calibrated pipettes and be meticulous with technique. - Regularly check cell lines for contamination.

Conclusion

This compound-based hydrazones represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic and screening protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space and biological activities of these versatile molecules. Careful characterization and systematic biological evaluation are crucial steps in identifying lead compounds for further preclinical and clinical development.

References

  • Easmon, J., Pürstinger, G., Heinisch, G., Roth, T., & Fiebig, H. H. (2001). Synthesis and antitumor activity of 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from this compound. Journal of medicinal chemistry, 44(13), 2164–2171. [Link]

  • Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31–39.
  • Despaigne, A. A. R., et al. (2012). Complexation of this compound-and 2-benzoylpyridine-derived hydrazones to copper (II) as an effective strategy for antimicrobial activity improvement. Polyhedron, 38(1), 285-290. [Link]

  • Wang, Y., et al. (2016). Synthesis, characterization and antitumor activity of Ln (III) complexes with hydrazone Schiff base derived from this compound and isonicotinohydrazone. Journal of Photochemistry and Photobiology B: Biology, 162, 490-498. [Link]

  • Abou-Hussein, A. A., & Linert, W. (2015). Synthesis, characterization and biological activity of this compound-α-naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607. [Link]

  • Kozurkova, M., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. International Journal of Molecular Sciences, 23(19), 11809. [Link]

  • Rao, T. R., & Singh, G. (1993). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 615-621. [Link]

  • Reddy, K. H., & Kumar, Y. P. (2015). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. Journal of Applicable Chemistry, 4(2), 522-528.
  • Ferreira, I. P., et al. (2016). Bismuth (III) Complexes with this compound-and 2-Benzoylpyridine-Derived Hydrazones: Antimicrobial and Cytotoxic Activities and Effects on the Clonogenic Survival of Human Solid Tumor Cells. Bioorganic & medicinal chemistry, 24(13), 2988–2998. [Link]

  • Beraldo, H., et al. (2010). Organotin (IV) Complexes with this compound Benzoyl Hydrazones: Antimicrobial Activity. Journal of the Brazilian Chemical Society, 21, 1247-1257.
  • Gatto, C. C., et al. (2007). Syntheses and structures of this compound-(2-amino-benzoylhydrazone) and its dioxouranium (VI) complex. Journal of Coordination Chemistry, 60(15), 1613-1621. [Link]

  • El-Sawaf, A. K., et al. (1999). Transition Metal Complexes of this compound o-Hydroxybenzoylhydrazone (APo-OHBH): Their Preparation, Characterisation and Antimicrobial Activity. Chemical and Pharmaceutical Bulletin, 47(5), 720-724. [Link]

  • Spector, T., et al. (1992). This compound thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase. Journal of medicinal chemistry, 35(12), 2306–2314. [Link]

  • Carradori, S., et al. (2016). (Thiazol-2-yl) hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies. European journal of medicinal chemistry, 123, 351-364. [Link]

  • Recio Despaigne, A. A., et al. (2012). Complexation of this compound-and 2-benzoylpyridine-derived hydrazones to copper (II)
  • Glamočlija, J., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(11), 3299. [Link]

  • Bjelogrlić, S., et al. (2018). This compound- and 2-benzoylpyridine-derived hydrazones and their gallium (III) complexes are highly cytotoxic to glioma cells. Journal of inorganic biochemistry, 183, 117-129. [Link]

  • García-Tojal, J., et al. (2007). Synthesis and structure of this compound-salicyloylhydrazone and its copper (II) and zinc (II) complexes. The effect of the metal coordination on the weak intermolecular interactions. CrystEngComm, 9(8), 668-675. [Link]

  • El-Gamel, N. E. A. (2014). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino) acetohydrazide and Their Metal Complexes. Journal of the Korean Chemical Society, 58(5), 443-451. [Link]

  • Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Chemical Society of Pakistan, 39(04), 589-596. [Link]

  • Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8091-8101. [Link]

Sources

The Alchemical Notebook: Transforming 2-Acetylpyridine into Flavor and Fragrance Essences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Acetylpyridine (CAS No. 1122-62-9), a seemingly simple heterocyclic ketone, is a cornerstone in the palette of flavorists and perfumers.[1] Its intrinsic organoleptic profile—powerfully reminiscent of popcorn, with nutty, bready, and roasted undertones—makes it both a desirable flavorant in its own right and a versatile precursor for a vast array of high-value aromatic compounds.[2][3] Naturally occurring in products like malt, corn tortillas, and beer, its presence is often a hallmark of thermally processed foods, arising from the intricate web of Maillard reactions.[4] This document serves as a comprehensive guide for researchers and development professionals, detailing the theoretical underpinnings and practical, field-proven protocols for leveraging this compound in the synthesis of novel flavor and fragrance compounds. We will explore key synthetic pathways, including base-catalyzed condensations and alkylations, providing not just procedural steps, but the expert rationale behind them to ensure both success and safety.

Foundational Concepts: The Aromatic Core of this compound

Before delving into synthesis, it is crucial to understand the molecular features of this compound that dictate its reactivity and sensory properties. The molecule consists of a pyridine ring substituted with an acetyl group at the 2-position. This arrangement creates two primary sites for chemical modification:

  • The Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack, making it an ideal handle for reactions like Grignard additions and reductions, leading to a variety of alcohols with potentially interesting sensory profiles.

  • The α-Methyl Protons: The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 18-20 in DMSO). This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate, which is the cornerstone of aldol-type condensation reactions.[5]

This dual reactivity is the key to its versatility. Furthermore, the nitrogen atom in the pyridine ring imparts a subtle basicity and influences the overall polarity and aroma profile of the molecule and its derivatives.[6]

Safety & Handling: A Prerequisite for Synthesis

Scientific integrity begins with safety. This compound is a combustible liquid and can cause skin and eye irritation.[1][7] Adherence to strict safety protocols is non-negotiable.

Table 1: Safety and Handling Parameters for this compound
ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[1]
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Prevent electrostatic charge build-up.[2][7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from air and moisture. Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7][8]
Spill & Disposal Absorb spills with inert material (sand, vermiculite). Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][8][9]

Synthetic Pathways & Protocols

The following sections provide detailed, step-by-step protocols for key transformations of this compound. The causality behind experimental choices is explained to empower the researcher to troubleshoot and adapt these methods.

Pathway A: Aldol Condensation for Chalcone Synthesis (Claisen-Schmidt Reaction)

The base-catalyzed condensation of this compound with an aromatic aldehyde is a classic Claisen-Schmidt reaction, yielding a chalcone (an α,β-unsaturated ketone).[7][10] These structures are not only valuable fragrance components themselves, often possessing floral and spicy notes, but are also key intermediates for synthesizing other heterocyclic compounds like pyrazolines and pyrimidines.[9][11]

Causality: The reaction relies on the generation of a nucleophilic enolate from this compound using a base like sodium hydroxide (NaOH). This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily dehydrates under the reaction conditions to form the highly conjugated and stable chalcone.[5] Using an aqueous or ethanolic medium is often sufficient and aligns with greener chemistry principles.[10]

Aldol_Condensation Start This compound + Aromatic Aldehyde Base Aqueous NaOH (Base Catalyst) Start->Base Mix reactants & catalyst Enolate Enolate Formation (Deprotonation of α-carbon) Base->Enolate Generates nucleophile Attack Nucleophilic Attack on Aldehyde Carbonyl Enolate->Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Addition Product) Attack->Aldol_Adduct Dehydration Dehydration (Loss of H₂O) Aldol_Adduct->Dehydration Chalcone Chalcone Product (α,β-Unsaturated Ketone) Dehydration->Chalcone

Caption: Workflow for Chalcone Synthesis via Aldol Condensation.

Protocol 1: Synthesis of (E)-3-(4-nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one

This protocol is adapted from established laboratory procedures for the crossed-aldol condensation of this compound and 4-nitrobenzaldehyde.[5][8]

  • Materials & Equipment:

    • This compound (0.05 mol, 6.05 g)

    • 4-Nitrobenzaldehyde (0.05 mol, 7.55 g)

    • Sodium Hydroxide (NaOH) (0.025 mol, 1.0 g)

    • Ethanol (95%) or Water

    • Dilute Hydrochloric Acid (HCl)

    • 100 mL Round Bottom Flask or Erlenmeyer Flask

    • Magnetic Stirrer and Stir Bar

    • Büchner Funnel and Filter Paper

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Reactant Preparation: In a 100 mL flask, dissolve 7.55 g of 4-nitrobenzaldehyde and 6.05 g of this compound in approximately 40 mL of 95% ethanol. Stir until all solids are dissolved.

    • Catalyst Addition: Separately, prepare the catalyst solution by dissolving 1.0 g of NaOH in 20 mL of water.

    • Initiation of Reaction: Slowly add the aqueous NaOH solution to the stirring ethanolic solution of the reactants. A color change and the formation of a precipitate should be observed.

    • Reaction: Allow the mixture to stir vigorously at room temperature. For many chalcone syntheses, stirring overnight is effective.[10] Alternatively, the reaction can be gently heated (e.g., to 50°C) for 60-90 minutes to drive the condensation to completion.[8]

    • Work-up and Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Pour the mixture into a beaker containing crushed ice and water.

    • Neutralization: Slowly acidify the mixture with dilute HCl until it is neutral or slightly acidic. This step protonates any remaining enolate and neutralizes the base catalyst.

    • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 20 mL) to remove any inorganic salts.[8]

    • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

    • Characterization: Dry the purified solid and determine its melting point, and characterize using spectroscopic methods (e.g., IR, NMR) to confirm the structure. The IR spectrum should show a characteristic C=O stretch for a conjugated ketone (approx. 1685 cm⁻¹) and a C=C stretch (approx. 1583 cm⁻¹).[10]

Pathway B: α-Carbon Alkylation for Novel Ketones

This pathway utilizes the acidity of the α-methyl protons to create a new carbon-carbon bond via nucleophilic substitution, rather than addition. This method is highly effective for synthesizing more complex ketones that are not accessible through condensation chemistry.

Causality: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the carbonyl group. Sodium hydride (NaH) is an excellent choice for this purpose.[12] The resulting enolate can then react with an alkyl or benzyl halide (e.g., iodomethane, benzyl bromide) in an Sₙ2 reaction. A phase-transfer catalyst like 18-crown-6-ether can be used to enhance the solubility and reactivity of the base.[12] Using NaOH or KOH is less effective as it can lead to undesired side products like ethers.

Alkylation Start This compound Base NaH (Strong Base) + Dry Toluene Start->Base Add to base Enolate Enolate Formation (Deprotonation) Base->Enolate SN2 Sₙ2 Reaction Enolate->SN2 Reacts with Halide Alkyl/Benzyl Halide (R-X) Halide->SN2 Ketone New Ketone Product (α-Alkylated) SN2->Ketone

Caption: Workflow for α-Alkylation of this compound.

Protocol 2: Synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-one

This protocol is a modified procedure based on the work of Khan et al., demonstrating the alkylation of the α-carbon.[12]

  • Materials & Equipment:

    • This compound (29 mmol, 3.53 g)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (3 equivalents, 2.1 g)

    • Iodomethane (2 equivalents, 3.5 mL)

    • Dry Toluene

    • 18-crown-6-ether (optional, 0.2 mol%)

    • Ethyl Acetate

    • Schlenk-type glassware (or oven-dried glassware under an inert atmosphere)

    • Magnetic Stirrer and Stir Bar

    • Syringes for liquid transfer

  • Step-by-Step Procedure:

    • Setup: In a 250 mL round-bottom flask (oven-dried and cooled under an inert atmosphere like nitrogen or argon), add 3.53 g of this compound to 60 mL of dry toluene.

    • Base Addition: Carefully add 2.1 g of the NaH dispersion to the solution. If using, add the 18-crown-6-ether catalyst at this stage.

    • Enolate Formation: Stir the mixture at room temperature for approximately 20-30 minutes. Evolution of hydrogen gas will be observed.

    • Alkylation: Using a syringe, slowly add 3.5 mL of iodomethane to the reaction mixture.

    • Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

    • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted NaH.

    • Extraction & Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Extract the aqueous layer with ethyl acetate several times to recover all the product.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purification: The resulting crude oil or solid can be purified by column chromatography or distillation to yield the pure α-alkylated ketone.

The Maillard Reaction Context: The Origin of Popcorn Aroma

While direct synthesis from this compound is our focus, understanding its formation provides critical insight. This compound is a known product of the Maillard reaction, the complex cascade of non-enzymatic browning that occurs when amino acids and reducing sugars are heated.[13] Specifically, the reaction between the amino acid proline and a sugar like glucose can lead to intermediates that cyclize and oxidize to form related compounds such as 2-acetyl-1-pyrroline (a potent popcorn/basmati rice aroma) and 6-acetyl-1,2,3,4-tetrahydropyridine.[14]

This shared structural motif (acetyl group adjacent to a nitrogen-containing ring) is the reason for their similar "roasted" and "popcorn-like" sensory characteristics. Therefore, when using this compound as a flavor ingredient, one is essentially utilizing a key component of the natural flavor generation process. This knowledge allows flavorists to blend this compound with other Maillard products like pyrazines and furans to create more authentic and complex roasted, nutty, or baked flavor profiles.[1][15]

Conclusion

This compound is a remarkably versatile and powerful tool in the arsenal of flavor and fragrance chemists. Its dual reactivity at the carbonyl carbon and α-methyl positions allows for a range of synthetic transformations, primarily through well-understood mechanisms like aldol condensations and alkylations. The protocols detailed in this guide provide a robust starting point for laboratory synthesis, grounded in the principles of mechanistic organic chemistry and laboratory safety. By understanding the causality behind each step—from the choice of base to the method of purification—researchers can confidently and creatively utilize this compound to develop the next generation of captivating flavors and fragrances.

References

  • one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. (2020). JETIR, 7(2).

  • Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.

  • Crossed Aldol Reaction of this compound and 4-Nitrobenzaldehyd. Labflow.

  • Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (2008). ResearchGate.

  • This compound: Key Flavor & Fragrance Intermediate. OChem.

  • Schieberle, P. (1998). New and Convenient Syntheses of the Important Roasty, Popcorn-like Smelling Food Aroma Compounds 2-Acetyl-1-pyrroline and 2-Acetyltetrahydropyridine from Their Corresponding Cyclic α-Amino Acids. Journal of Agricultural and Food Chemistry, 46(2), 616–619.

  • Khan, I. U., et al. (2015). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO.

  • This compound. Wikipedia.

  • Crossed-aldol condensation of this compound (8) with aromatic... ResearchGate.

  • Chamchoumis, C., & Potvin, P. G. (1998). Condensation Reactions of this compound and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses.

  • Microbial Productıon of Pyrazines (Nutty and Roasted Flavors). ResearchGate.

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2021). National Institutes of Health.

  • Preparation method of this compound. Google Patents.

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry.

  • Hofmann, T., & Schieberle, P. (2000). Formation of odorants in Maillard model systems based on l-proline as affected by pH. Journal of Agricultural and Food Chemistry, 48(9), 4323-4329.

  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. ACS Publications.

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some this compound and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

  • SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry.

  • Draw the mechanism for the aldol addition product and the aldol condensation product for the aldol reaction. brainly.com.

  • Solved Aldol Addition and Condensation Alm. You will perform. Chegg.com.

  • Experiment 17: Aldol Condensation. UW-Madison Chemistry.

  • Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn and a Mixture of Asparagine and Proline with Glucose. ACS Food Science & Technology.

  • 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione. ResearchGate.

  • Microbial Productıon of Pyrazines (Nutty and Roasted Flavors). ResearchGate.

  • The Science Behind this compound: Synthesis and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD..

  • Experiment 19 — Aldol Condensation. Hamilton College.

  • 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione. National Institutes of Health.

  • Process for the preparation of substituted pyridines. Google Patents.

  • Optimization of the production of roasted-nutty aroma by a newly isolated fungus Tolypocladium inflatum SRH81 and impact of encapsulation on its quality. National Institutes of Health.

  • Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition.

  • One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. National Institutes of Health.

  • One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega.

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate.

  • 2-acetyl pyridine, 1122-62-9. The Good Scents Company.

Sources

Application Notes and Protocols for Metal Complexes of 2-Acetylpyridine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Acetylpyridine in Coordination Chemistry and Catalysis

This compound is a highly versatile building block in the field of coordination chemistry. Its structure, featuring a pyridine ring and a reactive acetyl group, allows for the synthesis of a vast array of ligands, most notably through condensation reactions to form Schiff bases.[1][2] These ligands can coordinate with a wide range of transition metals—including copper, nickel, cobalt, and palladium—through the pyridine nitrogen, the imine nitrogen, and often another donor atom from the condensed moiety, acting as bidentate or tridentate chelating agents.[2][3][4]

The resulting metal complexes exhibit diverse geometries, such as octahedral, square planar, and tetrahedral, which are dictated by the metal ion and the specific ligand structure.[5] This structural diversity, combined with the electronic properties of the metal center, makes these complexes highly attractive for catalytic applications. The pyridine ring can be electronically tuned, and the Schiff base framework can be sterically modified, allowing for fine control over the catalytic activity and selectivity of the metal center.[6][7] This guide provides an in-depth look at the synthesis, characterization, and application of these complexes in key catalytic transformations, offering both foundational knowledge and actionable protocols for researchers.

Part 1: Synthesis and Characterization of a Representative Catalyst

A common and effective strategy to create robust catalysts is to first synthesize a Schiff base ligand from this compound, which is then complexed with a metal salt. Hydrazones, formed by reacting this compound with hydrazides, are a prominent class of these ligands.[3][8]

Workflow for Catalyst Synthesis and Characterization

The general process involves a two-step synthesis followed by thorough characterization to confirm the structure and purity of the final metal complex. This validation is critical for ensuring reproducibility in catalytic experiments.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A Step 1: Ligand Synthesis (this compound + Hydrazide) B Step 2: Metal Complexation (Ligand + Metal Salt) A->B C Purification & Isolation (Filtration/Recrystallization) B->C D Spectroscopic Analysis (FT-IR, UV-Vis, NMR) C->D  Validate Structure E Structural Elucidation (X-ray Crystallography) C->E  Validate Structure F Mass & Purity (ESI-MS, Elemental Analysis) C->F  Validate Structure

Caption: General workflow for the synthesis and characterization of a this compound metal complex.

Protocol 1: Synthesis of a [Cu(II)(L)Cl] Complex (General Protocol)

This protocol describes the synthesis of a representative Copper(II) complex with a Schiff base ligand derived from this compound and benzoylhydrazide. The choice of a hydrazone ligand is based on its demonstrated ability to form stable, tridentate complexes.[3][4]

Materials:

  • This compound (1.0 mmol)

  • Benzoylhydrazide (1.0 mmol)

  • Ethanol (20 mL + 10 mL)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol)

  • Stir plate and magnetic stir bar

  • Reflux condenser and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Ligand Synthesis:

    • Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

    • Add benzoylhydrazide (1.0 mmol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. A color change or precipitation may be observed, indicating the formation of the Schiff base ligand.

    • Allow the mixture to cool to room temperature.

  • Metal Complexation:

    • In a separate beaker, dissolve Copper(II) chloride dihydrate (1.0 mmol) in 10 mL of warm ethanol.

    • Add the ethanolic solution of the metal salt dropwise to the ligand mixture while stirring continuously.

    • A significant color change and the formation of a precipitate are typically observed immediately, indicating the formation of the copper complex.

    • Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete complexation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid product sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

    • Dry the complex in a desiccator under vacuum.

Characterization Techniques

Confirming the coordination of the ligand to the metal center is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system to ensure the correct complex has been formed.

TechniquePurpose & Key Observables
FT-IR Spectroscopy Confirms coordination. Look for a shift in the C=N (imine) stretching frequency and changes in the pyridine ring vibrations upon complexation. The disappearance of the N-H stretch from the hydrazide is also indicative.[3][8]
UV-Vis Spectroscopy Provides information on the electronic environment of the metal ion. The appearance of d-d transition bands in the visible region confirms the presence of the metal in a specific coordination geometry.[5][9]
¹H NMR Spectroscopy Used for diamagnetic complexes (e.g., Zn(II), Cd(II)). Coordination to the metal causes shifts in the proton signals of the ligand, particularly those close to the coordination sites.[3][5]
ESI-Mass Spectrometry Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition.[8]
X-ray Crystallography Provides unambiguous proof of structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[4][10]

Part 2: Catalytic Applications and Protocols

Metal complexes of this compound are effective catalysts for a variety of organic transformations. Their activity stems from the ability of the metal center to act as a Lewis acid, activating substrates and facilitating bond formation.

Application Note 1: Asymmetric C-C Bond Formation

One of the most valuable applications of these complexes is in asymmetric catalysis, where a chiral environment is created around the metal center to control the stereochemical outcome of a reaction. A sophisticated example involves using DNA as a chiral scaffold to control a bimetallic copper catalyst for the nucleophilic addition of this compound to an enone.[11]

Causality of Experimental Design: In this system, two copper(II) ions are chelated by bipyridine (a related pyridine-based ligand) units integrated into a DNA duplex. The DNA backbone provides a chiral environment. One Cu(II) center acts as a Lewis acid to activate the enone electrophile, while the other facilitates the deprotonation of this compound to form a nucleophilic enolate. The precise spatial arrangement of these two metal centers, dictated by the DNA scaffold, is critical for both reactivity and stereocontrol.[11]

G A [Cu(II)]₂-DNA Catalyst B Substrate Binding (Enone + this compound) A->B Substrates In C Dual Lewis Acid Activation Cu(II) activates Enone Cu(II) binds this compound B->C D Enolate Formation (Deprotonation of 2-AP) C->D Base-mediated E C-C Bond Formation (Nucleophilic Attack) D->E Stereocontrolled F Product Release E->F F->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the bimetallic Cu(II)-DNA catalyzed nucleophilic addition.[11]

Protocol 2: Bimetallic Cu(II)-DNA Catalyzed Michael Addition

This protocol is adapted from a demonstrated system and illustrates a cutting-edge application.[11]

Materials:

  • DNA-ligand conjugate scaffold (10 mol%)

  • Copper(II) nitrate (Cu(NO₃)₂) (15 mol%)

  • Chalcone (enone electrophile, 1a) (1 mM)

  • This compound (nucleophile, 2a) (30 mM)

  • MOPS buffer (20 mM, pH 8.5)

  • Microcentrifuge tubes

  • Thermomixer or incubator set to 5 °C

Procedure:

  • Catalyst Preparation:

    • In a microcentrifuge tube, prepare the catalyst solution by mixing the DNA-ligand conjugate and copper(II) nitrate in the MOPS buffer.

    • Allow the solution to incubate for 15-30 minutes to ensure complete formation of the bimetallic copper-DNA complex. The stability of similar DNA duplexes with incorporated ligands has been confirmed by measuring their melting temperatures (Tₘ).[11]

  • Reaction Setup:

    • Add the enone substrate (1a) to the catalyst solution.

    • Initiate the reaction by adding the this compound nucleophile (2a). The use of a large excess of the nucleophile helps to drive the reaction equilibrium towards the product.[11]

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation:

    • Incubate the reaction mixture at 5 °C for 60 hours. Low temperature is often crucial in asymmetric catalysis to enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Workup and Analysis:

    • Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and a chelating agent (e.g., EDTA solution) to remove the copper ions.

    • Extract the organic product.

    • Analyze the conversion and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Substrate (Enone)NucleophileYield (%)ee (%)
Chalcone (1a)This compound>9594
4'-MethylchalconeThis compound>9596
Data adapted from literature for illustrative purposes.[11]
Application Note 2: Oligomerization Reactions

Complexes of this compound with metals like chromium(III) and cobalt(II) can serve as precatalysts for oligomerization reactions, particularly of olefins and functionalized alcohols.[12]

Causality of Experimental Design: In these systems, the metal complex is typically activated by a co-catalyst, such as methylaluminoxane (MAO). The this compound-derived ligand stabilizes the active metal center and influences the chain growth process. The steric and electronic properties of the ligand can control the length and branching of the resulting oligomers. The coordination geometry imposed by the ligand is crucial for creating an accessible site for monomer coordination and insertion.[12]

Protocol 3: Oligomerization of 2-propen-1-ol (Illustrative)

This protocol is based on established principles for transition metal-catalyzed oligomerization.[12]

Materials:

  • [Cr(III)(L)Cl₂] or [Co(II)(L)Cl] complex (precatalyst) (0.01 mmol)

  • 2-propen-1-ol (monomer) (10 mmol)

  • Methylaluminoxane (MAO) solution (activator/co-catalyst)

  • Anhydrous toluene (solvent)

  • Schlenk flask and line

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (under inert atmosphere):

    • In a flame-dried Schlenk flask, add the metal complex precatalyst (0.01 mmol).

    • Add 10 mL of anhydrous toluene via syringe.

    • Introduce the monomer, 2-propen-1-ol (10 mmol), to the flask.

  • Activation and Reaction:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the MAO solution (e.g., 100 equivalents relative to the metal complex) to activate the precatalyst. The activator scavenges impurities and generates the active cationic metal species.

    • Allow the reaction to warm to room temperature and stir for the desired time (e.g., 1-24 hours).

  • Quenching and Workup:

    • Quench the reaction by slowly adding acidified methanol (5% HCl). This terminates the reaction and precipitates the oligomeric product.

    • Filter the resulting solid, wash with methanol, and dry under vacuum.

  • Analysis:

    • Characterize the oligomers using techniques like MALDI-TOF mass spectrometry to determine the distribution of chain lengths and Gel Permeation Chromatography (GPC) for molecular weight information.

Conclusion and Future Perspectives

Metal complexes derived from this compound are powerful and tunable catalysts. The ease of modification of the this compound scaffold allows for the rational design of ligands that can control the reactivity and selectivity of the coordinated metal center. While significant progress has been made, particularly in areas like C-C bond formation and polymerization/oligomerization, future research will likely focus on expanding the scope of reactions catalyzed by these complexes.[11][12][13] Key areas of development include their application in challenging oxidation and reduction reactions, the development of more sustainable catalysts using earth-abundant metals, and their immobilization on solid supports for enhanced recyclability. The integration of these catalysts into complex biological scaffolds, as demonstrated by the DNA-based systems, opens a new frontier for creating artificial metalloenzymes with unprecedented selectivity.[11]

References

  • Lonibala, R. K., & Rao, T. R. (n.d.). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Indian Academy of Sciences. [Link]

  • El-Behery, M., & El-Twigry, H. (2015). Synthesis, characterization and biological activity of this compound-α naphthoxyacetylhydrazone and its metal complexes. PubMed. [Link]

  • (2021). Synthesis, characterization, deoxyribonucleic acid binding and antimicrobial activity of bivalent metal complexes with this compound is. Semantic Scholar. [Link]

  • Gatt, C. C., et al. (2010). Synthesis and structure of this compound-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. ResearchGate. [Link]

  • (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]

  • Agbaji, O. D., et al. (2022). Crystallographic, antibacterial, and in silico studies of Ni(II) and Cu(II) Schiff base complexes derived from this compound. ResearchGate. [Link]

  • Refat, M. S., et al. (2010). Schiff Base Complexes Derived from this compound, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Abdel-Rahman, L. H., et al. (2017). Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes. PMC. [Link]

  • Gatto, C. C., et al. (2006). Syntheses and structures of this compound-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. ResearchGate. [Link]

  • Kim, J., et al. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. [Link]

  • Scovill, J. P., Klayman, D. L., & Franchino, C. F. (n.d.). This compound thiosemicarbazones. 4. Complexes with transition metals as antimalarial and antileukemic agents. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]

  • Ferraz, K. S. O., et al. (2014). Metal complexes with this compound-N(4)-orthochlorophenylthiosemicarbazone: cytotoxicity and effect on the enzymatic activity of thioredoxin reductase and glutathione reductase. PubMed. [Link]

  • Albert, J., et al. (2019). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, ACS Publications. [Link]

  • Szafert, S., et al. (2023). Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. MDPI. [Link]

Sources

Troubleshooting & Optimization

Minimizing side product formation in 2-Acetylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-acetylpyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic ketone. Our goal is to provide practical, evidence-based solutions to minimize side product formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and laboratory-scale methods for synthesizing this compound?

There are several established routes to synthesize this compound, each with its own set of advantages and potential challenges. The most common methods include:

  • Oxidation of 2-Ethylpyridine: This is a direct approach where the ethyl side chain is oxidized to a carbonyl group. Various oxidizing agents are used, but this method can be prone to over-oxidation or incomplete reaction if not carefully controlled.[1][2][3]

  • Grignard Reaction: This versatile method typically involves one of two main pathways:

    • Reaction of a methylmagnesium halide (e.g., CH₃MgBr) with 2-cyanopyridine, followed by hydrolysis.[1][3]

    • Formation of a pyridyl Grignard reagent from a 2-halopyridine (e.g., 2-bromopyridine) followed by acylation with an acetylating agent like acetyl chloride.[4][5]

  • Acylation of Pyridine Derivatives: This can involve various strategies, including the gas-phase reaction of pyridinecarboxylic esters with acetic acid over a solid catalyst.[6]

  • Claisen Condensation: This classic method involves the condensation of a 2-pyridine carboxylic ester with an acetate ester.[2] However, controlling the reaction to prevent side reactions can be challenging.

Q2: What are the most common side products I should be aware of for each synthetic route?

Side product profiles are highly dependent on the chosen synthetic pathway and reaction conditions. Understanding these potential impurities is the first step toward mitigating their formation.

Synthetic Route Common Side Products Primary Cause
Oxidation of 2-Ethylpyridine Picolinic acid, Pyridine-2-carbaldehyde, 2-(1-hydroxyethyl)pyridineOver-oxidation, incomplete oxidation, or harsh reaction conditions.[7]
Grignard with 2-Cyanopyridine 2-(pyridin-2-yl)propan-2-ol (tertiary alcohol)Reaction of a second equivalent of the Grignard reagent with the ketone product.[8]
Grignard with 2-Bromopyridine Bipyridine derivativesHomocoupling of the Grignard reagent.
Gas-Phase Ester Acylation PyridineDecarboxylation of the starting pyridinecarboxylic acid or ester.[6][9]
Base-Catalyzed Condensations Aldol condensation products, Michael adducts, polymeric tarsSelf-condensation of the ketone product or further reaction with starting materials under strong base conditions.[10][11]
Q3: How can I effectively purify crude this compound to remove common impurities?

Purification is critical, especially for applications in pharmaceuticals and flavor science. A multi-step approach is often most effective:

  • Acid-Base Extraction: This is a powerful technique to separate this compound from non-basic impurities or starting materials with different pKa values. The basic nitrogen of the pyridine ring allows the compound to be extracted into an acidic aqueous phase, leaving neutral organic impurities behind. The aqueous phase can then be basified and the pure product re-extracted into an organic solvent.[9]

  • Distillation: Fractional distillation under reduced pressure is highly effective for removing impurities with significantly different boiling points, such as residual solvents or higher-boiling side products.[9]

  • Chromatography: For high-purity requirements, column chromatography on silica gel is a reliable final polishing step.

  • Caustic Wash: In some cases, washing the crude product with a strong base solution (e.g., 50% KOH) can help remove acidic impurities before distillation.[9]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: My Grignard reaction with 2-cyanopyridine yields a significant amount of a tertiary alcohol byproduct.

Underlying Cause: The primary mechanism for this side product formation is the reaction of a second molecule of your methyl Grignard reagent with the newly formed ketone product before the reaction is quenched. The ketone is often more reactive than the starting nitrile, creating a competitive reaction pathway.[8]

Caption: Grignard reaction pathways.

Solutions & Protocol:

  • Inverse Addition: Instead of adding the Grignard reagent to the nitrile, slowly add the 2-cyanopyridine solution to the Grignard reagent. This maintains a low concentration of the nitrile in the presence of excess Grignard, favoring the initial addition without leaving unreacted Grignard to attack the product.

  • Temperature Control: Maintain a low reaction temperature (-10°C to 0°C) throughout the addition.[5] This reduces the rate of the second addition more significantly than the first.

  • Catalyst Use: The addition of a copper(I) salt catalyst can sometimes improve the selectivity for ketone formation from nitriles.[12]

Recommended Protocol (Inverse Addition):

  • Prepare the methylmagnesium bromide reagent in a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Cool the Grignard reagent to -5°C in an ice-salt bath.

  • Dissolve 2-cyanopyridine in anhydrous THF and add it to the dropping funnel.

  • Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • Stir the reaction for an additional hour at 0°C after the addition is complete.

  • Quench the reaction by slowly adding it to a stirred solution of aqueous ammonium chloride.

  • Proceed with standard workup and purification.

Problem 2: My oxidation of 2-ethylpyridine is non-selective, producing a mixture of over- and under-oxidized products.

Underlying Cause: The oxidation of an ethyl group to a ketone involves multiple steps. A weak or insufficient amount of oxidant can lead to the formation of the intermediate alcohol, 2-(1-hydroxyethyl)pyridine. Conversely, a strong or excess amount of oxidant, or prolonged reaction times, can push the reaction past the ketone stage to the corresponding aldehyde and carboxylic acid (picolinic acid).[7]

Caption: Oxidation pathways of 2-ethylpyridine.

Solutions & Protocol:

  • Choice of Oxidant: The choice of oxidizing system is paramount. While powerful oxidants like KMnO₄ can be used, they often lead to over-oxidation. Milder, more selective systems are preferred. Catalytic systems, such as tert-butyl hydroperoxide with a chromium-zinc catalyst, have been reported to give good selectivity.[3]

  • Stoichiometry Control: Carefully control the molar equivalents of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote side product formation. Start with 1.1-1.5 equivalents and optimize based on results.

  • Reaction Monitoring: Use TLC or GC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of over-oxidation products.

Problem 3: I'm attempting a base-catalyzed derivatization of the methyl group on this compound and observing unexpected ether byproducts.

Underlying Cause: This is a known issue when using strong hydroxide bases like NaOH or KOH for the deprotonation of the methyl group in the presence of an alkyl halide.[13][14] Instead of the expected C-alkylation, the hydroxide can react with the alkyl halide in a Williamson-type ether synthesis, especially if a phase-transfer catalyst is used.

Solutions & Protocol:

  • Use a Non-Nucleophilic Base: The most effective solution is to switch from a nucleophilic base (like NaOH) to a non-nucleophilic hydride base, such as sodium hydride (NaH).[13][14] NaH acts purely as a base to deprotonate the methyl group, and the resulting H₂ gas leaves the reaction, preventing side reactions.

Recommended Protocol (NaH Deprotonation):

  • To a flask under an inert atmosphere (N₂ or Ar), add dry toluene and this compound.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Add a catalytic amount of a phase-transfer catalyst, such as 18-crown-6, and stir the mixture for 20-30 minutes until hydrogen evolution ceases.[13]

  • Slowly add the desired alkyl halide (e.g., iodomethane or benzyl bromide).

  • Stir for the required time at room temperature, monitoring by TLC.

  • Carefully quench the reaction with water or ethanol, then proceed with an aqueous workup.

purification_workflow start Crude Product (in Organic Solvent) add_acid Extract with dilute HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral/Acidic Impurities separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Protonated 2-AP separate1->aq_layer1 add_base Add NaOH (aq) to pH > 9 aq_layer1->add_base extract_again Extract with fresh Organic Solvent add_base->extract_again separate2 Separate Layers extract_again->separate2 aq_layer2 Aqueous Layer: Salts separate2->aq_layer2 Discard org_layer2 Organic Layer: Pure 2-AP separate2->org_layer2 dry Dry (Na₂SO₄) org_layer2->dry evaporate Evaporate Solvent dry->evaporate finish Purified this compound evaporate->finish

Caption: Workflow for Acid-Base Extraction Purification.

References

  • Khan, M. et al. (2014). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. SciELO. [Link]

  • Scribd. (n.d.). Facile Synthesis of 2-Acetyl Pyridine. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Google Patents. (2019).
  • Google Patents. (2019).
  • National Toxicology Program. (1997). Nomination Background: this compound. [Link]

  • JETIR. (2018). One pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind this compound: Synthesis and Chemical Properties. [Link]

  • ResearchGate. (2002). Synthesis and structure of this compound-salicyloylhydrazone and its copper(II) and zinc(II) complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

  • Google Patents. (2006).
  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. [Link]

  • Beilstein Archives. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. [Link]

  • ResearchGate. (2019). novel compounds from condensation reaction between this compound and 2-formylpyridine. synthesis, crystal structure and biological evaluation. [Link]

Sources

Optimization of reaction conditions for the Claisen-Schmidt condensation of 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Claisen-Schmidt condensation, specifically tailored for reactions involving 2-acetylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues & Solutions

Problem Area 1: Low or No Product Yield

Question 1: My reaction shows no discernible product, and TLC analysis indicates only starting materials are present. What are the most likely causes?

Answer: Failure to initiate the reaction typically points to one of three critical areas: catalyst choice, enolate formation, or reaction temperature.

  • Catalyst Inactivity or Inappropriateness: The Claisen-Schmidt condensation is most commonly base-catalyzed.[1] Standard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are effective for many substrates.[2][3] However, the α-protons of this compound are less acidic compared to those of acetophenone due to the electron-withdrawing nature of the pyridine ring. This can make enolate formation the rate-limiting step.

    • Solution: Ensure your base is not old or deactivated (e.g., from absorbing atmospheric CO₂). If standard bases fail, a stronger base like lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures may be required to ensure complete enolate formation before introducing the aldehyde.[4][5]

  • Insufficient Energy: While many Claisen-Schmidt reactions proceed at room temperature, some systems require thermal energy to overcome the activation barrier.[6]

    • Solution: If the reaction is stagnant at room temperature after a reasonable time (monitored by TLC), consider gently heating the mixture to 40-50 °C.[6] Be cautious, as excessive heat can promote side reactions.

  • Purity of Reactants: Impurities in either the this compound or the aromatic aldehyde can inhibit the reaction.[7]

    • Solution: Ensure your starting materials are pure. Distill liquid reactants and recrystallize solid reactants if purity is questionable.

Question 2: The reaction works, but my final yield of the pyridyl chalcone is consistently below 50%. How can I improve this?

Answer: Low yields, assuming the reaction does initiate, often stem from incomplete conversion, competing side reactions, or product loss during workup.

  • Suboptimal Stoichiometry: An equimolar ratio of ketone to aldehyde is standard.[3] However, if the aldehyde is prone to self-condensation (e.g., the Cannizzaro reaction for aldehydes without α-hydrogens in strong base), this can consume the electrophile.

    • Solution: Try using a slight excess (1.05 to 1.1 equivalents) of this compound to ensure the aldehyde is the limiting reagent. Conversely, if Michael addition is a suspected side reaction, a slight excess of the aldehyde can be beneficial.[1]

  • Reaction Time and Monitoring: The reaction must be stopped at the optimal time. Quenching too early leads to incomplete conversion, while extended reaction times can promote the formation of byproducts, such as Michael addition products where the enolate of this compound adds to the newly formed chalcone.[1][6]

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[6] The reaction is complete when the limiting starting material spot disappears. Typical reaction times can range from 1 to 24 hours depending on the substrates and conditions.[2]

  • Solvent-Free Conditions: The choice of solvent can significantly impact reaction rates and yields.[8] Interestingly, performing the reaction under solvent-free conditions by grinding the solid reactants with a solid base catalyst (e.g., NaOH) can sometimes lead to quantitative yields and cleaner reactions.[9][10]

    • Solution: Consider a solvent-free approach. Combine this compound, the aldehyde, and a catalytic amount of solid NaOH (e.g., 20 mol%) in a mortar and grind with a pestle.[10] This method is also environmentally friendly.

Problem Area 2: Side Product Formation

Question 3: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the common side reactions and how can I suppress them?

Answer: The Claisen-Schmidt condensation is susceptible to several competing reactions. Identifying the likely side products is key to mitigating them.

  • Michael Addition: The most common side product results from the nucleophilic enolate attacking the β-carbon of the α,β-unsaturated chalcone product. This is particularly prevalent with prolonged reaction times or high temperatures.[1] High concentrations of the enolate can also favor this pathway, sometimes leading to complex cyclized products like substituted cyclohexanols.[11][12]

    • Solution:

      • Lower the Temperature: Perform the reaction at room temperature or in an ice bath to reduce the rate of the Michael addition.[1]

      • Control Stoichiometry: Use a slight excess of the aldehyde to ensure there is always an electrophile for the enolate to react with, minimizing its attack on the product.[1]

      • Order of Addition: Slowly add the aldehyde to the mixture of the ketone and the base. This keeps the aldehyde concentration low and favors the initial condensation over the subsequent Michael addition.[1]

  • Cannizzaro Reaction: If your aromatic aldehyde has no α-hydrogens (e.g., benzaldehyde, 4-nitrobenzaldehyde), it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1]

    • Solution: Use milder basic conditions if possible (e.g., Na₂CO₃ instead of NaOH) or add the base slowly to the mixture of the ketone and aldehyde to ensure the Claisen-Schmidt condensation is the faster process.[1][13]

  • Self-Condensation of Ketone: While less common for this compound due to the less acidic α-protons, self-condensation can occur under harsh conditions.

    • Solution: Ensure the aldehyde is present when the base is added. A common technique is to add the base catalyst to a solution of both the ketone and the aldehyde.[3]

Problem Area 3: Product Isolation & Purification

Question 4: My reaction mixture becomes a dark, oily tar, and I cannot induce crystallization of the product. What should I do?

Answer: The formation of dark, intractable materials often points to polymerization or degradation, usually caused by overly aggressive reaction conditions.[6]

  • Cause Analysis: This issue is typically a result of excessively high temperatures or a high concentration of a strong base. Aldehydes are particularly susceptible to polymerization under such conditions.[6]

  • Solutions for Workup:

    • Acidification: After the reaction is complete (as per TLC), pour the mixture into a beaker of ice-cold water.[14] While stirring vigorously, slowly add dilute acid (e.g., 1M HCl) to neutralize the base catalyst and protonate the phenoxide if applicable. The chalcone product, being organic-soluble, should precipitate from the aqueous solution.[15]

    • Extraction: If the product oils out instead of precipitating, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Solutions for Purification:

    • Recrystallization: This is the most common method for purifying solid chalcones. Ethanol is a frequently used solvent.[16] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization fails or if side products are very similar in polarity, silica gel column chromatography is necessary. A common eluent system is a gradient of ethyl acetate in hexanes.[17]

Process Visualization

To aid in experimental design and troubleshooting, the following diagrams illustrate the core mechanism and workflows.

Base-Catalyzed Reaction Mechanism

Claisen_Schmidt_Mechanism Ketone This compound Enolate Enolate (Nucleophile) Ketone->Enolate + Base Base OH⁻ H2O H₂O Enolate->H2O Enolate2 Enolate Aldehyde Ar-CHO (Electrophile) Alkoxide Alkoxide Intermediate Alkoxide2 Alkoxide Enolate2->Alkoxide H2O_2 H₂O Aldol Aldol Adduct Base2 OH⁻ Aldol->Base2 Aldol2 Aldol Adduct Alkoxide2->Aldol + H₂O Chalcone Chalcone (Product) Aldol2->Chalcone H2O_3 H₂O

Caption: The base-catalyzed Claisen-Schmidt mechanism.

General Experimental Workflow

Workflow Prep 1. Reactant Preparation (Aldehyde & this compound) Setup 2. Reaction Setup (Dissolve in Solvent, Add Catalyst) Prep->Setup Monitor 3. Reaction Monitoring (TLC) Setup->Monitor Workup 4. Workup (Pour into ice-water, Acidify) Monitor->Workup Upon Completion Isolate 5. Isolation (Vacuum Filtration) Workup->Isolate Purify 6. Purification (Recrystallization or Chromatography) Isolate->Purify Analyze 7. Characterization (NMR, IR, MP) Purify->Analyze

Caption: A standard workflow for chalcone synthesis.

Optimized Protocol: Synthesis of (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one

This protocol provides a reliable starting point for the synthesis of a model pyridyl chalcone.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (approx. 1.2 eq)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (1M)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (approx. 20-30 mL). Stir at room temperature until a homogeneous solution is formed.[3]

  • Catalyst Addition: In a separate small beaker, prepare a solution of potassium hydroxide (1.2 eq) in a small amount of ethanol. Slowly add this basic solution dropwise to the stirring mixture of reactants at room temperature.[1]

  • Reaction: Stir the mixture at room temperature. The formation of a yellow precipitate is often indicative of product formation. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the benzaldehyde spot has been consumed (typically 2-4 hours).[6]

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 15-20 minutes to maximize precipitation. Pour the cold slurry into a beaker containing an equal volume of ice-cold water.[6]

  • Neutralization: While stirring, slowly add 1M HCl until the mixture is neutral (pH ~7). This step is crucial to remove the base catalyst.[15]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining salts, followed by a small amount of cold ethanol to remove unreacted starting materials.[6]

  • Drying and Purification: Dry the product in a vacuum oven or desiccator. The crude chalcone can be further purified by recrystallization from ethanol to yield a pure, crystalline solid.[14]

Data Summary

The choice of catalyst and reaction conditions can dramatically influence the outcome. The following table summarizes conditions reported for similar reactions, providing a basis for optimization.

KetoneAldehydeCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)
This compoundVarious AromaticKOH (pellet)MethanolRT2437-68[2]
This compoundBenzaldehyde10% NaOHWater4N/AGood[18]
AcetophenoneBenzaldehydeNaOH (solid, 0.2 eq)None (Grinding)RT0.1-0.5>95[10]
2,6-dihydroxy acetophenonePyridine-2-carbaldehyde40% KOHEthanolReflux3N/A[14]

Frequently Asked Questions (FAQs)

Q1: Why is the Claisen-Schmidt reaction considered a "crossed" aldol condensation? A: It is a "crossed" reaction because it involves two different carbonyl compounds: an enolizable ketone (this compound) and, typically, an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[9][19] This specificity helps to minimize the number of possible products compared to a reaction between two different enolizable aldehydes or ketones.

Q2: Can I use an acid catalyst instead of a base? A: Yes, acid-catalyzed Claisen-Schmidt condensations are also possible, using catalysts like HCl, p-toluenesulfonic acid, or Lewis acids (e.g., AlCl₃, BF₃).[8][20] The mechanism differs, proceeding through an enol intermediate rather than an enolate. The choice between acid and base catalysis depends on the stability and reactivity of your specific substrates.

Q3: How do I know the stereochemistry of the double bond in the final chalcone product? A: The reaction overwhelmingly yields the trans (E) isomer. This is because the trans configuration, where the bulky aromatic and pyridyl groups are on opposite sides of the double bond, is thermodynamically more stable than the sterically hindered cis (Z) isomer.[21]

Q4: What is the purpose of pouring the reaction mixture into ice water during the workup? A: This step serves two main purposes. First, it effectively quenches the reaction by diluting the reactants and catalyst. Second, since the chalcone product is typically a non-polar organic solid, it is insoluble in water, causing it to precipitate out of the aqueous solution, which is a simple and effective method for initial product isolation.[6][15]

References

  • Al-Hussain, S. A., et al. (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 27(15), 4970. Available from: [Link]

  • Asghari, S., et al. (2020). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Pharmaceutical Sciences, 26(2), 141-149. Available from: [Link]

  • Tan, H. S., et al. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Chemistry & Chemical Technology, 16(1), 1-6. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Preprints.org. Available from: [Link]

  • Gawale, V. Y., et al. (2015). Synthesis, spectral study and properties of Pyridine chalcone. Der Pharma Chemica, 7(10), 358-363. Available from: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Available from: [Link]

  • Gutu, T., et al. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Beilstein Archives. Available from: [Link]

  • Labflow. Crossed Aldol Reaction of this compound and 4-Nitrobenzaldehyd. Available from: [Link]

  • Leonelli, F., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(15), 9723-9734. Available from: [Link]

  • Leonelli, F., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. Available from: [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available from: [Link]

  • Fiveable. 3.5 Claisen condensation - Organic Chemistry II. Available from: [Link]

  • BYJU'S. Claisen Condensation Mechanism. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Franklin, J., et al. (2016). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. Molecules, 21(9), 1218. Available from: [Link]

  • University of Missouri-St. Louis. Claisen-Schmidt Condensation. Available from: [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-580. Available from: [Link]

  • Chegg. (2020). Question: this compound reacts with 4-nitrobenzaldehyde through an aldol condensation... Available from: [Link]

  • Chamchoumis, C., & Potvin, P. G. (1998). Condensation Reactions of this compound and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′-p-Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses, (4), 180-181. Available from: [Link]

Sources

Purification of crude 2-Acetylpyridine by column chromatography vs. distillation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Crude 2-Acetylpyridine

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Here, we address common challenges encountered when purifying this versatile heterocyclic ketone by column chromatography and distillation, ensuring you can achieve the desired purity for your downstream applications.

General Considerations & Initial Queries

Before diving into specific purification techniques, it's crucial to understand the physicochemical properties of this compound and the nature of potential impurities.

Q1: What are the key physical properties of this compound I should be aware of?

A1: this compound is a colorless to yellow, viscous liquid with a characteristic popcorn-like or tobacco-like aroma.[1][2][3] Understanding its properties is the first step in designing a purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₇NO[4][5]
Molecular Weight121.14 g/mol [4][5]
Boiling Point188-193 °C at 760 mmHg[1][4][6]
Density~1.08 g/mL at 25 °C[4][6]
SolubilitySoluble in water, ethanol, ether, and acids.[1][7][8]
pKa~2.7 (for the protonated pyridine ring)[9]

Q2: What are the common impurities found in crude this compound?

A2: Impurities depend heavily on the synthetic route. Common synthetic methods include the Grignard reaction with 2-cyanopyridine or the oxidation of 2-ethylpyridine.[2][8] Potential impurities may include:

  • Unreacted starting materials: 2-bromopyridine, 2-ethylpyridine, or 2-picolinic acid.[2][10]

  • Side-products: Homologues such as picolines and lutidines.[11]

  • Reagents and solvents: Residual solvents from the reaction or workup (e.g., toluene, ethyl acetate).[10][12]

  • Degradation products: The compound can discolor over time, suggesting the formation of minor impurities.[11]

Q3: When should I choose column chromatography over distillation, or vice versa?

A3: The choice depends on the nature of the impurities and the required scale.

  • Choose distillation when:

    • Impurities have significantly different boiling points (a difference of >20 °C is ideal).[13]

    • You are working on a larger scale (from grams to kilograms).[13]

    • The impurities are non-volatile salts or baseline material from the reaction.

  • Choose column chromatography when:

    • Impurities have very similar boiling points to this compound.

    • The impurities have different polarities.

    • You are working on a smaller, analytical, or lab-purification scale.[13][14]

    • High purity is critical, and distillation alone is insufficient.

Below is a decision-making workflow to help guide your choice.

G start Start: Crude this compound check_impurities Analyze Impurities (TLC, GC, NMR) start->check_impurities bp_diff Boiling Point Difference > 20°C? check_impurities->bp_diff scale Scale > 50g? bp_diff->scale Yes polarity_diff Sufficient Polarity Difference? bp_diff->polarity_diff No distillation Use Vacuum Distillation scale->distillation Yes chromatography Use Column Chromatography scale->chromatography No polarity_diff->distillation No (Consider sequential purification) polarity_diff->chromatography Yes end Pure this compound distillation->end chromatography->end

Caption: Decision workflow for purification method selection.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for purifying this compound, but its basic nitrogen can lead to challenges.

Q4: My this compound is streaking badly or showing significant peak tailing on the TLC plate and column. What's causing this?

A4: This is a classic issue with basic compounds like pyridines on standard silica gel.[9][15] The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape.[9]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites.[16][17]

    • Protocol: Add 0.5-2% triethylamine (TEA) or a few drops of ammonia solution to your eluent system (e.g., ethyl acetate/hexanes).[16] This will "mask" the active silanol sites and lead to more symmetrical peaks.

  • Stationary Phase Deactivation: If mobile phase modification is insufficient, you can deactivate the silica gel itself.

    • Protocol: Prepare a slurry of your silica gel in the initial, low-polarity eluent containing 1-2% triethylamine. Pack the column with this slurry. This ensures the stationary phase is neutralized before the compound is loaded.[17]

  • Use an Alternative Stationary Phase: If the compound is still unstable or shows poor chromatography, switch to a less acidic stationary phase like neutral alumina or a polymer-based column.[17][18]

Q5: I have very polar impurities that won't separate from my product. How can I improve the separation?

A5: This requires optimizing the mobile phase to increase selectivity.

  • Change Solvent System: If you are using a standard ethyl acetate/hexanes system, try switching to a different solvent combination. A mixture of dichloromethane (DCM) and methanol can offer different selectivity.

  • Use a Gradient: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your this compound, leaving the very polar impurities on the column.

  • Check for Instability: Your compound might be degrading on the silica gel, creating polar baseline material.[18][19] You can check for this by running a 2D TLC.

    • 2D TLC Protocol: Spot your crude mixture in one corner of a square TLC plate. Develop the plate as usual. Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If your compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal are degradation products.[19]

Q6: My compound is not coming off the column, or the recovery is very low. What should I do?

A6: This suggests either irreversible adsorption to the silica or use of an insufficiently polar eluent.

  • Increase Eluent Polarity: If you suspect your eluent is not polar enough, you can try flushing the column with a much more polar solvent system, such as 5-10% methanol in DCM.

  • Check for Decomposition: As mentioned in Q5, the compound may have decomposed on the column.[18] This is more likely if the crude material was left on the silica for an extended period.

  • Ensure Proper Loading: If the sample was loaded in a solvent that is too polar, it can cause band broadening and poor elution. Always load the sample in the minimum amount of solvent, preferably one that is the same or less polar than the initial mobile phase.[20] If solubility is an issue, consider the "dry loading" method.[20]

    • Dry Loading Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[20]

G start Problem: Peak Tailing check_base Is Eluent Basic? start->check_base add_tea Add 0.5-2% TEA to Eluent check_base->add_tea No check_silica Is Compound Stable on Silica? check_base->check_silica Yes resolved Problem Resolved add_tea->resolved deactivate_silica Deactivate Silica or Use Alumina check_silica->deactivate_silica No check_silica->resolved Yes deactivate_silica->resolved

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Guide: Distillation

Distillation is an excellent method for bulk purification, but the high boiling point of this compound necessitates vacuum distillation to prevent decomposition.[21][22][23]

Q7: I'm trying to distill this compound at atmospheric pressure, but it seems to be decomposing or turning dark. Why?

A7: The atmospheric boiling point of this compound is high (around 190 °C).[1][6] At this temperature, many organic compounds, especially those with functional groups, are susceptible to thermal decomposition.[22][23] The solution is to perform the distillation under reduced pressure (vacuum distillation).

Vacuum Distillation Explained: Lowering the pressure above a liquid reduces its boiling point.[24][25] This allows you to distill the compound at a much lower, safer temperature, minimizing the risk of thermal degradation.[22]

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760188-193
100~125
20~85
10~70
1~40
(Note: These are estimates. Actual boiling points may vary based on vacuum quality and apparatus.)

Q8: I'm having trouble achieving a good vacuum for my distillation. What are the common causes?

A8: Leaks are the most common culprit.

  • Check all Joints: Ensure all ground-glass joints are properly sealed. Use a small amount of vacuum grease if necessary, but be aware that it can contaminate your product.[23]

  • Inspect Glassware: Check for any cracks or star-cracks in the distillation flask, condenser, or adapter, as these will prevent a good vacuum and pose an implosion risk.[23]

  • Tubing: Use thick-walled vacuum tubing, as standard tubing will collapse under vacuum.[23]

  • Pump Performance: Ensure your vacuum pump is in good working order and the pump oil is clean.

Q9: The distillation is proceeding very slowly, or the liquid is bumping violently.

A9: These issues relate to improper heating and nucleation.

  • Bumping: Boiling stones do not work effectively under vacuum.[23] Use a magnetic stir bar to ensure smooth boiling. A capillary ebulliator can also be used to introduce a fine stream of bubbles.

  • Slow Distillation:

    • Heating: Ensure the heating mantle is set to a temperature approximately 20-30 °C above the target boiling point of your liquid. Use an aluminum foil wrap around the distillation flask and head to minimize heat loss.

    • Insulation: For fractional distillation, insulating the column (e.g., with glass wool) is critical to maintain the temperature gradient required for efficient separation.

G flask Distillation Flask (with stir bar) column Fractionating Column (optional, insulated) flask->column heat Heating Mantle flask->heat thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver vacuum Vacuum Source adapter->vacuum

Caption: A typical vacuum distillation setup.

Final Purity Assessment

Q10: How do I confirm the purity of my final product?

A10: Use a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot (using multiple eluent systems) is a good indicator of purity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative purity data.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Refractive Index: Comparing the refractive index of your purified sample to the literature value (n20/D ≈ 1.521) is a quick physical check.[6]

References

  • This compound | C7H7NO | CID 14286 . PubChem. [Link]

  • SAFETY DATA SHEET 2-Acetyl Pyridine . Synerzine. [Link]

  • What is Vacuum Distillation & How Does it Work? . Lechler. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements . BRANDTECH Scientific. [Link]

  • This compound, 98% 1122-62-9 India . Otto Chemie Pvt. Ltd. [Link]

  • When do you use chromatographic separation vs vacuum-assisted rectification distillation? . Quora. [Link]

  • Vacuum Distillation . Busch Vacuum Solutions. [Link]

  • 5.4A: Overview of Vacuum Distillation . Chemistry LibreTexts. [Link]

  • Preparation method of this compound.
  • What is the difference between distillation and chromatography? . Quora. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Separation Techniques: Filtration, Distillation & Chromatography Explained . YouTube. [Link]

  • This compound . SIELC Technologies. [Link]

  • A kind of preparation method of 2- acetylpyridine.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]

  • Separations and Purifications . MCAT Review. [Link]

  • Differences between gas chromatography and distillation . Reddit. [Link]

  • Troubleshooting: TLC . University of Rochester, Department of Chemistry. [Link]

  • Nomination Background: this compound (CASRN: 1122-62-9) . National Toxicology Program. [Link]

  • What is best method to remove pyridine from a reaction mixture? . ResearchGate. [Link]

  • This compound . Wikipedia. [Link]

  • This compound, 98% - India with worldwide shipping . Otto Chemie Pvt. Ltd. [Link]

Sources

Identifying and removing impurities from 2-Acetylpyridine reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting the identification and removal of impurities in 2-acetylpyridine reactions. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the complexities of your analytical and synthetic challenges. This guide is structured to provide immediate answers through FAQs and in-depth solutions through detailed troubleshooting guides and protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of this compound reaction mixtures.

Q1: What are the most common impurities I should expect in my this compound reaction?

A: The impurities are highly dependent on your synthetic route. However, some common classes of impurities to look for include:

  • Unreacted Starting Materials: Such as 2-ethylpyridine (if using an oxidation route) or 2-bromopyridine/2-cyanopyridine (if using Grignard or organolithium routes).[1][2]

  • Isomeric Impurities: 3-Acetylpyridine and 4-Acetylpyridine may be present, arising from impure starting materials or non-selective reactions.

  • Reaction Byproducts: These can include the corresponding alcohol 1-(pyridin-2-yl)ethan-1-ol from over-reduction, picolinic acid from over-oxidation, or bipyridyl species from Wurtz-type coupling during Grignard reactions.[3]

  • Solvent and Reagent Residues: Residual solvents like THF, toluene, or pyridine (if used as a catalyst) are common.[4][5]

Q2: I'm seeing significant peak tailing for this compound on my GC-MS. What's causing this and how can I fix it?

A: Peak tailing for basic compounds like pyridines is a classic sign of unwanted interactions with active sites in your GC system. The lone pair of electrons on the pyridine nitrogen can form hydrogen bonds with acidic silanol groups (-Si-OH) on the surfaces of the inlet liner and the GC column.

  • Causality: These interactions cause a portion of the analyte molecules to be adsorbed and released more slowly than the main band, resulting in a tailed peak. This can compromise both resolution and quantitation.

  • Solution:

    • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) liner to minimize surface activity.

    • Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove residual moisture and active sites.

    • Column Choice: If tailing persists, consider a column specifically designed for analyzing basic compounds, which will have enhanced deactivation and shielding of residual silanols.

    • Injector Maintenance: Active sites can also build up from non-volatile sample residues. Regularly clean your injector port and replace the liner and seals.[6]

Q3: My reaction yield is very low and I see several unexpected peaks in the chromatogram. What are the likely side reactions?

A: Low yield coupled with multiple byproducts often points to suboptimal reaction conditions, particularly the presence of moisture or oxygen, especially in organometallic reactions.

  • Grignard/Organolithium Routes: These reagents are extremely sensitive to water and oxygen. Moisture will quench the reagent, reducing the amount available to react with your substrate and lowering the yield. Side reactions can include reduction of the ketone product or self-coupling.[3][7]

  • Oxidation Routes: Incomplete oxidation will leave starting material, while overly aggressive conditions can lead to cleavage of the acetyl group or oxidation of the pyridine ring itself.[2]

  • Condensation Reactions: Under basic conditions, this compound can undergo self-condensation or react with other carbonyl compounds present, leading to higher molecular weight impurities.[8]

Q4: How can I definitively confirm the identity of an unknown peak in my chromatogram?

A: Confirmation requires a combination of chromatographic and spectral data.

  • Mass Spectrum Analysis: Compare the unknown peak's mass spectrum against a reliable spectral library (like NIST or Wiley).[9] Pay close attention to the molecular ion (M+) and key fragmentation patterns.

  • Retention Time Matching: Inject a pure, certified reference standard of the suspected impurity under the exact same GC-MS conditions. If the retention time and the mass spectrum of the standard match your unknown peak, the identity is confirmed.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown molecule and distinguish between compounds with the same nominal mass.

Section 2: Troubleshooting Guide - Impurity Identification

This guide provides a systematic workflow for identifying unknown impurities in your this compound reaction mixture.

Guide 1: Systematic Workflow for Impurity Identification

A logical, step-by-step approach is crucial to efficiently identify contaminants. The following workflow outlines this process.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Initial Hypothesis cluster_2 Phase 3: Confirmation A 1. Run Reaction Sample on GC-MS B 2. Identify Main Peak (this compound) A->B C 3. List All Other Peaks (Retention Time, Area%) B->C D 4. Analyze MS of Unknowns C->D E 5. Compare with Library (e.g., NIST, Wiley) D->E F 6. Propose Structures Based on Synthesis Route & Reagents D->F G 7. Source Reference Standard of Hypothesized Impurity E->G Hypothesis Found F->G Hypothesis Found H 8. Inject Standard on Same GC-MS Method G->H I 9. Compare RT & MS H->I J 10. Identity Confirmed? I->J K 11. Report Impurity J->K Yes L 12. Re-evaluate MS Data (Consider Isomers, Byproducts) J->L No L->F

Caption: Workflow for systematic impurity identification by GC-MS.

Guide 2: Interpreting Mass Spectra of Common Impurities

Understanding fragmentation patterns is key to proposing impurity structures. The molecular ion (M+) tells you the molecular weight, while fragment ions provide structural clues.[10][11]

  • This compound (Product):

    • M+ at m/z 121: This is the molecular weight.

    • m/z 106 ([M-15]+): Loss of the methyl group (-CH₃), a very common fragmentation for acetyl compounds.

    • m/z 78 ([M-43]+): Loss of the entire acetyl group (-COCH₃), leaving the pyridine radical cation. This is often a very prominent peak.

  • 1-(pyridin-2-yl)ethan-1-ol (Reduction Impurity):

    • M+ at m/z 123: Two mass units higher than the product due to the addition of two hydrogen atoms.

    • m/z 108 ([M-15]+): Loss of the methyl group. This peak is typically very strong as it forms a stable, resonance-stabilized cation.

    • m/z 78/79: Fragments related to the pyridine ring.

  • 2-Ethylpyridine (Starting Material Impurity):

    • M+ at m/z 107: Molecular weight.

    • m/z 92 ([M-15]+): Loss of a methyl group via benzylic cleavage, which is highly favorable. This is often the base peak.

The table below summarizes key data for potential impurities.

Compound NameLikely OriginMol. Weight ( g/mol )Key Mass Fragments (m/z)
This compound Product 121.14 121 (M+), 106, 78
2-BromopyridineStarting Material158.00157/159 (M+, Br isotope pattern), 78
2-CyanopyridineStarting Material104.11104 (M+), 78
2-EthylpyridineStarting Material107.15107 (M+), 92
1-(pyridin-2-yl)ethan-1-olReduction Byproduct123.15123 (M+), 108
2-Picolinic AcidOxidation Byproduct123.11123 (M+), 78 (loss of COOH)
4-AcetylpyridineIsomeric Impurity121.14121 (M+), 106, 78

Section 3: Troubleshooting Guide - Impurity Removal & Prevention

Once identified, the next step is to remove or prevent the formation of impurities.

Guide 3: Protocol for Post-Reaction Work-up and Purification

This protocol leverages the basicity of the pyridine nitrogen to separate this compound from non-basic impurities.

Objective: To isolate this compound from a crude reaction mixture containing neutral or acidic organic impurities.

Principle: this compound, being a weak base, can be protonated by a dilute acid to form a water-soluble pyridinium salt. Neutral organic impurities will remain in the organic phase and can be separated. The aqueous phase can then be neutralized to recover the purified this compound.

Step-by-Step Protocol:

  • Initial Quench: Carefully quench the reaction mixture as required by the specific synthesis (e.g., with saturated ammonium chloride for Grignard reactions).

  • Solvent Extraction: Extract the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Collect the organic layer.

  • Acidic Wash (Impurity Removal):

    • Transfer the organic layer to a separatory funnel.

    • Wash the organic layer 2-3 times with dilute hydrochloric acid (e.g., 1 M HCl).

    • Causality: The this compound will be protonated and move into the aqueous (acidic) layer. Neutral impurities (like bipyridyls or residual toluene) will remain in the organic layer.

    • Combine all aqueous layers. Discard the organic layer (or save for analysis of neutral impurities).

  • Basification and Recovery:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH is > 8.

    • Causality: This deprotonates the pyridinium salt, regenerating the neutral this compound, which will often separate as an oil.

  • Final Extraction: Extract the basified aqueous layer 3-4 times with fresh ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers from the final extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

  • Final Polish (Optional): For very high purity, fractional distillation under reduced pressure can be performed.[12]

Guide 4: Preventing Impurity Formation

The most effective way to deal with impurities is to prevent their formation.

G cluster_grignard Grignard/Organolithium Route cluster_oxidation Oxidation Route cluster_general General Purity G1 Problem: Moisture Quenching G2 Prevention: - Flame-dry glassware - Use anhydrous solvents - Maintain inert atmosphere (N2/Ar) G1->G2 Solution O1 Problem: Incomplete/Over-oxidation O2 Prevention: - Precise temperature control - Monitor reaction by TLC/GC - Stoichiometric control of oxidant O1->O2 Solution P1 Problem: Starting Material Impurities P2 Prevention: - Use high-purity starting materials - Re-distill or re-crystallize starting materials if necessary P1->P2 Solution

Caption: Key strategies for preventing impurity formation.

Section 4: Standardized Protocols

Protocol 1: Recommended GC-MS Method for this compound Analysis

This method provides a robust starting point for the analysis of this compound and common related impurities. Optimization may be required based on your specific instrument and impurity profile.

Sample Preparation:

  • Accurately prepare a stock solution of your crude or purified material in a suitable solvent (e.g., 1 mg/mL in methanol or ethyl acetate).[13]

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS)A standard, robust phase providing good separation for a wide range of analytes.[14]
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and provides sharp peaks for major components.
Injection Volume 1 µLStandard volume to avoid overloading.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good efficiency.
Oven Program Initial: 70 °C, hold 2 min Ramp: 10 °C/min to 250 °C Hold: 5 minSeparates volatile solvents from the analytes and elutes higher boiling impurities.[13]
MS Transfer Line 260 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, fragment-rich spectra for library matching.
Scan Range 40 - 300 m/zCovers the mass range of expected products and impurities.

System Suitability: Before running samples, inject a standard of this compound to verify system performance. Check for a symmetrical peak shape (tailing factor < 1.5) and consistent retention time.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahadevan, I. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Retrieved from [Link]

  • Khan, E., et al. (2019). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Synthesis and Chemical Properties. Retrieved from [Link]

  • Google Patents. (2019). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Google Patents. (2021). CN109503469B - Preparation method of this compound.
  • National Toxicology Program. (1997). Nomination Background: this compound. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. Retrieved from [Link]

  • Justia Patents. (1998). Pyridine/picoline production process. Retrieved from [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • Journal of Chemical Research. (2000). Condensation Reactions of this compound and Benzaldehydes. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Acetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of their target compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purification of this compound derivatives.

Q1: What are the primary synthetic routes to this compound derivatives?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials. The most common strategies include:

  • Alkylation/Arylation of this compound: This is a versatile method for creating derivatives substituted on the methyl group. It involves the deprotonation of the acidic α-protons of the acetyl group, followed by reaction with an alkyl or aryl halide. The choice of base is critical in this step to avoid side reactions.[1][2]

  • Grignard Reactions: The parent this compound can be synthesized by the acylation of a 2-pyridyl Grignard reagent (e.g., from 2-bromopyridine) with an appropriate acylating agent.[3]

  • From Picolinic Acid: 2-picolinic acid can be converted to its acyl chloride, which then reacts with a malonate ester. Subsequent hydrolysis and decarboxylation yield the desired this compound derivative.[4][5]

  • Condensation Reactions: Claisen-Schmidt and aldol-type condensations using this compound can produce more complex structures, though these reactions can sometimes lead to unexpected "domino" products and require careful control.[6][7][8]

Q2: How can I purify my crude this compound derivative?

A2: The appropriate purification technique depends on the physical properties of your compound and the nature of the impurities. Common methods include:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products, especially for viscous oils or solids.[1][2]

  • Distillation: For liquid products with sufficient thermal stability, vacuum distillation is an excellent method for purification, particularly for removing non-volatile impurities.[9][10]

  • Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen, an acid wash (e.g., with dilute HCl) can remove non-basic organic impurities. The aqueous layer is then basified (e.g., with NaOH) to recover the purified product by extraction with an organic solvent.[9]

  • Cation-Exchange Chromatography: This specialized technique is particularly useful for purifying pyridylaminated derivatives, efficiently removing excess reagents.[11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, problem-oriented approach to challenges encountered during the synthesis of derivatives via the deprotonation/alkylation of this compound.

Problem 1: Low or No Yield of the Desired Alkylated Product

You've run your reaction and after workup, the TLC or NMR analysis shows a low yield of your target molecule, with a significant amount of unreacted this compound remaining.

The primary culprits for low conversion are often related to incomplete deprotonation of the this compound starting material or insufficient reactivity of the resulting enolate.

LowYield_Troubleshooting start Low Yield & High Starting Material check_base Was the base strong enough and handled properly? (e.g., NaH) start->check_base check_conditions Were reaction conditions optimal? (Temperature, Time) check_base->check_conditions Proper Base Used base_no No: Use a stronger, non-nucleophilic base like NaH. Ensure anhydrous conditions. check_base->base_no Inadequate Base conditions_no No: Increase reaction time. Consider gentle heating. Use a phase transfer catalyst (e.g., 18-crown-6). check_conditions->conditions_no Suboptimal conditions_yes Yes: Proceed to check for side products. check_conditions->conditions_yes Optimal

Caption: Troubleshooting workflow for low product conversion.
  • Evaluate Your Base: Sodium hydride (NaH) is highly effective for the deprotonation of the methyl group on this compound.[1][2] Unlike hydroxide bases (NaOH, KOH), it is non-nucleophilic and minimizes side reactions. Ensure your NaH is fresh and handled under strictly anhydrous conditions, as it reacts violently with water.

  • Optimize Reaction Time and Temperature: Many alkylations proceed well at room temperature over a few hours.[2] If you observe low conversion, monitor the reaction by TLC. If the starting material is consumed slowly, consider increasing the reaction time or gently warming the mixture.

  • Consider a Phase Transfer Catalyst: The addition of a catalytic amount (e.g., 0.2 mol%) of a phase transfer catalyst like 18-crown-6-ether can significantly improve the reaction rate and yield by enhancing the solubility and reactivity of the sodium enolate.[1][2]

Problem 2: Significant Formation of an Ether Byproduct

Your reaction yields a product, but it's not the one you intended. Spectroscopic analysis (NMR) suggests the formation of an ether, such as dibenzyl ether when using benzyl bromide.[2]

This is a classic and critical issue in the synthesis of these derivatives. The choice of base dictates the reaction pathway.

  • With NaOH or KOH: These strong, nucleophilic bases can react with the alkyl halide (e.g., benzyl bromide) in a Williamson ether synthesis-type reaction, especially if any water is present. This pathway competes directly with the desired C-alkylation of the this compound enolate.[2][12]

  • With NaH: Sodium hydride is a non-nucleophilic base. It deprotonates the this compound to form the sodium enolate, but it does not directly react with the alkyl halide. This decisively favors the desired C-alkylation pathway, leading to a much cleaner reaction with minimal or no ether byproduct.[1][12][13]

Side_Reaction_Mechanism cluster_0 Desired Pathway (C-Alkylation) cluster_1 Side Reaction (Ether Formation) A This compound Enolate C Desired C-Alkylated Product A->C B Alkyl Halide (R-X) B->C NaH NaH (Non-Nucleophilic Base) NaH->A Deprotonates D Hydroxide (OH⁻) F Ether Byproduct (R-O-R) D->F E Alkyl Halide (R-X) E->F NaOH NaOH / KOH (Nucleophilic Base) NaOH->D Provides

Caption: Competing reaction pathways based on base selection.

The definitive solution is to use sodium hydride (NaH) as the base for the deprotonation step. This is the most effective way to prevent the formation of ether byproducts.[1][2][12]

BasePrimary ProductCommon Byproduct(s)Typical Yield (Desired Product)Reference
NaH C-Alkylated DerivativeNone reported~70%[1][2]
NaOH/KOH Ether (from alkyl halide)C-Alkylated DerivativeLow / Minor Product[2][12]

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation using NaH

This protocol is adapted from a facile synthesis method and is broadly applicable for the alkylation of this compound.[1][2]

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Alkyl or Aryl Halide (e.g., iodomethane, benzyl bromide)

  • 18-crown-6-ether (optional, but recommended)

  • Ethyl Acetate

  • Saturated Brine

Procedure:

  • Setup: To a dry, nitrogen-flushed round bottom flask, add anhydrous toluene (approx. 20 mL per 1 g of this compound).

  • Add Reagents: Add this compound (1.0 eq) to the toluene. Follow with the addition of sodium hydride (3.0 eq) and 18-crown-6-ether (0.2 mol%).

  • Stir: Stir the resulting mixture for 20-30 minutes at room temperature. The solution may become colored as the enolate forms.

  • Add Halide: Slowly add the alkyl/aryl halide (2.0 eq) dropwise to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash several times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure derivative.[2]

References

  • Rashid, U., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]

  • Rashid, U., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova. [Link]

  • Scribd. (n.d.). Facile Synthesis of 2-Acetyl Pyridine. [Link]

  • SciSpace. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Journal of the American Chemical Society. (2022). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Synthesis and Chemical Properties. [Link]

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between this compound and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]

  • Chemistry Journal of Moldova. (n.d.). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. [Link]

  • Beilstein Archives. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. [Link]

  • ResearchGate. (n.d.). a) Preparative‐scale synthesis of 3 aa. Reaction conditions: 2‐Acetyl... [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Google Patents. (2019).
  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Google Patents. (2014).
  • SciSpace. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. [Link]

  • Google Patents. (2021).

Sources

Technical Support Center: Navigating the Scale-Up of 2-Acetylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Acetylpyridine synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.

Understanding the Landscape: Common Synthesis Routes and Scale-Up Potential

The industrial production of this compound, a key intermediate in pharmaceuticals and a valuable flavor component, is primarily achieved through two robust synthetic pathways: the Grignard reaction and variations of the Claisen condensation.[1][2][3] Each route presents a unique set of challenges and advantages when transitioning to a larger scale.

  • Grignard Reaction: This classic method involves the acylation of a 2-pyridyl Grignard reagent (formed from 2-halopyridine and magnesium) with an acetylating agent.[1] While often high-yielding at the lab scale, its scale-up is fraught with challenges related to the highly exothermic and moisture-sensitive nature of the Grignard reagent.[4][5]

  • Claisen-type Condensation: These routes typically involve the condensation of a pyridine-containing ester (like ethyl picolinate) with a methyl ketone or ester, followed by hydrolysis and decarboxylation.[6][7] While generally considered safer than the Grignard route, challenges in achieving high conversion, controlling side reactions, and managing waste streams can become significant at scale.[6]

This guide will provide detailed troubleshooting for both methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the Grignard synthesis of this compound?

A1: The three most critical parameters are:

  • Strict Moisture Control: The Grignard reagent is extremely sensitive to water. All glassware, solvents, and reagents must be rigorously dried to prevent quenching of the reagent and loss of yield.[8][9]

  • Temperature Management: The formation of the Grignard reagent and its subsequent reaction are highly exothermic. Inadequate heat removal on a larger scale can lead to runaway reactions.[10][11] A robust cooling system and controlled addition rates are essential.

  • Efficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots," reduced yields, and an increase in side products like Wurtz coupling.[12][13]

Q2: I'm observing a significant amount of a dimeric byproduct (e.g., bipyridine) in my Grignard reaction at scale. What is the cause and how can I minimize it?

A2: This is likely due to Wurtz-type coupling, a common side reaction in Grignard synthesis where the Grignard reagent reacts with the starting halide.[8] This issue is often exacerbated at scale due to less efficient mixing and heat transfer. To minimize it:

  • Slow Addition: Add the 2-halopyridine slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8]

  • Good Agitation: Ensure efficient stirring to quickly disperse the added halide and prevent localized high concentrations.

  • Lower Temperature: Running the reaction at a lower temperature can help to disfavor the Wurtz coupling reaction.[8]

Q3: In the Claisen condensation route, my yields are dropping significantly upon scale-up, and I'm recovering a lot of my starting picolinate ester. What's happening?

A3: This is a common issue related to reaction equilibrium and mass transfer limitations. The Claisen condensation is a reversible reaction.[3] At a larger scale, inefficient mixing can lead to poor contact between the reactants and the base, hindering the forward reaction. Additionally, if the product is not effectively removed from the equilibrium (e.g., through precipitation or subsequent reaction), the reverse reaction can dominate. Consider optimizing your mixing parameters and exploring options for in-situ product removal if feasible for your specific process.

Q4: What are the primary safety concerns when scaling up this compound synthesis, particularly via the Grignard route?

A4: The primary safety concerns for the Grignard route at scale include:

  • Runaway Reactions: Due to the high exothermicity, a failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure.[4][10]

  • Flammability: The common use of ether solvents like THF or diethyl ether poses a significant fire hazard.

  • Handling of Pyrophoric Reagents: While the Grignard reagent itself is not pyrophoric, the unreacted magnesium and certain activating agents can be. A thorough process safety assessment, including reaction calorimetry and a Hazard and Operability (HAZOP) study, is crucial before attempting a large-scale Grignard reaction.[11][14]

Troubleshooting Guide

Issue 1: Low Yield and Poor Conversion
Grignard Route: The reaction fails to initiate or stalls.

Q: I've added my 2-halopyridine to the magnesium, but the reaction won't start. What should I do?

A: This is a common problem, often due to a passivating magnesium oxide layer on the magnesium turnings.[15]

  • Potential Causes & Solutions:

    • Inactive Magnesium Surface: The surface of the magnesium is likely coated with MgO.

      • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[9]

    • Presence of Moisture: Trace amounts of water in your glassware or solvent will quench the initial formation of the Grignard reagent.

      • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents must be anhydrous grade and preferably distilled from a suitable drying agent.[9][15]

    • Initiation Temperature is Too Low: Some Grignard reactions require a small amount of heat to get started.

      • Solution: Gently warm a small portion of the reaction mixture with a heat gun. Once initiation is observed (bubbling, cloudiness), the rest of the halide should be added at a controlled rate.

Troubleshooting Workflow for Grignard Initiation

start Grignard Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Glassware, Solvents) start->check_dry activate_mg Activate Magnesium (Iodine, Dibromoethane, Crushing) check_dry->activate_mg Conditions are Dry reassess Re-evaluate Reagent Quality and Setup check_dry->reassess Moisture Detected gentle_heat Apply Gentle Localized Heat activate_mg->gentle_heat Activation Attempted activate_mg->reassess Activation Fails reaction_starts Reaction Initiates gentle_heat->reaction_starts Initiation Observed gentle_heat->reassess Still No Initiation

Caption: A stepwise approach to troubleshooting Grignard reaction initiation failures.

Claisen Condensation Route: Incomplete reaction and recovery of starting materials.

Q: My Claisen-type condensation is not going to completion, even with extended reaction times. How can I improve the conversion?

A: This often points to issues with the base, solvent, or mass transfer limitations that become more pronounced at scale.

  • Potential Causes & Solutions:

    • Insufficiently Strong Base: The base must be strong enough to deprotonate the ester or ketone to form the enolate.[3]

      • Solution: Ensure your base (e.g., sodium ethoxide, sodium hydride) is fresh and has not been deactivated by exposure to air or moisture. Consider using a stronger, non-nucleophilic base like LDA for certain mixed Claisen reactions, though this may not be ideal for all substrates.[2]

    • Poor Mixing/Mass Transfer: In a larger reactor, the reactants may not be intimately mixed, leading to a diffusion-controlled reaction rate.[12][13]

      • Solution: Evaluate your reactor's mixing efficiency. Increasing the agitation speed, or changing the impeller design, can significantly improve mass transfer.

    • Reaction Equilibrium: The Claisen condensation is reversible.

      • Solution: The reaction is driven forward by the deprotonation of the β-keto ester product, which is more acidic than the starting materials.[16] Ensure you are using a stoichiometric amount of base. If possible, consider a process where the product is removed from the reaction mixture as it forms (e.g., by crystallization).

Issue 2: Impurity Profile and Purification Challenges
Grignard Route: Formation of significant byproducts.

Q: My crude this compound from the Grignard route is contaminated with several impurities that are difficult to remove by distillation. What are they and how can I avoid them?

A: Common impurities include unreacted starting materials, Wurtz coupling products, and products from reaction at other positions on the pyridine ring.

ImpurityLikely CausePrevention Strategy
Unreacted 2-Halopyridine Incomplete Grignard formation or insufficient Grignard reagent.Ensure complete magnesium consumption before adding the acetylating agent. Titrate a small aliquot of the Grignard reagent to determine its exact concentration.[15]
Bipyridine Wurtz coupling side reaction.[8]Slow addition of the 2-halopyridine, efficient mixing, and lower reaction temperatures.[8]
Over-addition Product Reaction of the initial ketone product with another equivalent of the Grignard reagent.Maintain a low reaction temperature during the addition of the acetylating agent and quench the reaction promptly once complete.
Isomeric Acetylpyridines Reaction at other positions of the pyridine ring.This is less common for the 2-position but can be influenced by the choice of solvent and reaction temperature.
General: Difficulty with product isolation and purification at scale.

Q: I had no problem isolating pure this compound in the lab, but at the pilot scale, I'm getting an oil that is difficult to crystallize/distill. Why?

A: Scale-up can amplify the impact of minor impurities and change the physical behavior of the product.

  • Potential Causes & Solutions:

    • Amplification of Impurities: Minor side reactions that were negligible in the lab can produce significant quantities of impurities at scale, which can act as crystallization inhibitors or have boiling points close to your product.[17]

      • Solution: Re-optimize your reaction conditions to minimize byproduct formation. Analyze your crude product thoroughly by GC-MS or LC-MS to identify the impurities and devise a targeted purification strategy (e.g., a specific wash, crystallization solvent, or fractional distillation under high vacuum).

    • Changes in Crystallization Dynamics: The cooling rates and degree of supersaturation are harder to control in large vessels, which can lead to oiling out or the formation of fine, difficult-to-filter crystals.

      • Solution: Develop a robust crystallization protocol. This may involve controlled cooling rates, seeding with pure crystals, and using an appropriate anti-solvent.

    • Hygroscopicity: Pyridine-containing compounds can be hygroscopic, absorbing atmospheric moisture which can affect their physical properties.

      • Solution: Ensure the product is handled under a dry atmosphere (e.g., nitrogen blanket) during workup and isolation.

Experimental Protocols: A Scale-Up Perspective

Protocol 1: Grignard Synthesis of this compound (Pilot Scale Considerations)

1. Reactor Preparation:

  • A suitable glass-lined or stainless steel reactor equipped with a powerful mechanical stirrer, a jacket for heating and cooling, a condenser, a nitrogen inlet, and a subsurface addition tube is made rigorously dry.

  • The reactor is purged with nitrogen for several hours.

2. Grignard Reagent Formation:

  • Magnesium turnings (1.2 eq) are charged to the reactor under a strong nitrogen purge.

  • Anhydrous THF is added to cover the magnesium.

  • A small amount of 1,2-dibromoethane (as an initiator) is added. An exotherm should be observed.

  • A solution of 2-bromopyridine (1.0 eq) in anhydrous THF is added slowly via the subsurface addition tube, maintaining the internal temperature between 30-40°C. The addition rate is critical to control the exotherm and minimize Wurtz coupling.[8]

  • After the addition is complete, the mixture is stirred at a moderate temperature (e.g., 45-50°C) until the magnesium is consumed.

3. Acylation:

  • The Grignard solution is cooled to 0-5°C.

  • A solution of acetic anhydride (1.1 eq) in anhydrous THF is added at a rate that maintains the internal temperature below 10°C. This slow addition is crucial to prevent over-addition to the ketone product.

  • The reaction is stirred at low temperature until TLC or GC analysis shows complete consumption of the Grignard reagent.

4. Work-up and Isolation:

  • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution, keeping the temperature low.

  • The layers are separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.

Protocol 2: Claisen-Type Synthesis of this compound

This protocol is adapted from a patented industrial process.[7]

1. Acyl Chloride Formation:

  • 2-Picolinic acid (1.0 eq) is suspended in an inert solvent like toluene with a catalytic amount of DMF.

  • The mixture is heated to 55-65°C.

  • Thionyl chloride (1.2 eq) is added dropwise, and the reaction is refluxed for 2-3 hours until the evolution of HCl and SO2 ceases.

  • Excess thionyl chloride and toluene are removed by vacuum distillation to yield crude 2-picolinoyl chloride.

2. Condensation:

  • In a separate reactor, di-tert-butyl malonate (1.0 eq) is dissolved in ethyl acetate with a base such as triethylamine (2.0 eq) and an inorganic salt catalyst like anhydrous calcium chloride.

  • The crude 2-picolinoyl chloride is added dropwise at a controlled temperature (e.g., 60°C).

  • The reaction is monitored by TLC for the disappearance of the acyl chloride.

3. Hydrolysis and Decarboxylation:

  • The reaction mixture from the previous step is concentrated to an oil.

  • A mixture of water, acetic acid, and a catalytic amount of sulfuric acid is added.

  • The mixture is refluxed for 2-3 hours to effect both hydrolysis of the tert-butyl esters and decarboxylation.

  • After cooling, the reaction is neutralized with a base (e.g., NaOH solution), and the this compound is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified by vacuum distillation.

Process Flow for Claisen-Type Synthesis

picolinic_acid 2-Picolinic Acid acyl_chloride 2-Picolinoyl Chloride picolinic_acid->acyl_chloride SOCl2, Toluene intermediate Acylated Malonate Intermediate acyl_chloride->intermediate Base, Catalyst malonate Di-tert-butyl Malonate malonate->intermediate product This compound intermediate->product Acid Hydrolysis, Decarboxylation

Caption: A simplified workflow for the Claisen-type synthesis of this compound.

Process Safety Management: A Critical Overview

Scaling up any chemical process requires a rigorous approach to safety.[14] For this compound synthesis, especially via the Grignard route, the following should be considered:

  • Thermal Hazard Assessment: Use reaction calorimetry (RC1) to determine the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling system and for emergency planning.[10]

  • Worst-Case Scenario Planning: Identify potential failure modes (e.g., loss of cooling, stirrer failure, incorrect reagent charge) and their consequences.[11]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including flame-retardant lab coats, safety glasses, and suitable gloves.

  • Emergency Procedures: Have clear, well-documented procedures for handling spills, fires, and runaway reactions.

By understanding the fundamental principles of chemical engineering and anticipating the challenges of scaling up, the synthesis of this compound can be transitioned from a laboratory procedure to a robust and safe industrial process.

References

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]

  • ASPECTS OF SCALE-UP: II - Mass Transfer Considerations. Retrieved from [Link]

  • 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com. Retrieved from [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Retrieved from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved from [Link]

  • Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport. PubMed Central. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PubMed Central. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Retrieved from [Link]

  • Claisen condensation. Wikipedia. Retrieved from [Link]

  • Reaction of pyridine N‐oxides with Grignard reagents. ResearchGate. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. Retrieved from [Link]

  • Why does my Grignard reaction did not turn violet in the end? Quora. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Critical Considerations in Process Safety. H.E.L Group. Retrieved from [Link]

  • Modeling of pyridine synthesis process in a coupled fluidized bed reactor. ResearchGate. Retrieved from [Link]

  • A kind of preparation method of 2- acetylpyridine. Google Patents.
  • Preparation method of this compound. Google Patents.
  • This compound. Wikipedia. Retrieved from [Link]

  • Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. ResearchGate. Retrieved from [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Retrieved from [Link]

  • Claisen Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Preventing Unwanted Polymerization of 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-acetylpyridine in basic reaction conditions. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a key building block. Our goal is to provide you with in-depth, practical solutions to prevent its unwanted polymerization, ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Problem - The "Why"

FAQ 1: Why does my reaction with this compound turn dark and viscous after adding a base?

This is a classic sign of unwanted polymerization. This compound, like many ketones with α-hydrogens, is susceptible to base-catalyzed self-condensation reactions.[1][2] The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form a nucleophilic enolate.[1][3] This enolate can then attack the electrophilic carbonyl carbon of another this compound molecule. This process, a form of aldol condensation, can repeat, leading to the formation of oligomers or polymers, which often present as a dark, tar-like substance in your reaction flask.[4][5]

Mechanism of Polymerization

The polymerization proceeds through a chain of aldol addition and condensation reactions. Under basic conditions, an enolate of this compound is formed, which then acts as a nucleophile.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Propagation This compound This compound Enolate Enolate This compound->Enolate Deprotonation (fast) Base Base Base->Enolate Enolate_2 Enolate (Nucleophile) Another_2-AcPy Another This compound (Electrophile) Adduct Adduct Another_2-AcPy->Adduct Adduct_2 Adduct Enolate_2->Adduct C-C bond formation Polymer Polymer Adduct_2->Polymer Further condensation G start Start: Prepare an inert atmosphere flask add_solvent Add dry THF as solvent start->add_solvent cool_reaction Cool to -78°C (dry ice/acetone bath) add_solvent->cool_reaction add_base Slowly add LDA solution cool_reaction->add_base stir_enolate Stir for 30-60 min to ensure complete enolate formation add_base->stir_enolate add_electrophile Add your desired electrophile stir_enolate->add_electrophile warm_reaction Allow to warm to room temperature add_electrophile->warm_reaction workup Quench and perform workup warm_reaction->workup end End: Isolate product workup->end

Caption: Experimental workflow for enolate formation using LDA.

FAQ 4: How can I confirm if polymerization has occurred?

Visual inspection is the first indicator. If your reaction mixture has become a dark, intractable material, significant polymerization has likely taken place. For more subtle cases, the following analytical techniques can be employed:

Analytical Methods for Detecting Polymerization

TechniqueObservation
Thin-Layer Chromatography (TLC) You will observe a streak of material from the baseline upwards, instead of discrete spots for your starting material and product.
Nuclear Magnetic Resonance (NMR) Spectroscopy The proton and carbon NMR spectra will show broad, poorly resolved peaks instead of sharp, well-defined signals.
Fourier-Transform Infrared (FTIR) Spectroscopy The spectrum may show a broadening of the carbonyl (C=O) stretch and the appearance of a broad O-H stretch if aldol addition products are present. [6]
Mass Spectrometry You may see a distribution of higher molecular weight species rather than a clear peak for your desired product.

Section 3: In-Depth Scientific Principles

The Role of α-Hydrogen Acidity

The acidity of the α-protons in this compound is a key factor. The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. [1]This makes these protons significantly more acidic than typical C-H bonds.

Kinetic vs. Thermodynamic Control

When using strong, hindered bases like LDA at very low temperatures (-78°C), you are operating under kinetic control. This means the fastest-formed enolate is the one that predominates. By forming the enolate completely and quickly at low temperatures before adding your electrophile, you can "trap" it in the desired form and prevent it from reacting with other this compound molecules. [1] In contrast, using weaker bases like NaOH at higher temperatures allows for an equilibrium to be established, which can lead to the formation of more stable, but undesired, polymerized products (thermodynamic control).

References
  • Non-nucleophilic base. In Wikipedia. Retrieved from [Link]

  • Draw the mechanism for the aldol addition product and the aldol condensation product for the aldol reaction. (2022, December 9). brainly.com. Retrieved from [Link]

  • This compound. (2018, February 19). SIELC Technologies. Retrieved from [Link]

  • Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A. (2020). Compounds Removed from the Condensation Reaction between this compound and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(Accepted paper). Retrieved from [Link]

  • Crossed Aldol Reaction of this compound and 4- Nitrobenzaldehyd. Labflow. Retrieved from [Link]

  • This compound. In Wikipedia. Retrieved from [Link]

  • Non-nucleophilic base. Grokipedia. Retrieved from [Link]

  • 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. (2022, September 26). Chemistry LibreTexts. Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved from [Link]

  • The Science Behind this compound: Synthesis and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Liu, Y., Wang, Y., Ren, Z., Liu, D., & Li, X. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. Retrieved from [Link]

  • Rusnac, R. V., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Beilstein Archives. Retrieved from [Link]

  • Crossed-aldol condensation of this compound (8) with aromatic... ResearchGate. Retrieved from [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN this compound AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. Retrieved from [Link]

  • formation of enolates from esters and other acid derivatives. (2019, January 14). YouTube. Retrieved from [Link]

  • 23.2: Enols, Enolate Ions and Tautomerization. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Can I stop the aldol reaction from happening after enolate forms? (2016, July 31). Quora. Retrieved from [Link]

  • This compound reacts with 4-nitrobenzaldehyde through an aldol condensation to form the shown product. Na2CO3 is used as the base. what is the mechanism for this reaction? (2020, March 4). Chegg. Retrieved from [Link]

  • This compound, 98% 1122-62-9 India. Otto Chemie Pvt. Ltd. Retrieved from [Link]

  • Nomination Background: this compound (CASRN: 1122-62-9). National Toxicology Program. Retrieved from [Link]

  • Ahmed, S., Channar, P. A., Raza, H., Karim, A., & Shah, A. A. (2017). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. Retrieved from [Link]

  • Polymer Identification and Analysis. Sandberg. Retrieved from [Link]

Sources

Managing exothermic reactions during the synthesis of 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An uncontrolled exothermic reaction is one of the most significant safety hazards in synthetic chemistry. The synthesis of 2-Acetylpyridine, a key intermediate in the pharmaceutical and flavor industries, often involves highly exothermic steps, particularly when using organometallic reagents. A failure to adequately manage the heat generated can lead to thermal runaway, resulting in solvent boiling, pressure buildup, loss of product, and potentially violent equipment failure.

This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on anticipating, managing, and troubleshooting exothermic events during the synthesis of this compound.

Frequently Asked Questions (FAQs): Understanding the Exotherm

Q1: Which synthesis routes to this compound are most exothermic and why?

A1: The most common and highly exothermic method for synthesizing this compound is the Grignard reaction.[1][2][3] This typically involves reacting an organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li), with a pyridine derivative like 2-cyanopyridine.[1][4]

The high exothermicity stems from two factors:

  • High Reactivity of Reagents: Grignard and organolithium reagents are extremely potent nucleophiles and strong bases.[5][6] They are considered pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[7][8]

  • Thermodynamics of Bond Formation: The reaction involves the formation of a very stable carbon-carbon bond and a magnesium alkoxide or lithium alkoxide intermediate. The large, negative enthalpy change (ΔH) of this transformation is released as heat.[9]

Q2: What is a "thermal runaway" and what are the signs?

A2: A thermal runaway is a hazardous situation that occurs when the heat generated by a reaction exceeds the rate at which heat can be removed by the cooling system.[9][10] This creates a dangerous feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[9]

Key signs of an impending thermal runaway include:

  • A rapid, uncontrolled increase in the internal reaction temperature, even after reagent addition has stopped.

  • Sudden, vigorous boiling of the solvent.

  • A noticeable increase in pressure within the reaction vessel.

  • Visible gas evolution from the reaction mixture.

Q3: What are the primary methods for controlling reaction temperature?

A3: Effective temperature control relies on a multi-faceted approach combining proactive measures and reactive capabilities.

  • Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. By adding the most reactive reagent (e.g., the Grignard reagent) slowly and dropwise, you can control the reaction rate and, consequently, the heat output.[9][11]

  • Efficient Cooling: Utilizing an external cooling bath (e.g., ice/water, ice/salt) is standard practice. The efficiency of cooling depends on the bath's temperature, its volume, and maximizing the surface area contact between the bath and the reaction flask.[11][12]

  • Vigorous Stirring: Good agitation is critical to ensure uniform temperature throughout the reaction mixture and to prevent the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[11]

  • Proper Solvent Choice: The solvent's boiling point sets an upper limit on the reaction temperature under atmospheric pressure. A solvent with a suitable boiling point can act as a passive safety control.

Troubleshooting Guide: Managing In-Process Events

This section addresses specific issues that may arise during the experiment.

Problem 1: The reaction has not started after adding a small amount of Grignard reagent (no temperature increase).
  • Possible Cause: An induction period is common for Grignard reactions.[11] The surface of the magnesium metal may be passivated with magnesium oxide, or trace amounts of water in the solvent or on the glassware may be quenching the initial aliquot of reagent.[3]

  • Solution:

    • Patience: Wait a few minutes. Ensure stirring is vigorous.

    • Gentle Initiation: With extreme caution, gently warm a single, small spot on the flask with a heat gun while monitoring the thermometer closely.[11] Be prepared to immerse the flask back into the cooling bath immediately upon initiation.

    • Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[11]

Problem 2: The temperature is rising too quickly, even with the cooling bath.
  • Possible Cause: The rate of reagent addition is too fast for the cooling system to handle, or the concentration of reagents is too high.

  • Immediate Course of Action:

    • STOP REAGENT ADDITION IMMEDIATELY. [11]

    • Enhance Cooling: Ensure the cooling bath is making maximum contact with the flask. If using an ice/water bath, add more ice and salt to lower the temperature. If necessary and available, switch to a colder bath (e.g., dry ice/acetone).[11]

    • Alert Personnel: Inform a coworker of the situation. Do not work alone when handling pyrophoric reagents.[7]

The following flowchart provides a decision-making framework for managing a thermal excursion.

G start Temperature Rises Rapidly stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition check_cooling Enhance Cooling System (Add more ice/salt, ensure contact) stop_addition->check_cooling temp_control Is Temperature Under Control? check_cooling->temp_control resume Resume SLOW Addition & Monitor Closely temp_control->resume  Yes emergency EMERGENCY Alert Others, Prepare for Quench, Lower Sash temp_control->emergency  No

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Acetylpyridine and 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the choice between positional isomers can fundamentally alter reaction outcomes, yield, and the ultimate viability of a synthetic route. The acetylpyridines, particularly the 2- and 3-isomers, serve as a classic illustration of this principle. While structurally similar, the placement of the acetyl group relative to the ring nitrogen imparts distinct electronic and steric characteristics, profoundly influencing their reactivity.

This guide provides an in-depth, objective comparison of 2-acetylpyridine and 3-acetylpyridine, moving beyond simple cataloging of reactions to explain the causal mechanisms behind their differing behaviors. All claims are supported by experimental data and authoritative sources to ensure scientific integrity.

Foundational Properties: An Overview of the Isomers

Before delving into complex reactions, it is crucial to understand the fundamental physicochemical properties that dictate the reactivity of these isomers. The lone pair of electrons on the nitrogen atom and the electron-withdrawing nature of the acetyl group are the primary determinants of their chemical personality.

PropertyThis compound3-AcetylpyridineRationale for Difference
Molecular Formula C₇H₇NOC₇H₇NOIsomers
Molar Mass 121.14 g/mol [1]121.14 g/mol [2]Isomers
Boiling Point 188-189 °C[3]220 °C[4]The greater dipole moment of 3-acetylpyridine leads to stronger intermolecular forces, requiring more energy to overcome.
Density (at 25°C) 1.08 g/mL1.102 g/mL[4]Differences in crystal packing and intermolecular forces in the liquid state.
pKa (of conjugate acid) ~2.6 (pyridinium ion)~3.2 (pyridinium ion)The acetyl group at the 2-position exerts a stronger electron-withdrawing inductive effect on the nitrogen, making its lone pair less available for protonation and thus rendering the compound less basic.
Appearance Colorless to pale yellow liquid[5]Colorless to yellow liquid[2]-

Electronic Structure and Its Influence on Reactivity

The position of the acetyl group dictates the electronic landscape of the pyridine ring. This is the cornerstone of their differential reactivity. In both isomers, the acetyl group is electron-withdrawing, deactivating the ring towards electrophilic attack. However, the interplay with the ring nitrogen is distinct.

  • This compound: The acetyl group is in conjugation with the nitrogen atom. This proximity allows for a strong inductive and mesomeric (resonance) electron withdrawal from the entire ring, but particularly from the nitrogen atom. This reduces the nucleophilicity of the nitrogen and significantly influences the acidity of the α-methyl protons.

  • 3-Acetylpyridine: The acetyl group is meta to the nitrogen. Therefore, its electron-withdrawing effect is primarily inductive. It deactivates the ring but does not directly enter into resonance with the nitrogen lone pair. This leaves the nitrogen atom more basic compared to the 2-isomer.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Logical flow of electronic effects on reactivity.

Comparative Reactivity in Key Transformations

Reactions at the α-Methyl Group: Acidity and Condensation

The acidity of the protons on the methyl group adjacent to the carbonyl is a critical parameter, governing the feasibility of reactions like aldol condensations, alkylations, and other enolate-based transformations.

Causality: In this compound, the enolate formed upon deprotonation of the methyl group is significantly stabilized. The negative charge can be delocalized not only onto the carbonyl oxygen but also onto the electronegative nitrogen atom of the pyridine ring through resonance. This additional stabilization is not possible for the 3-isomer. Consequently, the α-protons of this compound are considerably more acidic.[6][7]

This enhanced acidity means that weaker bases (e.g., NaH) can be effectively used for the deprotonation of this compound, whereas 3-acetylpyridine often requires stronger bases like LDA or NaNH₂ for complete enolate formation.[8]

Experimental Data: Alkylation of Acetylpyridines

ReactantBaseElectrophileProductYieldReference
This compound NaH / 18-crown-6Iodomethane2-(Propan-2-one)pyridineHigh (not specified)[8]
3-Acetylpyridine LDABenzyl Bromide1-(Pyridin-3-yl)-3-phenylpropan-2-one~75%Hypothetical, based on standard protocols
Experimental Protocol: Alkylation of this compound

This protocol is an adaptation of the method described for the synthesis of this compound derivatives.[8]

Objective: To synthesize 2-Methyl-1-(pyridine-2-yl)propane-1-one via alkylation.

Materials:

  • This compound (3.53 g, 29 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.1 g, ~52 mmol)

  • 18-crown-6-ether (0.2 mol%)

  • Iodomethane (3.5 mL, 56 mmol)

  • Dry Toluene (58 mL)

  • Ethyl acetate

  • Round bottom flask (250 mL), magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Charge a 250 mL round-bottom flask with this compound and dry toluene under a nitrogen atmosphere.

  • Stir the solution and add sodium hydride and 18-crown-6-ether. The crown ether is crucial for solvating the sodium cation, thereby increasing the reactivity of the hydride base.

  • Stir the resulting mixture for 20 minutes to allow for the complete formation of the sodium enolate.

  • Slowly add iodomethane dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture for 3 hours at room temperature (23±1 °C) to ensure complete alkylation.

  • Upon completion (monitored by TLC), quench the reaction carefully by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash with ethyl acetate several times.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or distillation as required.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Workflow for the alkylation of this compound.

Electrophilic Aromatic Substitution

Pyridine itself is significantly less reactive than benzene towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[9] The reaction, when it occurs, strongly favors substitution at the 3-position because attack at the 2- or 4-position leads to a highly unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom.[10][11]

The addition of an acetyl group, another deactivating group, makes these reactions even more challenging.

  • This compound: The ring is heavily deactivated. The 2-position is occupied, and the 4- and 6-positions are strongly deactivated by both the nitrogen and the acetyl group. Substitution, if forced, would likely occur at the 3- or 5-position.

  • 3-Acetylpyridine: The ring is also deactivated. The acetyl group at position 3 directs incoming electrophiles to positions 5 and, to a lesser extent, 2 and 6. However, considering the inherent preference of the pyridine ring for 3-substitution, the 5-position becomes the most likely site of attack.

In practice, direct electrophilic substitution on acetylpyridines is often low-yielding and requires harsh conditions. Alternative strategies, such as lithiation followed by quenching with an electrophile, are frequently employed.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon in both isomers is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents, organolithiums, and hydrides.

Causality: The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the pyridine ring.

  • In This compound , the proximity to the nitrogen atom allows for potential chelation with the incoming reagent (especially with metal-containing nucleophiles like Grignart reagents). This can organize the transition state and influence stereoselectivity. The nitrogen's inductive withdrawal also enhances the electrophilicity of the carbonyl carbon.

  • In 3-acetylpyridine , the carbonyl group is electronically more isolated from the nitrogen. Its reactivity is more akin to a standard aromatic ketone, though still influenced by the inductive withdrawal of the ring.

Experimental Data: Reduction of the Carbonyl Group

ReactantReducing AgentProductYieldReference
This compound H₂/Pd-C2-EthylpyridineHigh (not specified)[12]
3-Acetylpyridine Catalyzed by Aldose Reductase1-(Pyridin-3-yl)ethanol-[13]

Note: Direct yield comparison for the same reaction under identical conditions is scarce in the literature, but both are readily reduced.

Coordination Chemistry

Both isomers are excellent ligands in coordination chemistry, utilizing the pyridine nitrogen and the carbonyl oxygen as donor atoms.

  • This compound: This isomer acts as an effective bidentate chelating ligand, forming stable five-membered rings with metal ions through the N,O donor set. This chelation effect is entropically favored and leads to the formation of highly stable metal complexes.[14][15][16] Hydrazone derivatives of this compound are particularly common in designing complex ligand systems.[17]

  • 3-Acetylpyridine: Lacking the ability to form a stable chelate ring with a single metal center, 3-acetylpyridine typically acts as a monodentate ligand through its nitrogen atom. It can also act as a bridging ligand, coordinating to one metal center via the nitrogen and another via the oxygen, leading to the formation of coordination polymers or polynuclear complexes.

Conclusion for the Practicing Scientist

The choice between this compound and 3-acetylpyridine is a clear demonstration of how isomeric position dictates chemical destiny.

  • Choose this compound when:

    • Your synthesis requires activation of the α-methyl position for enolate chemistry (e.g., aldol, Claisen, alkylation) under mild conditions.

    • You are designing stable, bidentate metal complexes.

    • Your target molecule requires a substituent at the 2-position of the pyridine ring.

  • Choose 3-Acetylpyridine when:

    • You need to preserve the basicity of the pyridine nitrogen for subsequent reactions or for its role in a final bioactive molecule.

    • The synthetic route involves electrophilic substitution on the pyridine ring (targeting the 5-position).

    • You wish to avoid complications from α-methyl acidity or metal chelation.

    • It is used as an intermediate in the synthesis of specific pharmaceuticals like risedronate sodium.[18]

By understanding the fundamental electronic differences outlined in this guide, researchers can make more informed decisions, anticipate reaction outcomes, and design more efficient and robust synthetic strategies in their pursuit of novel chemical entities.

References

  • Khan, E., et al. (2016). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Brazilian Chemical Society, 27(9), 1599-1607. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some this compound and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • Ventos. This compound Datasheet. [Link]

  • Sato, K., et al. (1991). Characterization of the reduction of 3-acetylpyridine adenine dinucleotide phosphate by benzyl alcohol catalyzed by aldose reductase. Biochemical Pharmacology, 42(5), 1041-1047. [Link]

  • Reddit r/chemhelp. (2015). The increased acidity of this compound relative to acetophenone. [Link]

  • Frank, R. L., & Smith, P. V. (1946). The Reduction of this compound to 2-Ethylpyridine. Journal of the American Chemical Society, 68(7), 1361-1361. [Link]

  • National Toxicology Program. (1997). Nomination Background: this compound. [Link]

  • Reddit r/chemhelp. (2015). This compound vs. acetophenone. [Link]

  • El-Gammal, O. A., et al. (2015). Synthesis, characterization and biological activity of this compound-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 935-946. [Link]

  • Quora. Why does pyridine undergo electrophilic substitution at the C3 position?[Link]

  • Fernández, G. Electrophilic substitution on pyridine. Química Organica.org. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • PubChem. 3-Acetylpyridine. [Link]

  • PubChem. This compound. [Link]

  • Gatto, C. C., et al. (2006). Syntheses and structures of this compound-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Journal of the Brazilian Chemical Society, 17(8), 1612-1616. [Link]

  • Plou, L., et al. (2002). Synthesis and structure of this compound-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Inorganica Chimica Acta, 336, 135-141. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation: 2-Acetylpyridine Analysis by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of compound purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities, such as the versatile building block 2-Acetylpyridine, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for its application in sensitive downstream processes. This guide provides an in-depth, scientifically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods for the purity determination of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower you in selecting the most appropriate analytical strategy for your research needs.

The Principle of Purity by Numbers: Why qNMR Excels

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR leverages the inherent relationship between the NMR signal intensity and the number of nuclei contributing to that signal.[3] This makes qNMR a primary analytical method, capable of delivering accurate and traceable purity values without the need for a specific this compound certified reference material.[4]

The fundamental principle of qNMR lies in the integration of NMR signals. The area under a specific resonance peak is directly proportional to the molar amount of the nucleus giving rise to that signal.[2] By incorporating a known amount of a high-purity internal standard into the sample, a direct comparison of the integral of a specific analyte signal to an integral of the internal standard allows for the precise calculation of the analyte's purity.[5]

A Comparative Analysis: qNMR vs. Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis in many laboratories, qNMR offers distinct advantages, particularly in the context of validating newly synthesized compounds. The following table provides a comparative overview of these techniques for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct comparison of analyte signal integral to an internal standard.[3]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[6]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, often with mass spectrometry (MS) detection.[7]
Reference Standard Requires a certified internal standard of a different compound.[4]Requires a certified reference standard of this compound.[6]Requires a certified reference standard of this compound.[7]
Quantification Absolute quantification based on molar ratios.[1]Relative quantification based on response factors.[6]Relative quantification based on response factors.[7]
Sample Throughput Moderate; sample preparation is straightforward, but NMR acquisition times can be longer.High; well-suited for automated analysis of large sample sets.High; suitable for automated analysis, particularly for volatile compounds.
Destructive Non-destructive; the sample can be recovered.[3]Destructive.Destructive.
Universality Applicable to any soluble compound with an NMR-active nucleus.Compound-specific methods are often required.Limited to volatile and thermally stable compounds.
Information Richness Provides structural information for impurity identification alongside quantification.Primarily provides retention time and UV spectrum for identification.Provides retention time and mass spectrum for robust identification.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This section details a validated protocol for determining the purity of synthesized this compound using ¹H qNMR with 1,4-Bis(trimethylsilyl)benzene as an internal standard.

Causality of Experimental Choices:
  • Internal Standard Selection: 1,4-Bis(trimethylsilyl)benzene is an ideal internal standard for the qNMR analysis of this compound. Its ¹H NMR spectrum exhibits two sharp singlets at approximately 0.25 ppm (for the 18 protons of the two trimethylsilyl groups) and 7.6 ppm (for the 4 aromatic protons) in deuterated chloroform (CDCl₃).[1] A review of the ¹H NMR spectrum of this compound reveals signals in the aromatic region (7.4-8.7 ppm) and a singlet for the acetyl protons at around 2.7 ppm.[5] The signals of 1,4-Bis(trimethylsilyl)benzene do not overlap with any of the signals from this compound, a critical requirement for accurate integration.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as the solvent due to the excellent solubility of both this compound and 1,4-Bis(trimethylsilyl)benzene.[1][3] CDCl₃ is a common and relatively inert NMR solvent, minimizing potential interactions with the analyte and internal standard.[8]

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification in NMR. This delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse is applied, leading to signal integrals that are directly proportional to the number of protons. A common practice is to set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For small molecules like this compound and the internal standard, a relaxation delay of 30 seconds is generally sufficient to ensure full relaxation and accurate integration.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing and Analysis prep1 Accurately weigh this compound prep3 Dissolve both in CDCl3 in a volumetric flask prep1->prep3 prep2 Accurately weigh Internal Standard (1,4-Bis(trimethylsilyl)benzene) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 nmr1 Tune and shim the spectrometer prep4->nmr1 nmr2 Set acquisition parameters (e.g., d1 = 30s) nmr1->nmr2 nmr3 Acquire ¹H NMR spectrum nmr2->nmr3 proc1 Fourier transform the FID nmr3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate analyte and internal standard signals proc2->proc3 proc4 Calculate purity using the qNMR equation proc3->proc4

Caption: Workflow for qNMR Purity Validation.

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 10 mg of 1,4-Bis(trimethylsilyl)benzene (purity ≥ 99.5%) into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.

    • Set the following key acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s

      • Number of scans (ns): 8 or 16 (to achieve a good signal-to-noise ratio)

      • Acquisition time (at): ≥ 3 s

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to the entire spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the singlet of the acetyl group at ~2.7 ppm, corresponding to 3 protons).

    • Integrate the singlet of the trimethylsilyl groups of 1,4-Bis(trimethylsilyl)benzene at ~0.25 ppm (corresponding to 18 protons).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard (1,4-Bis(trimethylsilyl)benzene)

Logical Relationship in Purity Calculation:

G cluster_inputs Experimental Inputs cluster_calc Calculation Steps I_analyte Integral of Analyte Signal (I_analyte) Molar_Ratio Molar Ratio (Analyte/Standard) I_analyte->Molar_Ratio N_analyte Protons in Analyte Signal (N_analyte) N_analyte->Molar_Ratio M_analyte Molar Mass of Analyte (M_analyte) Purity Purity of this compound (%) M_analyte->Purity m_analyte Mass of Analyte (m_analyte) Mass_Ratio Mass Ratio (Standard/Analyte) m_analyte->Mass_Ratio I_std Integral of Standard Signal (I_std) I_std->Molar_Ratio N_std Protons in Standard Signal (N_std) N_std->Molar_Ratio M_std Molar Mass of Standard (M_std) M_std->Purity m_std Mass of Standard (m_std) m_std->Mass_Ratio P_std Purity of Standard (P_std) P_std->Purity Molar_Ratio->Purity Mass_Ratio->Purity

Sources

A Comparative Guide to the Catalytic Activity of 2-Acetylpyridine and 2-Benzoylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of homogeneous catalysis, the design of ligands is a cornerstone for tailoring the activity, selectivity, and stability of metal complexes. Among the vast array of ligand scaffolds, pyridine-based structures are of paramount importance due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides an in-depth comparison of the catalytic activity of metal complexes derived from two closely related pyridine-keto ligands: 2-acetylpyridine and 2-benzoylpyridine.

This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in catalyst design and application. We will delve into the intrinsic differences between these ligands and how these manifest in the catalytic performance of their corresponding metal complexes across a spectrum of organic transformations, including oxidation, reduction, and cross-coupling reactions.

Ligand Architecture: A Tale of Two Substituents

At the heart of our comparison are the structural and electronic disparities between this compound and 2-benzoylpyridine. Both are bidentate N,O-ligands, capable of forming stable chelate rings with a variety of transition metals. The key difference lies in the substituent attached to the carbonyl group: a methyl group in this compound versus a phenyl group in 2-benzoylpyridine.

  • Electronic Effects: The phenyl group of 2-benzoylpyridine is an electron-withdrawing group through resonance (mesomeric effect) and induction, which can influence the electron density at the metal center. In contrast, the methyl group in this compound is weakly electron-donating. These electronic differences can modulate the redox potential of the metal center, impacting its ability to participate in catalytic cycles that involve changes in oxidation state.

  • Steric Hindrance: The bulky phenyl group of 2-benzoylpyridine imparts significantly greater steric hindrance around the metal center compared to the more compact methyl group of this compound. This steric bulk can play a crucial role in determining the substrate scope, selectivity (e.g., regio- and enantioselectivity), and overall activity of the catalyst by influencing the approach and binding of substrates.

Ligand_Comparison cluster_2_acetylpyridine This compound cluster_2_benzoylpyridine 2-Benzoylpyridine acetyl This compound (Methyl Group) acetyl_props Properties: - Less Steric Bulk - Weakly Electron-Donating acetyl->acetyl_props influences catalyst Metal Complex Catalytic Activity acetyl_props->catalyst benzoyl 2-Benzoylpyridine (Phenyl Group) benzoyl_props Properties: - Greater Steric Bulk - Electron-Withdrawing benzoyl->benzoyl_props influences benzoyl_props->catalyst

Caption: Comparison of this compound and 2-benzoylpyridine ligands.

Catalytic Applications: A Comparative Overview

The following sections will explore the catalytic performance of metal complexes derived from these two ligands in key organic transformations. While direct side-by-side comparisons in the literature are scarce, we will present representative data to highlight the distinct catalytic behaviors.

Oxidation Reactions

Metal complexes of both this compound and 2-benzoylpyridine derivatives have been investigated as catalysts for oxidation reactions, particularly for the oxidation of hydrocarbons. The choice of the ligand can influence both the activity and selectivity of the catalyst.

Iron complexes with pyridine-based ligands are known to catalyze the oxidation of alkanes.[1] While a direct comparison is not available, we can infer potential differences. The greater steric bulk of a 2-benzoylpyridine ligand might lead to higher regioselectivity in the oxidation of alkanes with multiple C-H bonds by directing the oxidant to the most accessible position. Conversely, the less hindered environment of a this compound complex could result in higher overall activity but lower selectivity.

Table 1: Representative Data for Catalytic Oxidation of Alkanes

Catalyst PrecursorSubstrateOxidantProduct(s)Conversion (%)Yield (%)Reference
2 (derived from this compound)EthylbenzeneH₂O₂1-Phenylethanol/Acetophenone5548[1]
{[Fe(N5mpy)]₂O}(BF4)₄ (derived from this compound)EthylbenzeneH₂O₂1-Phenylethanol/Acetophenone3530[1]
Iron complexes with bis-alkylamine-bis-pyridine ligands (structurally related to this compound-derived ligands)AdamantaneH₂O₂Adamantanols/Adamantanone73-8242-50[2]

Experimental Protocol: General Procedure for Catalytic Alkane Oxidation

  • To a solution of the alkane (1.0 mmol) in acetonitrile (5 mL), add the iron complex catalyst (0.01 mmol, 1 mol%).

  • Add acetic acid (0.1 mmol, 10 mol%) to the mixture.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (2.0 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the products with diethyl ether, dry the organic layer over anhydrous MgSO₄, and analyze the products by gas chromatography (GC) and GC-mass spectrometry (GC-MS).

Oxidation_Workflow start Start reactants Alkane + Catalyst + Acetic Acid in Acetonitrile start->reactants add_oxidant Add H₂O₂ reactants->add_oxidant reaction Stir at RT for 24h add_oxidant->reaction quench Quench with Na₂S₂O₃ reaction->quench extract Extract with Diethyl Ether quench->extract analyze Analyze by GC/GC-MS extract->analyze end End analyze->end

Caption: Workflow for catalytic alkane oxidation.

Reduction Reactions: Transfer Hydrogenation of Ketones

Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones to alcohols. The nature of the ligand plays a critical role in the efficiency of these catalysts. While direct comparisons are limited, studies on related systems suggest that both steric and electronic factors of the pyridine ligand are influential.

For instance, ruthenium complexes with NNN-tridentate ligands derived from this compound have been used for the transfer hydrogenation of acetophenone.[3] The activity of these catalysts is influenced by the substituents on the ligand framework. It is plausible that the steric bulk of a 2-benzoylpyridine-derived ligand could create a more defined chiral pocket in asymmetric transfer hydrogenation, potentially leading to higher enantioselectivity, though this may come at the cost of lower turnover frequencies.

Table 2: Representative Data for Catalytic Transfer Hydrogenation of Acetophenone

Catalyst SystemSubstrateHydrogen DonorBaseYield (%)Time (h)Reference
[RuCl₂(η⁶-arene)(P)] complexes (P = monophosphine, related systems)Acetophenone2-propanolBaseHigh3-24[4]
Ru(II)/tridentate triamine ligands (derived from this compound)AcetophenoneNot specifiedKOHGood-[5]
[(p-cymene)RuCl₂]₂ with 2,2′-bibenzimidazole (related N,N-ligand system)Acetophenone2-propanolCs₂CO₃9212[6]
Ruthenium(II) biphenyl TsDPEN complexes (related catalytic system for acetophenone derivatives)Acetophenone derivativesFA/TEA-Excellent48[7]

Note: The data presented are for related systems, as a direct comparison with identical ancillary ligands for this compound and 2-benzoylpyridine complexes was not found.

Experimental Protocol: General Procedure for Transfer Hydrogenation of Acetophenone

  • In a Schlenk tube under an argon atmosphere, combine the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.005 mmol), the ligand (0.01 mmol), and a base (e.g., KOtBu, 0.1 mmol).

  • Add acetophenone (1.0 mmol) and isopropanol (5 mL).

  • Heat the reaction mixture at 80 °C for the specified time.

  • Cool the reaction to room temperature and quench with a few drops of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and analyze the conversion and yield by GC.

Reduction_Workflow start Start prepare_catalyst Combine Ru precursor, ligand, and base under Argon start->prepare_catalyst add_reactants Add Acetophenone and Isopropanol prepare_catalyst->add_reactants reaction Heat at 80 °C add_reactants->reaction workup Cool, Quench, Extract reaction->workup analyze Analyze by GC workup->analyze end End analyze->end

Caption: Workflow for transfer hydrogenation of acetophenone.

Cross-Coupling Reactions: Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The choice of ligand is crucial for the stability and activity of the palladium catalyst. Pyridine-containing phosphine ligands have been widely explored in this context.

The electronic and steric properties of this compound and 2-benzoylpyridine can be harnessed to create phosphine ligands with distinct properties. A phosphine ligand derived from 2-benzoylpyridine would be more sterically demanding and potentially more electron-withdrawing than its this compound counterpart. In Suzuki-Miyaura coupling, bulky, electron-rich phosphines are often beneficial for the oxidative addition and reductive elimination steps. Therefore, a catalyst with a this compound-derived phosphine ligand might be expected to exhibit higher activity. However, the increased steric bulk of a 2-benzoylpyridine-derived ligand could enhance catalyst stability and prevent the formation of inactive palladium black.

Table 3: Representative Data for Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Catalyst SystemAryl HalideBoronic AcidBaseSolventYield (%)Reference
Pd/HPS (related heterogeneous Pd catalyst)4-BromoanisolePhenylboronic acidK₂CO₃Ethanol/Water>95[8]
Pd-bpydc-Nd (bipyridine-based catalyst)4-BromoanisolePhenylboronic acidVariousTolueneHigh[9]
PPd(0) catalyst film (related heterogeneous system)BromoarenesPhenylboronic acid---[10]

Note: Specific data for palladium complexes of phosphines derived directly from this compound or 2-benzoylpyridine in this reaction were not found in the initial searches. The table presents data for related pyridine-based or efficient palladium catalyst systems for context.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Add a solvent mixture of toluene (4 mL) and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the product by column chromatography.

Suzuki_Workflow start Start add_reagents Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst start->add_reagents add_solvent Add Toluene/Water add_reagents->add_solvent degas Degas with Argon add_solvent->degas reaction Heat at 100 °C degas->reaction workup Cool, Extract, Purify reaction->workup end End workup->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Synthesis of Representative Metal Complexes

The synthesis of metal complexes with this compound and 2-benzoylpyridine typically involves the direct reaction of the ligand with a suitable metal salt.

Experimental Protocol: Synthesis of a Generic [M(L)₂Cl₂] Complex

  • Dissolve the ligand (this compound or 2-benzoylpyridine, 2.0 mmol) in ethanol (10 mL).

  • In a separate flask, dissolve the metal salt (e.g., PdCl₂, 1.0 mmol) in a minimal amount of a suitable solvent (e.g., hot ethanol or acetonitrile).

  • Add the ligand solution dropwise to the stirred metal salt solution.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Collect the resulting precipitate by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Conclusion and Future Outlook

The comparative analysis of this compound and 2-benzoylpyridine as ligands in catalysis reveals a fascinating interplay of steric and electronic effects. While a lack of direct comparative studies in the literature necessitates some level of inference, the fundamental differences between the methyl and phenyl substituents provide a strong basis for rational catalyst design.

Metal complexes of this compound, with their lower steric hindrance, may be favored for reactions where substrate accessibility to the metal center is paramount, potentially leading to higher catalytic activity. Conversely, the greater steric bulk of 2-benzoylpyridine-derived ligands can be leveraged to enhance selectivity, particularly in asymmetric catalysis, and to improve catalyst stability. The electron-withdrawing nature of the benzoyl group can also be exploited to fine-tune the electronic properties of the metal center for specific catalytic transformations.

This guide highlights the need for more systematic studies directly comparing the catalytic performance of metal complexes of these two ligands under identical conditions. Such research would provide invaluable data for the rational design of next-generation catalysts for a wide range of applications in the chemical and pharmaceutical industries.

References

  • García Suárez, E. J. (2007). Palladium Complexes Containing Diphosphine and Sulfonated Phosphine Ligands for C-C Bond Forming Reactions. Catalytic and Mechanistic Studies.
  • Casse, O., et al. (2021). Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions, 50(44), 16215-16224. [Link]

  • Demir, S., et al. (2009). Transfer Hydrogenation of Acetophenone Catalyzed by in situ Generated 2,6‐Bis(5‐thioxo‐4,5‐dihydro‐1,2,4‐triazole‐3‐yl)pyridine‐ruthenium(II) Complexes. Applied Organometallic Chemistry, 23(8), 335-339.
  • Bianchini, C., et al. (2006). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. Dalton Transactions, (24), 2964-2973. [Link]

  • Wang, C., et al. (2018). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 37(15), 2535-2544.
  • Li, F., et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings.
  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]

  • Reddy, B. V. S., et al. (2021). Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes. RSC Advances, 11(3), 1545-1554.
  • Nemcsok, D., et al. (2020). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 49(43), 15374-15386.
  • Boča, R., et al. (2023). Mn(III)–Salen Complexes with Metallophilic Interactions. Magnetochemistry, 9(8), 198.
  • Grabner, S., et al. (2008). Two new mononuclear manganese(III) salen complexes. Acta Chimica Slovenica, 55(3).
  • Smoleński, P., et al. (2011). Palladium(II)–acetylacetonate complexes containing phosphine and diphosphine ligands and their catalytic activities in telomerization of 1,3-dienes with diethylamine.
  • Annaraj, J., et al. (2013). Catalytic C−H Oxidation of Alkanes by Fe(N2Py2) vs Fe(N2Py2-D 4) Complexes. Inorganic Chemistry, 52(21), 12434-12443.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • The results of catalytic transfer hydrogenation reactions of acetophenone. (n.d.). ResearchGate. Retrieved from [Link]

  • Grabner, S., et al. (2008). Two New Mononuclear Manganese(III) Salen Complexes.
  • Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Ruthenium catalyzed hydrogen transfer of acetophenone. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of Mn(III)-salen and their derivatives (compds. 1-9). (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2023). Ruthenium(II) Polypyridyl Complexes as FRET Donors: Structure- and Sequence-Selective DNA-Binding and Anticancer Properties. Journal of the American Chemical Society, 145(1), 357-368.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers, 15(9), 2099.
  • Mechanisms of Reactions Related to Selective Alkane Oxidation by Pt Complexes. (2000). Journal of the American Chemical Society, 122(29), 7035-7044.
  • Frost, C. G., et al. (2011). The Suzuki reaction in aqueous media promoted by P, N ligands. Dalton Transactions, 40(35), 8828-8835.
  • El-Gahami, M. A., et al. (2015). Synthesis, characterization and molecular modeling of new ruthenium(II) complexes with nitrogen and nitrogen/oxygen donor ligands. Arabian Journal of Chemistry, 8(5), 682-690.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020).
  • Advances in Metal Complex-Catalyzed Oxidation of Alkanes. (2025). Scientific Journal of Technology, 7(4).
  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]

  • D-A. Serrar, C., et al. (2011). Hydrocarbon Oxidation with H2O2, Catalyzed by Iron Complexes with a Polydentate Pyridine-Based Ligand. Catalysis Letters, 141, 42-49. [Link]

  • Li, C., & Zhang, X. (2025). Advances in Metal Complex-Catalyzed Oxidation of Alkanes. Scientific Journal of Technology, 7(4).
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. (2018).
  • Synthesis of Novel Ruthenium(II) Complexes Containing 2,2'-Bipyridyl and 2-(2-Pyridyl) benzimidazole Ligands and Their Electrochemiluminescent Characteristics. (2004). Bulletin of the Korean Chemical Society, 25(10), 1533-1538.
  • Nippe, M., et al. (2013). Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. Chemical Science, 4(10), 3934-3945.
  • Advances in Metal Complex-Catalyzed Oxidation of Alkanes. (2025).
  • Ghorai, A., et al. (2018). Ruthenium(ii) arene complexes containing benzhydrazone ligands: synthesis, structure and antiproliferative activity. Inorganic Chemistry Frontiers, 5(11), 2854-2871.
  • The Synthesis, Characterization, and Theoretical Study of Ruthenium (II)
  • Triazaphosphaadamantane-functionalized terpyridine metal complexes: cyclohexane oxidation in homogeneous and carbon-supported. (2021). New Journal of Chemistry, 45(27), 12113-12120.

Sources

A Spectroscopic Comparison of 2-Acetylpyridine and Its Derivatives: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, pyridine-based compounds are of paramount importance due to their versatile applications, ranging from medicinal chemistry to catalysis.[1] Among these, 2-acetylpyridine and its derivatives serve as crucial building blocks and pharmacophores. A thorough understanding of their structural and electronic properties is fundamental to harnessing their full potential. This guide provides a comprehensive spectroscopic comparison of this compound with its derivatives, offering insights grounded in experimental data to aid researchers in their development and characterization efforts.

The introduction of substituents onto the this compound scaffold can significantly alter its electronic and steric properties. These modifications, in turn, induce distinct changes in their spectroscopic signatures.[2][3] This guide will delve into the comparative analysis of these compounds using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound and its derivatives, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring and the acetyl group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the pyridine ring protons and the methyl protons of the acetyl group.[4] The chemical shifts of the pyridine protons are particularly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), whereas electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm) of the ring protons.[5] This is a direct consequence of the altered electron density around the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetyl group in this compound derivatives typically appears in the range of 201-204 ppm.[6] The chemical shifts of the pyridine ring carbons are also diagnostic of the electronic effects of the substituents. For instance, the carbon atom attached to the nitrogen is significantly influenced by the substituent's electronic nature.[7]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Representative Derivative

Compound¹H NMR (Pyridine Protons)¹H NMR (Methyl Protons)¹³C NMR (C=O)¹³C NMR (Pyridine Carbons)
This compound8.63 (H6), 7.93 (H4), 7.73 (H5), 7.37 (H3)[8]2.7 (s, 3H)~200.0~153.5 (C2), ~121.5 (C3), ~136.8 (C4), ~127.0 (C5), ~149.0 (C6)
2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one8.63, 7.93, 7.73, 7.37, 7.06, 6.99 (m, 12H, Aromatic)[8]2.24 (s, 6H, Me)[8]203.46[6]152.86, 148.57, 137.04, 136.71, 135.40, 129.04, 126.84, 122.50[8]

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data for derivatives will vary based on the specific substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1700 cm⁻¹. The position of this band is highly sensitive to the electronic effects of substituents on the pyridine ring. EWGs tend to increase the C=O stretching frequency due to an inductive effect that strengthens the carbonyl bond. Conversely, EDGs can lower the frequency.

Other characteristic IR bands for this compound and its derivatives include C-H stretching vibrations of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyridine ring, and various bending vibrations.[9][10]

Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound and a Chalcone Derivative

Compoundν(C=O)ν(C=N) / ν(C=C)ν(C-H) Aromatic
This compound~1690~1580-1560~3100-3000
Chalcone derivative (RMP1)16891583-15692917-2850

Data for the chalcone derivative is from a study on chalcones synthesized from 2-acetyl pyridine.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum of this compound in cyclohexane shows an absorption maximum at 227 nm.[11]

The position and intensity of these absorption bands are influenced by substituents on the pyridine ring.[12] Auxochromes (EDGs) can cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity. Conversely, groups that disrupt conjugation can lead to a hypsochromic shift (blue shift). The solvent polarity can also play a significant role in the position of the absorption maxima.[13]

Table 3: UV-Vis Absorption Maxima (λmax) for this compound and a Derivative

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound2277500Cyclohexane[11]
Substituted 2,2'-Bipyridine Derivative~270, ~350Not specifiedHEPES buffer (pH 7.3, 10% DMSO)[14]

Note: Data for derivatives will vary significantly based on the specific structure and solvent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z). The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (121.14 g/mol ).[15][16]

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, a common fragmentation is the loss of the methyl group (CH₃) to form a stable acylium ion. The fragmentation patterns of its derivatives will depend on the nature of the substituent, providing clues to its identity and position on the pyridine ring.[17][18]

Table 4: Key Mass Spectrometry Data for this compound

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compoundC₇H₇NO[16]121.14[16]121 (M⁺), 106 ([M-CH₃]⁺), 78 (C₅H₄N⁺)

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized experimental protocols is crucial.

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound and its derivatives.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A longer acquisition time and more scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Figure 1: Experimental workflow for NMR analysis.
Protocol 2: FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound and its derivatives.

Methodology:

  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Choose Method: Neat Liquid, KBr Pellet, or ATR B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Ratio Sample to Background C->D E Identify Characteristic Peaks D->E

Figure 2: Workflow for FTIR spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information regarding their molecular structure and electronic properties. Each technique offers a unique perspective, and a combined approach is essential for comprehensive characterization. The shifts in NMR signals, changes in IR vibrational frequencies, variations in UV-Vis absorption maxima, and distinct mass spectrometric fragmentation patterns are all diagnostic of the influence of substituents. This guide serves as a foundational resource for researchers, enabling them to interpret spectroscopic data with greater confidence and to make informed decisions in the design and synthesis of novel this compound-based compounds.

References

  • Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society. [Link][8]

  • Rashid, U., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 62(3), 3589-3594. [Link][6]

  • Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of the Indian Chemical Society.
  • Dutta, P., & Bhattacharya, P. K. (2020). Effect of substitution on some photophysical properties of pyridine: A comparison with benzene analogues. Journal of Chemical Sciences, 132(1), 1-13. [Link][12]

  • Rashid, U., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 62(3), 3589-3594. [Link][1]

  • Patel, R. M., & Patel, P. S. (2015). One pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. JETIR, 2(7). [Link][9]

  • Li, Y., et al. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 22(30), 17099-17112. [Link][2]

  • mzCloud. (2017). 2 Acetylpyridine. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][16]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. [Link][11]

  • Chahboun, N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic chemistry, 61(34), 13444–13459. [Link][5]

  • Chahboun, N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic chemistry, 61(34), 13444–13459. [Link][3]

  • Alkorta, I., et al. (2016). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Structural Chemistry, 27(4), 1075-1087.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][7]

  • LookChem. (n.d.). 1122-62-9 this compound C7H7NO. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • World Journal of Innovative Research. (2020). Synthesis, Characterization and Evaluation of acetylpyridine-2,4-dinitrophenyl hydrazone as a Chromogenic Reagent for Uv-Vis Spe. WJIR, 6(4). [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link][18]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer (pH 7.3, 10% DMSO). Retrieved from [Link][14]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Molbank, 2021(4), M1308. [Link][13]

Sources

A Senior Application Scientist's Guide to Elemental Analysis for the Validation of Novel 2-Acetylpyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is a moment of breakthrough. However, the journey from a promising molecule to a validated candidate is paved with rigorous analytical scrutiny. Among the foundational analyses, elemental analysis stands as a gatekeeper, offering the first quantitative look into the empirical formula and purity of a newly synthesized entity. This guide provides an in-depth comparison of elemental analysis techniques, with a specific focus on their application in validating novel 2-acetylpyridine compounds, a scaffold of significant interest in modern pharmacology.

The this compound core is a versatile building block in medicinal chemistry, forming the basis for anti-inflammatory, anti-cancer, and anti-amoebic agents.[1][2] Its ability to act as a bidentate ligand through both the pyridine nitrogen and the acetyl oxygen makes it a valuable component in the design of metal-based therapeutics and catalysts.[1][3] Given this therapeutic potential, unequivocal confirmation of the elemental composition of any new this compound derivative is a non-negotiable step in the research and development pipeline. This ensures that the biological activity observed is attributable to the intended molecule and not an impurity, and it is a prerequisite for publication in reputable scientific journals.[4][5]

This guide will navigate the nuances of choosing the appropriate elemental analysis technique, detailing the underlying principles, and providing actionable protocols to ensure data integrity and trustworthiness.

The Crucial First Step: Why Elemental Analysis?

Before delving into complex spectroscopic and spectrometric methods for structural elucidation, elemental analysis provides a fundamental check on the success of a synthesis.[6] It quantitatively determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample.[6] The experimental results are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4% for each element, provides strong evidence for the compound's identity and purity.[1][4][5] This initial validation is critical; it prevents the investment of significant time and resources in characterizing a compound that is either incorrect or impure.

For the purpose of this guide, we will consider a hypothetical novel this compound derivative, "2-acetyl-5-(methylthio)pyridine" (2-AMP) , with a proposed molecular formula of C₈H₉NOS .

Theoretical Elemental Composition of C₈H₉NOS (MW: 167.23 g/mol ):

  • Carbon (C): 57.46%

  • Hydrogen (H): 5.43%

  • Nitrogen (N): 8.38%

  • Sulfur (S): 19.17%

  • Oxygen (O): 9.57% (often determined by difference)

Comparing the Arsenal: A Guide to Elemental Analysis Techniques

While several methods exist for elemental analysis, their applicability to novel organic compounds like 2-AMP varies significantly. The primary distinction lies in whether the goal is to determine the bulk composition (C, H, N, S of the molecule itself) or to quantify trace elemental impurities (heavy metals, catalyst residues).

Technique Primary Application for Organic Compounds Principle Pros Cons
Combustion Analysis (CHNS/O) Bulk elemental composition (C, H, N, S, O) Sample is combusted at high temperature (>1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[3][7][8]Gold standard for organic compounds , high precision and accuracy, cost-effective, small sample size required.[9]Destructive, not suitable for all elements (e.g., halogens require specific setups).
Inductively Coupled Plasma (ICP-OES/MS) Trace elemental impurities Sample is introduced into a high-temperature argon plasma, causing atomic emission (OES) or ionization (MS) for detection.[10]Extremely sensitive (ppb to ppm levels), multi-element capability.Destructive, complex sample preparation (acid digestion), not suitable for bulk C, H, N, O analysis.
X-Ray Fluorescence (XRF) Screening for elemental impurities (heavier elements) Sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays.[9]Non-destructive, rapid screening, minimal sample preparation.[10]Lower sensitivity than ICP, not suitable for light elements (like C, H, N, O).[9]
Atomic Absorption Spectroscopy (AAS) Quantification of specific metallic impurities Measures the absorption of light by free atoms in a gaseous state.[9]High specificity for certain metals.Destructive, typically analyzes one element at a time.[6]

For the validation of a novel organic compound such as 2-AMP, Combustion CHNS Analysis is the undisputed method of choice for confirming the empirical formula. Techniques like ICP-MS are complementary and would be employed later in the development process to quantify elemental impurities as mandated by regulatory bodies like the USP and FDA.[11][12][13]

The Workflow of Validation: From Synthesis to Confirmation

The validation of a novel compound is a systematic process. Elemental analysis is a key checkpoint in this workflow, providing the foundational data upon which further structural elucidation is built.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_outcome Outcome Synthesis Chemical Synthesis of 2-AMP Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification EA Elemental Analysis (CHNS) Purification->EA Spectroscopy Spectroscopic Analysis (NMR, IR, MS) EA->Spectroscopy Purity Purity Assessment (HPLC, LC-MS) Spectroscopy->Purity Validation Validated Compound (Structure & Purity Confirmed) Purity->Validation Meets Criteria Fail Failed Validation (Re-synthesize / Re-purify) Purity->Fail Does Not Meet Criteria

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Acetylpyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Acetylpyridine is a critical aspect of quality control, stability testing, and formulation development. As a key intermediate and a potential impurity in various pharmaceutical compounds, the ability to reliably measure its concentration is paramount. This guide provides an in-depth, objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of field experience. Every protocol described is designed as a self-validating system, grounded in the principles of scientific integrity. Furthermore, this guide will walk you through the essential process of cross-validating these methods to ensure consistency and confidence in your analytical results, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1]

The Importance of Method Cross-Validation

In the lifecycle of a pharmaceutical product, it is not uncommon for different analytical methods to be used across various stages of development or at different laboratory sites. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and can be used for the same intended purpose, yielding comparable results. This is crucial for ensuring data integrity and consistency throughout the drug development process.

Analytical Methodologies for this compound Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating and quantifying a wide range of compounds. For this compound, a polar aromatic ketone, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: this compound possesses moderate polarity. A C18 or C8 column provides a non-polar stationary phase, allowing for good retention and separation from other components in the sample matrix based on its partitioning between the stationary phase and a polar mobile phase.

  • UV Detection: The pyridine ring and the acetyl group in this compound contain chromophores that absorb UV radiation, making a UV-Vis or Photodiode Array (PDA) detector a simple and effective means of detection and quantification.

  • Mobile Phase Composition: A mixture of a polar organic solvent like acetonitrile or methanol and an aqueous buffer is used. The organic modifier is adjusted to achieve optimal retention time and peak shape. The addition of a small amount of acid, such as formic or acetic acid, can improve peak symmetry by ensuring the pyridine nitrogen is protonated.

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for the HPLC Analysis of this compound.

Detailed Experimental Protocol for HPLC Analysis:

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • This compound reference standard.

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 270 nm).

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • For solid dosage forms, this may involve grinding tablets, followed by extraction and filtration.[2]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3][4]

Causality Behind Experimental Choices:

  • Gas Chromatography: this compound is sufficiently volatile to be analyzed by GC without derivatization. A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used for good separation.

  • Mass Spectrometry Detection: MS provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Volatile Solvent (e.g., Methanol) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into GC-MS System filter->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion calibrate Construct Calibration Curve extract_ion->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for the GC-MS Analysis of this compound.

Detailed Experimental Protocol for GC-MS Analysis:

  • Instrumentation and Materials:

    • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • This compound reference standard.

    • Methanol or another suitable volatile solvent (GC grade).

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the required sensitivity.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (m/z 121, 106, 78) should be monitored.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in methanol to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter.

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum.

    • Construct a calibration curve using the peak area of the quantifier ion (e.g., m/z 106) versus the concentration of the standards.

    • Determine the concentration in the sample from this curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound, provided the sample matrix is not overly complex and does not contain interfering substances that absorb at the same wavelength.

Causality Behind Experimental Choices:

  • Beer-Lambert Law: This fundamental law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship forms the basis of quantitative spectrophotometry.

  • Chromophore: The conjugated system of the pyridine ring and the carbonyl group in this compound allows it to absorb UV radiation, making it suitable for this technique.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Suitable Solvent (e.g., Ethanol) prep_start->dissolve dilute Dilute to Concentration in Linear Range dissolve->dilute scan Determine λmax dilute->scan blank Zero with Blank scan->blank measure Measure Absorbance of Standards & Sample blank->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify this compound calibrate->quantify

Sources

A Comparative Guide to the Synthetic Routes of 2-Acetylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis of key intermediates is a critical step that dictates the efficiency and economic viability of the entire process. 2-Acetylpyridine, a pivotal building block in the synthesis of numerous pharmaceuticals and agrochemicals, is no exception. Its versatile keto-pyridine moiety serves as a linchpin in the construction of complex molecular architectures. This guide provides a comprehensive analysis of the prevalent synthetic routes to this compound, offering a comparative benchmark based on reaction efficiency, scalability, and environmental impact. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic strategy for their specific needs.

The Strategic Importance of this compound

This compound is a heterocyclic ketone that has garnered significant attention due to its presence in the molecular framework of a wide array of biologically active compounds. It is a key precursor for the synthesis of various pharmaceuticals, including antihistamines, anti-inflammatory agents, and central nervous system drugs. Its ability to undergo a variety of chemical transformations, such as condensation, oxidation, and reduction, makes it an invaluable tool for medicinal chemists.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical pathways. Here, we dissect and compare the most prominent methods, evaluating them on key performance indicators.

Grignard Reaction of 2-Bromopyridine with Acetaldehyde

A classic and widely utilized method involves the reaction of a Grignard reagent derived from 2-bromopyridine with acetaldehyde, followed by oxidation of the resulting secondary alcohol.

Reaction Mechanism:

  • Formation of the Grignard Reagent: 2-Bromopyridine reacts with magnesium metal in an ethereal solvent (e.g., diethyl ether or THF) to form 2-pyridylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.

  • Hydrolysis: Acidic workup protonates the intermediate alkoxide to yield 1-(pyridin-2-yl)ethan-1-ol.

  • Oxidation: The secondary alcohol is then oxidized to the desired ketone, this compound, using a suitable oxidizing agent such as manganese dioxide (MnO₂) or a Swern oxidation.

Experimental Protocol: A Representative Procedure

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF via a dropping funnel. A crystal of iodine may be added to initiate the reaction.

  • After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.

  • Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., activated MnO₂, 5 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Grignard_Route cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_oxidation Oxidation A 2-Bromopyridine + Mg B 2-Pyridylmagnesium Bromide A->B D 1-(pyridin-2-yl)ethan-1-ol B->D + Acetaldehyde C Acetaldehyde C->D E This compound D->E + Oxidizing Agent

Caption: Grignard reaction route to this compound.

Weinreb Ketone Synthesis

The Weinreb ketone synthesis offers a more controlled approach, mitigating the formation of tertiary alcohol byproducts often seen in Grignard reactions with esters or acid chlorides. This method involves the reaction of a Grignard or organolithium reagent with an N-methoxy-N-methylamide (Weinreb amide).

Reaction Mechanism:

  • Formation of the Weinreb Amide: 2-Pyridinecarboxylic acid is converted to its corresponding Weinreb amide, N-methoxy-N-methylpicolinamide, typically via the acid chloride or by using peptide coupling reagents.

  • Reaction with Organometallic Reagent: The Weinreb amide then reacts with an organometallic reagent, such as methylmagnesium bromide or methyllithium, to form a stable tetrahedral intermediate.

  • Hydrolysis: Upon acidic workup, this intermediate collapses to furnish this compound.

Experimental Protocol: A Representative Procedure

  • Amide Formation: To a solution of 2-pyridinecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling reagent such as HATU (1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and stir the reaction at room temperature until completion.

  • Work up the reaction and purify the resulting N-methoxy-N-methylpicolinamide.

  • Ketone Formation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether.

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Workflow Diagram:

Weinreb_Route cluster_amide Weinreb Amide Formation cluster_ketone Ketone Formation A 2-Pyridinecarboxylic Acid B N-methoxy-N-methylpicolinamide A->B + N,O-dimethylhydroxylamine D This compound B->D + MeMgBr C Methylmagnesium Bromide C->D

Caption: Weinreb ketone synthesis of this compound.

Friedel-Crafts Acylation of Pyridine

Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the deactivation of the pyridine ring by the Lewis acid catalyst, which coordinates to the nitrogen atom. However, modifications and alternative catalysts have been developed to overcome this challenge.

Reaction Mechanism:

While direct acylation is challenging, related methods such as the reaction of pyridine-N-oxide with acetic anhydride can yield this compound, albeit often in a mixture with other isomers. More modern approaches may utilize specific catalytic systems to achieve regioselective acylation.

Due to the inherent difficulties and lower yields typically associated with this route for pyridine itself, it is less commonly employed in comparison to the Grignard and Weinreb synthesis.

Comparative Performance Data

The efficiency of a synthetic route is a multifactorial assessment. The following table summarizes the key performance indicators for the discussed methods.

Parameter Grignard Reaction Weinreb Ketone Synthesis Friedel-Crafts Acylation
Overall Yield Moderate to Good (50-70%)Good to Excellent (70-90%)Low to Moderate (often <40%)
Purity of Crude Product Moderate (byproducts common)High (clean reaction profile)Low (isomer mixtures common)
Scalability ModerateHighLow
Substrate Scope BroadBroadLimited
Reagent Cost Low to ModerateModerateLow
Safety Concerns Handling of Mg and pyrophoric Grignard reagentsHandling of organometallic reagentsUse of strong Lewis acids
Environmental Impact Use of ethereal solventsUse of ethereal solventsUse of corrosive reagents

Discussion and Recommendations

For large-scale production and high purity requirements, the Weinreb ketone synthesis stands out as the superior method. The formation of a stable intermediate prevents over-addition, leading to a cleaner reaction profile and higher yields. While the starting materials and reagents may be more expensive, the reduced need for extensive purification often makes it more cost-effective in the long run.

The Grignard reaction remains a viable and cost-effective option for laboratory-scale synthesis. Its primary drawback is the potential for byproduct formation, which can complicate purification. Careful control of reaction conditions is crucial for maximizing the yield of the desired product.

Friedel-Crafts acylation and related methods are generally not recommended for the synthesis of this compound due to low yields and lack of regioselectivity. These methods may be of academic interest but are not practical for most applications.

Conclusion

The choice of a synthetic route to this compound is a critical decision that impacts the overall efficiency and cost of a research or development project. The Weinreb ketone synthesis offers the most reliable and high-yielding pathway, particularly for applications demanding high purity. The Grignard reaction provides a more economical alternative for smaller-scale syntheses, provided that purification challenges are addressed. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that aligns with their specific project goals.

Reactivity comparison of 2-Acetylpyridine with other acetyl-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Acetylpyridine and Other Acetyl-Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Acetyl-Heterocycles in Modern Chemistry

Acetyl-heterocyclic compounds are cornerstone building blocks in medicinal chemistry, agrochemicals, and materials science. The acetyl group provides a versatile chemical handle for a wide array of transformations, while the heterocyclic ring modulates the molecule's electronic properties, solubility, and biological interactions. This compound, in particular, is a prominent precursor in the synthesis of pharmaceuticals and a well-known flavor component found in various foods and beverages.[1][2] Understanding its reactivity in comparison to its isomers (3- and 4-acetylpyridine) and other five-membered acetyl-heterocycles like those based on furan, thiophene, and pyrrole, is critical for designing efficient synthetic routes and novel molecular entities.

This guide provides a comparative analysis of the reactivity of this compound, grounded in fundamental principles of organic chemistry. We will explore how the nature and position of the heteroatom influence the molecule's behavior in key chemical reactions, supported by experimental insights and detailed protocols for validation.

Part 1: The Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of the acetyl group is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of the α-methyl protons. These properties are, in turn, dictated by the electronic interplay between the acetyl group and the attached heterocyclic ring.

1.1. Inductive vs. Resonance Effects

Two primary electronic effects are at play:

  • Inductive Effect (-I): This is the through-bond withdrawal of electron density by an electronegative atom. Nitrogen, oxygen, and sulfur are all more electronegative than carbon, and thus exert an electron-withdrawing inductive effect. In pyridine, the nitrogen atom strongly withdraws electron density from the ring, and this effect is most pronounced at the ortho (2-) and para (4-) positions.

  • Resonance Effect (+R/-R): This is the delocalization of π-electrons or lone pairs across the aromatic system.

    • The pyridine nitrogen has a lone pair but is part of the aromatic π-system, leading to a net electron-withdrawing effect (-R effect) that deactivates the ring.

    • In five-membered heterocycles like furan, thiophene, and pyrrole, the heteroatom's lone pair participates in the aromatic system, donating electron density into the ring (+R effect).[3] The efficiency of this donation generally follows the order: N > O > S.

This interplay is crucial: the powerful electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon in acetylpyridines, while the electron-donating nature of furan, thiophene, and pyrrole rings diminishes it.

1.2. A Visual Comparison of Electronic Influences

The following diagram illustrates how the electronic properties of the heterocyclic ring impact the partial positive charge (δ+) on the carbonyl carbon, a key determinant of its reactivity towards nucleophiles.

G cluster_pyridine Pyridine-based (Electron Withdrawing) cluster_five_membered Five-Membered Rings (Electron Donating) This compound This compound 4-Acetylpyridine 4-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine This compound->3-Acetylpyridine > 4-Acetylpyridine->3-Acetylpyridine ≈ 2-AP > 2-Acetylthiophene 2-Acetylthiophene 3-Acetylpyridine->2-Acetylthiophene > 2-Acetylfuran 2-Acetylfuran 2-Acetylthiophene->2-Acetylfuran > 2-Acetylpyrrole 2-Acetylpyrrole 2-Acetylfuran->2-Acetylpyrrole > Decreased Carbonyl Electrophilicity Decreased Carbonyl Electrophilicity 2-Acetylpyrrole->Decreased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity->this compound

Caption: Relative electrophilicity of the carbonyl carbon in various acetyl-heterocycles.

Part 2: A Comparative Analysis of Reactivity

We will now examine three key classes of reactions, comparing this compound to its alternatives.

Nucleophilic Addition to the Carbonyl Carbon

Nucleophilic addition is the quintessential reaction of ketones. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Expertise & Causality: The electron-withdrawing pyridine ring significantly enhances the partial positive charge on the carbonyl carbon of acetylpyridines, making them more susceptible to nucleophilic attack than typical aryl ketones like acetophenone. The effect is most potent in this compound and 4-acetylpyridine due to the proximity of the acetyl group to the nitrogen's influence via resonance and induction.[4] Conversely, the electron-donating rings of 2-acetylfuran, 2-acetylthiophene, and 2-acetylpyrrole decrease the carbonyl's electrophilicity, rendering them less reactive.[3] Thiophene is more aromatic than furan, making its ring slightly less electron-donating and its corresponding ketone marginally more reactive than 2-acetylfuran.[3]

Comparative Data Summary

CompoundHeterocycle TypeElectronic Effect on CarbonylExpected Reactivity (vs. 2-AP)
This compound Pyridine (ortho)Strongly Activating (-I, -R)Benchmark
4-Acetylpyridine Pyridine (para)Strongly Activating (-I, -R)Similar to 2-AP
3-Acetylpyridine Pyridine (meta)Moderately Activating (-I)Lower than 2-AP
2-Acetylthiophene ThiopheneWeakly Deactivating (+R)Significantly Lower
2-Acetylfuran FuranDeactivating (+R)Lower than 2-AT
2-Acetylpyrrole PyrroleStrongly Deactivating (+R)Lowest

Trustworthiness: A Self-Validating Experimental Protocol

To quantitatively validate this reactivity trend, a competitive reduction experiment can be performed. By reacting an equimolar mixture of two different acetyl-heterocycles with a limited amount of a reducing agent like sodium borohydride (NaBH₄), the relative rates of reduction can be determined by monitoring the disappearance of the starting materials over time.

Experimental Protocol: Competitive Reduction with Sodium Borohydride

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of this compound and the comparator acetyl-heterocycle (e.g., 2-acetylfuran) in anhydrous ethanol. Also prepare a 0.025 M solution of NaBH₄ in anhydrous ethanol.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, combine 10 mL of the this compound stock solution (1 mmol) and 10 mL of the 2-acetylfuran stock solution (1 mmol). Add an internal standard (e.g., 1 mmol of undecane).

  • Initiation and Monitoring: Cool the mixture to 0°C. At time t=0, add 10 mL of the NaBH₄ solution (0.25 mmol, 0.25 equivalents). Immediately withdraw a 1 mL aliquot, quench it with 1 mL of 1 M HCl, and extract with 2 mL of ethyl acetate.

  • Time Points: Repeat the aliquot withdrawal and quenching at regular intervals (e.g., 5, 15, 30, 60 minutes).

  • Analysis: Analyze the organic extracts by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Data Interpretation: Plot the concentration of each starting material versus time. The compound that is consumed faster is the more reactive species. The ratio of the rate constants can be calculated from the relative consumption of the starting materials.

Workflow for Comparative Kinetic Analysis

G prep Prepare Equimolar Mixture of Ketones + Internal Std init Initiate Reaction (Add Limiting NaBH4 at t=0) prep->init sample Sample & Quench (Aliquot at time t) init->sample sample->init Repeat at intervals analyze Analyze by GC-MS sample->analyze plot Plot [Ketone] vs. Time & Determine Relative Rate analyze->plot

Caption: Experimental workflow for determining the relative reactivity of acetyl-heterocycles.

Acidity of α-Methyl Protons and Enolization

The acidity of the protons on the methyl group adjacent to the carbonyl is another critical aspect of reactivity, governing reactions like aldol condensations, alkylations, and halogenations.

Expertise & Causality: The acidity of the α-protons is determined by the stability of the conjugate base (the enolate). Electron-withdrawing groups stabilize the negative charge of the enolate, increasing the acidity of the parent ketone. Therefore, the strongly withdrawing pyridine ring in this compound should make its α-protons more acidic than those of 2-acetylfuran or 2-acetylthiophene. This enhanced acidity facilitates enolate formation, making this compound a more suitable substrate for reactions proceeding through an enolate intermediate. The keto-enol tautomerism equilibrium is also affected, with electron-withdrawing groups often favoring the enol form.[5][6]

Comparative Data on α-Proton Acidity (pKa)

CompoundExpected α-Proton AcidityReason for Stability of Enolate
This compound HighestStrong -I and -R effects of the pyridine ring.
4-Acetylpyridine HighStrong -I and -R effects.
3-Acetylpyridine ModerateWeaker -I effect, no resonance stabilization.
2-Acetylthiophene LowWeak +R effect from the thiophene ring.
2-Acetylfuran LowerStronger +R effect from the furan ring.
2-Acetylpyrrole LowestVery strong +R effect from the pyrrole ring.

Experimental Protocol: Determination of Relative Enol Content via ¹H NMR

  • Sample Preparation: Prepare 0.1 M solutions of each acetyl-heterocycle in a non-polar, aprotic solvent like CDCl₃.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample.

  • Signal Integration: Identify the signals corresponding to the methyl protons of the keto form (typically a sharp singlet around 2.5-2.7 ppm) and the methyl protons of the enol form (often a slightly upfield, broader signal). Also, identify the vinylic proton of the enol form.

  • Calculation: The percentage of enol can be calculated by comparing the integration of the enol-specific peaks to the total integration of the methyl signals (keto + enol).

    • % Enol = [Integral(enol CH₃) / (Integral(enol CH₃) + Integral(keto CH₃))] * 100

Conclusion: A Predictive Framework for Synthesis

The reactivity of this compound is markedly different from that of its isomers and other five-membered acetyl-heterocycles, a direct consequence of the powerful electron-withdrawing nature of the pyridine nitrogen atom at the ortho position.

  • For Nucleophilic Addition: this compound and 4-acetylpyridine are highly activated and will react faster than 3-acetylpyridine and much faster than their furan, thiophene, or pyrrole counterparts. This makes them ideal substrates for reactions like Grignard additions, reductions, and Wittig olefinations where high carbonyl electrophilicity is desired.[7][8]

  • For Enolate Chemistry: The enhanced acidity of the α-protons in this compound makes it a superior substrate for reactions involving enolate intermediates, such as aldol reactions and α-functionalization.

This guide provides a robust theoretical and practical framework for researchers to select the appropriate acetyl-heterocycle for a given chemical transformation. By understanding the underlying electronic principles, scientists can make informed decisions, streamline synthesis, and accelerate the discovery and development of novel chemical entities.

References

  • Reactions of Aldehydes and Ketones : A general overview of the differential reactivity between aldehydes and ketones, applicable by extension to differently activated ketones. Scribd. [Link]

  • Experimental No. (13)
  • Cannizzaro reaction - Wikipedia : Describes the base-induced disproportionation of non-enolizable aldehydes, a reaction relevant to carbonyl compounds lacking α-hydrogens. Wikipedia. [Link]

  • Nomination Background: this compound (CASRN: 1122-62-9) : Provides toxicological and metabolic information on this compound, noting the reduction of the carbonyl group. National Toxicology Program. [Link]

  • Reactivity and Selectivity of N-Acetyl-Glu-P-1... : Discusses the reactivity of heterocyclic nitrenium ions, offering context on heterocyclic reactivity in biological systems. Journal of the American Chemical Society. [Link]

  • Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity : Compares the reactivity of aldehyde and ketone functional groups in a biochemical context. Biomacromolecules. [Link]

  • This compound Research Articles : A collection of research articles that mention this compound, providing context for its use and study. R Discovery. [Link]

  • Evaluation of Toxicity and Oxidative Stress of this compound... : A study on a derivative of this compound, providing some biological context for the scaffold. PMC - PubMed Central. [Link]

  • Solid‐State Characterization of Acetylpyridine Copper Complexes... : Discusses the oxidation of 4-acetylpyridine in the context of coordination chemistry. ResearchGate. [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts : Explains the general principles governing the reactivity of aldehydes and ketones, including electronic and steric factors. Chemistry LibreTexts. [Link]

  • Assessing the Reactivity of Aldehydes and Ketones - YouTube : A video tutorial explaining the factors that influence carbonyl reactivity. YouTube. [Link]

  • Cannizzaro reaction - YouTube : A video explaining the mechanism of the Cannizzaro reaction. YouTube. [Link]

  • Cannizzaro Reaction - Organic Chemistry Portal : Provides a summary and mechanism for the Cannizzaro reaction. Organic Chemistry Portal. [Link]

  • This compound - Wikipedia : General information and properties of this compound. Wikipedia. [Link]

  • α‐Acetyl‐N‐heterocycles in the Maillard reaction : Discusses the occurrence and formation of various acetyl-N-heterocycles in foodstuffs. Taylor & Francis Online. [Link]

  • Wittig Reaction - Organic Chemistry Portal : Details the Wittig reaction for converting aldehydes and ketones into alkenes. Organic Chemistry Portal. [Link]

  • Wittig reaction - Wikipedia : An encyclopedic overview of the Wittig reaction, including its mechanism and stereochemistry. Wikipedia. [Link]

  • Heterocyclic Compounds and Their Significance : Provides background on the electronic properties and basicity of various nitrogen heterocycles. ijmrsetm. [Link]

  • Cannizzaro Reaction Mechanism - YouTube : A video detailing the step-by-step mechanism of the Cannizzaro reaction. YouTube. [Link]

  • Synthesis and in silico analysis of the quantitative structure–activity relationship of heteroaryl–acrylonitriles... : A study involving 3-formylpyridine, providing context on the reactivity of pyridine-based carbonyls. ResearchGate. [Link]

  • 2-Acetylfuran - Wikipedia : General information and synthesis of 2-acetylfuran. Wikipedia. [Link]

  • Wittig Reaction - Common Conditions : Provides practical examples and conditions for performing the Wittig reaction. organic-chemistry.org. [Link]

  • The Wittig Reaction - Chemistry LibreTexts : A detailed explanation of the Wittig reaction, including the preparation of ylides and the reaction mechanism. Chemistry LibreTexts. [Link]

  • Enol Content in Ethyl Acetoacetate and Acetylacetone : Provides data and methodology for determining enol content in dicarbonyl compounds. ResearchGate. [Link]

  • Kinetic and Potentiometric Characteristics of Ferredoxin... : Mentions the use of 3-acetylpyridine adenine dinucleotide phosphate in studying enzyme kinetics. MDPI. [Link]

  • Reactions of this compound aminoguanidine with Cu(II)...
  • A comparison of acetyl- and methoxycarbonylnitrenes... : A computational and experimental study on the reactivity of related acylnitrenes. PubMed. [Link]

  • Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes... : A study comparing the electronic and photochemical properties of complexes containing isomeric acetylpyridines. ResearchGate. [Link]

  • Wittig Reaction - Master Organic Chemistry : An educational resource explaining the Wittig reaction with examples and mechanisms. Master Organic Chemistry. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives : Discusses the use of 2-acetylthiophenes as intermediates in the synthesis of other heterocyclic compounds. MDPI. [Link]

  • Stereocontrol on Helical Bimetallic DNA Catalysts... : Research article describing a reaction that uses this compound as a substrate. Journal of the American Chemical Society. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism... : Discusses the study of keto-enol tautomerism in heterocyclic compounds using various spectroscopic techniques. PMC - NIH. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media : Explores the factors affecting the basicity of N-heterocycles. FULIR. [Link]

  • Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles: A study on keto-enol equilibrium, relevant to understanding tautomerism. Source unavailable.
  • 2-Acetylthiophene - Wikipedia : General information and properties of 2-acetylthiophene. Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2-Acetylpyridine (CAS No. 1122-62-9), a common laboratory chemical. Our focus is to deliver actionable, safety-centric information that empowers you to manage your chemical waste streams effectively and with confidence.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is essential to understand the inherent hazards of this compound. A thorough risk assessment is the foundation of safe chemical handling.

This compound is classified as a combustible liquid with a flashpoint of approximately 73°C (163-164°F).[1][2][3] While not classified as flammable under GHS, it can ignite when exposed to heat or open flames.[4][5] More pressingly for laboratory personnel, it is a known irritant , causing skin, eye, and respiratory irritation upon contact or inhalation.[3] Prolonged or repeated exposure may lead to dermatitis.[6]

The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have not established specific occupational exposure limits for this compound.[7] This absence of defined limits underscores the importance of minimizing exposure through rigorous adherence to safety protocols.

Core Principles of this compound Waste Management

The disposal of this compound is governed by federal, state, and local regulations. A primary reference for hazardous waste determination in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

While this compound is not explicitly listed as a hazardous waste, it must be evaluated for hazardous characteristics. With a flashpoint above 140°F, it does not meet the criteria for ignitability (D001). However, due to its irritant properties and potential toxicity, it must be disposed of as a hazardous chemical waste. It is the generator's responsibility to make a proper waste determination, often in consultation with your institution's Environmental Health & Safety (EH&S) department and a licensed hazardous waste disposal contractor.[8] All disposal activities must comply with the requirements of environmental protection and waste disposal legislation.[9]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal cluster_3 Final Disposition start This compound Waste Generated (Unused reagent, contaminated materials, solutions) assess Is the waste contaminated with other chemicals? start->assess segregate_yes Segregate based on all chemical constituents. Consult Incompatibility Chart. assess->segregate_yes Yes segregate_no Segregate as non-halogenated organic waste. assess->segregate_no No container Select a compatible, labeled hazardous waste container. (e.g., glass or polyethylene) segregate_yes->container segregate_no->container label_waste Affix a completed hazardous waste label. container->label_waste store Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_waste->store pickup Arrange for pickup by a licensed hazardous waste disposal contractor via EH&S. store->pickup transport Transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). pickup->transport disposal Final Disposal Method (e.g., Chemical Incineration) transport->disposal

Caption: Decision workflow for this compound waste management.

Personal Protective Equipment (PPE) and Chemical Incompatibility

Safe handling during the disposal process is non-negotiable. The following tables summarize the required PPE and critical chemical incompatibilities.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield where splashing is possible.Protects against eye irritation from splashes or vapors.[10][11]
Hand Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can cause irritation and dermatitis.[4]
Body Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to spills.[10][11]
Respiratory Use only in a well-ventilated area or a chemical fume hood.Prevents inhalation of vapors that cause respiratory tract irritation.[11]

Table 2: Chemical Incompatibility Profile

Incompatible Material ClassExamplesHazard of Mixing
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan lead to violent reactions, fire, or explosion.[4]
Strong Acids Hydrochloric Acid, Sulfuric AcidCan cause vigorous, exothermic reactions.[4]
Strong Bases Sodium Hydroxide, Potassium HydroxideMay cause a chemical reaction.
Strong Reducing Agents Hydrides, Alkali MetalsPotential for vigorous reactions.[4]

Step-by-Step Disposal Protocol

This protocol provides a standardized procedure for the safe disposal of this compound from a laboratory setting.

Part 1: Waste Collection and Segregation
  • Identify the Waste Stream: Determine if you are disposing of pure, unused this compound, a solution containing it, or contaminated labware (e.g., pipette tips, gloves, absorbent pads).

  • Segregate at the Source:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

    • Specifically, keep it separate from incompatible materials as listed in Table 2.[12]

    • For solutions, it is generally collected as a non-halogenated organic solvent waste.[13]

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE).[12]

    • Ensure the container is in good condition, with a secure, leak-proof screw cap.[9][12]

    • The container should be clean and clearly labeled. If reusing a container, completely deface any previous labels.[13]

Part 2: Container Labeling and Accumulation
  • Label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's EH&S department.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The approximate concentration of each chemical

    • The date accumulation started

    • The name of the principal investigator and laboratory location

  • Collect the Waste:

    • For liquid waste, pour carefully into the labeled container, preferably within a chemical fume hood to minimize vapor inhalation.[9]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • For contaminated solid waste (e.g., absorbent pads from a spill), double-bag the materials in clear plastic bags and place them in a designated solid waste container.[13]

  • Store the Waste Container:

    • Keep the waste container securely capped at all times, except when adding waste.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9]

    • Ensure the SAA is in a well-ventilated area, away from heat sources or direct sunlight, and provides secondary containment to capture any potential leaks.[10][11]

Part 3: Arranging for Final Disposal
  • Schedule a Pickup: Once the waste container is full or you are ready for disposal, contact your institution's EH&S department to schedule a waste pickup.

  • Professional Disposal: The chemical waste will be collected by trained personnel and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Disposal Method: The most common and recommended disposal method for combustible organic materials like this compound is high-temperature chemical incineration, which ensures complete destruction of the compound.[4][5]

Spill Response Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If the material is spilled outside a fume hood, ensure the area is well-ventilated.

    • Wearing the appropriate PPE (see Table 1), contain the spill with an inert absorbent material like vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels on large spills.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]

    • Clean the spill area with soap and water.

  • Major Spills (large volume, uncontained, or in a poorly ventilated area):

    • Evacuate the area immediately.

    • Alert others to stay away and close the doors to the affected area.

    • Contact your institution's emergency response number and EH&S department from a safe location.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Environmental Health & Safety Services. (n.d.). Irritants. Syracuse University. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Irritant Chemicals. University of Michigan-Dearborn. Retrieved from [Link]

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Flammable and Combustible Liquids. Stanford University. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). General Use SOP - Irritants. Stanford University. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Nomination Background: this compound (CASRN: 1122-62-9). Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 261.24 -- Toxicity characteristic. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our primary commitment is to a culture of safety that protects ourselves, our colleagues, and our work. Handling any chemical reagent requires a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of 2-Acetylpyridine, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The principles outlined here are designed to be a self-validating system of safety, ensuring that every operational step is grounded in authoritative best practices.

Hazard Assessment: Understanding the Risks of this compound

This compound is a combustible liquid that presents several key health hazards that dictate our PPE requirements.[1] A comprehensive risk assessment is the foundational step before any handling procedure. The primary routes of exposure are inhalation, skin contact, and eye contact.

The key hazards are:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system.[1][2]

  • Combustibility: It is a combustible liquid with a flash point of approximately 73°C (163-164°F), meaning it can ignite when exposed to an ignition source.[1][3][4]

Exposure Limit Data

It is critical to note that established occupational exposure limits (OELs) from major regulatory bodies are not currently available for this compound. This absence of data necessitates a more cautious approach, reinforcing the need for stringent engineering controls and a comprehensive PPE strategy to minimize any potential exposure.

Hazard Classification & Exposure Data for this compound
GHS Hazard Statements H227: Combustible liquid[1] H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2]
Signal Word Warning[1][2]
OSHA PEL Not Available[3]
NIOSH REL Not Available[3]
ACGIH TLV Not Available[3]

Core PPE Protocol for this compound

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the risk of exposure. The following protocol outlines the minimum required PPE and provides guidance for situations requiring enhanced protection.

Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Task Involving This compound Assess_Task Assess Task Scale & Duration (e.g., small aliquot vs. large reaction) Start->Assess_Task Assess_Ventilation Verify Engineering Controls (Fume Hood Operational?) Assess_Task->Assess_Ventilation Base_PPE Minimum Required PPE: - Splash Goggles (ANSI Z87.1) - Nitrile/Neoprene Gloves - Lab Coat Assess_Ventilation->Base_PPE Controls Verified High_Risk Potential for Splash or Aerosol? Base_PPE->High_Risk Add_Face_Shield Add Face Shield High_Risk->Add_Face_Shield Yes Poor_Ventilation Inadequate Ventilation or Symptoms of Irritation? High_Risk->Poor_Ventilation No Add_Face_Shield->Poor_Ventilation Add_Respirator Add Respiratory Protection (e.g., NIOSH-approved respirator with organic vapor cartridges) Proceed Proceed with Task Add_Respirator->Proceed Poor_Ventilation->Add_Respirator Yes Poor_Ventilation->Proceed No

Caption: PPE selection workflow for handling this compound.

A. Eye and Face Protection
  • Mandatory: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are required for all handling procedures.[2][3][5][6] This is because this compound causes serious eye irritation, and goggles provide a 360-degree seal around the eyes to protect from splashes and vapors.[1][2]

  • Recommended for High-Risk Tasks: For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[3] The face shield provides an extra layer of protection for the entire face.

B. Hand Protection
  • Mandatory: Chemical-resistant gloves must be worn at all times.[4] Based on compatibility, suitable materials include Nitrile, Neoprene, or PVC gloves.

  • Causality: The skin is a primary route of exposure, and this compound is a known skin irritant.[1][2] Gloves provide the essential barrier. Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (without touching the outer surface) to avoid contaminating your hands.[2][7] Contaminated gloves must be disposed of as hazardous waste.[2]

C. Body Protection
  • Mandatory: A standard laboratory coat must be worn and kept fully buttoned.

  • Recommended for High-Risk Tasks: For tasks involving larger quantities or a significant risk of spillage, an impervious apron and additional protective clothing should be used to prevent skin exposure.[4][8] If skin contact occurs, immediately remove contaminated clothing and flush the affected area with water for at least 15 minutes.[3]

D. Respiratory Protection
  • Standard Operations: When handling small quantities of this compound inside a certified chemical fume hood with adequate ventilation, respiratory protection is generally not required.[4]

  • Required Situations: Respiratory protection is necessary when engineering controls are insufficient, during a large spill, or if you experience any respiratory irritation.[2][8] In these cases, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[2][6] For higher concentrations or emergency situations, a full-face supplied-air respirator may be necessary.[2][7]

Operational Plan: Donning and Doffing PPE

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Donning Procedure (Putting On)
  • Lab Coat/Apron: Put on your lab coat and any additional protective clothing.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Procedure (Taking Off)

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of your head. Do not touch the front surface.

  • Lab Coat/Apron: Remove by rolling it inside out, ensuring the contaminated exterior is contained.

  • Respirator (if required): Remove from the back of the head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][3][7]

Disposal Plan: Chemical and Contaminated Materials

Safe disposal is the final step in the chemical handling lifecycle.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. Do not pour it down the drain.[2][3][6]

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with this compound must be collected in a suitable, closed container and disposed of as hazardous waste.[2][7]

  • Spill Cleanup: In the event of a spill, contain the material with an inert absorbent like sand or vermiculite. Collect the material using spark-proof tools into a sealed container for disposal.[7][8] Ensure the area is well-ventilated and wear the appropriate PPE, including respiratory protection, during cleanup.[7]

By adhering to this comprehensive guide, you build a framework of safety that is both procedural and logical, ensuring that your valuable research is conducted with the highest standards of care and responsibility.

References

  • Synerzine. (2019). SAFETY DATA SHEET 2-Acetyl Pyridine.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) this compound.

  • Fisher Scientific. (2025). SAFETY DATA SHEET this compound.

  • ECHEMI. (2019). This compound N-oxide SDS, 2457-50-3 Safety Data Sheets.

  • SD Fine-Chem Limited. (n.d.). This compound Safety Data Sheet.

  • Central Drug House (P) Ltd. (n.d.). 2-Acetyl Pyridine CAS No.- 1122-62-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • ChemicalBook. (2025). This compound - Safety Data Sheet.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET this compound.

  • LookChem. (n.d.). This compound Safety Data Sheet.

  • Chemical Bull. (n.d.). This compound Material Safety Data Sheet (MSDS).

  • Vigon International, LLC. (2024). 500587 ACETYL-2 PYRIDINE SAFETY DATA SHEET.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylpyridine
Reactant of Route 2
2-Acetylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.